Product packaging for 3-Bromo-2-methoxy-5-methylpyridine(Cat. No.:CAS No. 717843-56-6)

3-Bromo-2-methoxy-5-methylpyridine

Cat. No.: B1291408
CAS No.: 717843-56-6
M. Wt: 202.05 g/mol
InChI Key: NDKLQBZACYGWAZ-UHFFFAOYSA-N
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Description

3-Bromo-2-methoxy-5-methylpyridine is a useful research compound. Its molecular formula is C7H8BrNO and its molecular weight is 202.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8BrNO B1291408 3-Bromo-2-methoxy-5-methylpyridine CAS No. 717843-56-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2-methoxy-5-methylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDKLQBZACYGWAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90620670
Record name 3-Bromo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

717843-56-6
Record name 3-Bromo-2-methoxy-5-methylpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90620670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available physicochemical properties of the pyridine derivative, 3-Bromo-2-methoxy-5-methylpyridine. Due to the limited availability of experimentally determined data in public literature, this guide consolidates predicted values and outlines standardized experimental protocols for the determination of its core physicochemical characteristics. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development who are working with or have an interest in this compound.

Introduction

This compound (CAS No: 717843-56-6) is a substituted pyridine derivative. Pyridine and its derivatives are fundamental heterocyclic compounds that are integral components in a vast array of pharmaceuticals and agrochemicals. The specific arrangement of the bromo, methoxy, and methyl functional groups on the pyridine ring imparts unique electronic and steric properties to the molecule, making it a valuable building block in organic synthesis and medicinal chemistry. Understanding the physicochemical properties of this compound is crucial for its effective use in synthesis, for predicting its behavior in biological systems, and for the development of new chemical entities.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. It is important to note that while some properties have been reported, others are based on computational predictions and should be confirmed by experimental analysis.

PropertyValueSource
Molecular Formula C₇H₈BrNO--INVALID-LINK--[1]
Molecular Weight 202.05 g/mol --INVALID-LINK--[1]
Physical State Liquid--INVALID-LINK--[1]
Boiling Point 223.7±35.0 °C (Predicted)--INVALID-LINK--[2]
Density 1.452±0.06 g/cm³ (Predicted)--INVALID-LINK--[2]
pKa 2.57±0.10 (Predicted)--INVALID-LINK--[2]
Storage Temperature Room Temperature, Sealed in dry--INVALID-LINK--[2]

Note: Experimental data for melting point, boiling point, and solubility were not available in the searched literature. The provided boiling point and density are predicted values.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized procedures that can be adapted for this compound.

Determination of Boiling Point (Thiele Tube Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.

  • Apparatus: Thiele tube, thermometer, capillary tube (sealed at one end), small test tube, heating source (Bunsen burner or oil bath).

  • Procedure:

    • A small amount of the liquid sample (a few milliliters) is placed in the small test tube.

    • A capillary tube, sealed at one end, is inverted and placed inside the test tube with the open end submerged in the liquid.

    • The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

    • The assembly is placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil) such that the heat-transfer fluid is above the level of the sample.

    • The side arm of the Thiele tube is gently heated, causing the bath to circulate and heat the sample evenly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is continued until a steady stream of bubbles is observed.

    • The heat source is then removed, and the bath is allowed to cool slowly.

    • The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[3][4]

Determination of Solubility (Gravimetric Method)

Solubility is the property of a solid, liquid, or gaseous chemical substance called solute to dissolve in a solid, liquid, or gaseous solvent.

  • Apparatus: Vials with screw caps, analytical balance, constant temperature shaker or water bath, filtration apparatus (e.g., syringe filters), oven.

  • Procedure:

    • An excess amount of this compound is added to a known volume of the desired solvent in a sealed vial.

    • The mixture is agitated in a constant temperature shaker or water bath for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After equilibration, the mixture is allowed to stand to let any undissolved solute settle.

    • A known volume of the supernatant (the saturated solution) is carefully withdrawn using a syringe and filtered to remove any suspended particles.

    • The filtered solution is transferred to a pre-weighed container.

    • The solvent is evaporated from the container, typically in an oven at a temperature below the boiling point of the solute.

    • Once the solvent is completely removed, the container with the residue is weighed again.

    • The solubility is calculated from the mass of the dissolved solute and the volume of the solvent used.[5][6]

Spectroscopic Analysis

NMR spectroscopy is a powerful analytical technique used to determine the structure of organic compounds.

  • Sample Preparation:

    • Dissolve approximately 5-10 mg of this compound in about 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.

  • Data Acquisition:

    • Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Sample Preparation (for a liquid sample):

    • A drop of the neat liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.

  • Data Acquisition:

    • The salt plates are placed in the sample holder of an FT-IR spectrometer.

    • The infrared spectrum is recorded over a typical range of 4000-400 cm⁻¹.

Mass spectrometry is used to determine the molecular weight and molecular formula of a compound.

  • Sample Preparation:

    • A dilute solution of the compound is prepared in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition:

    • The solution is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source.

    • The mass spectrum is recorded, showing the mass-to-charge ratio (m/z) of the molecular ion and any fragment ions.

Synthesis Workflow

SynthesisWorkflow General Synthesis Workflow for a Substituted Pyridine Start Starting Pyridine Derivative Step1 Step 1: Introduction of First Substituent (e.g., Bromination) Start->Step1 Intermediate1 Mono-substituted Pyridine Step1->Intermediate1 Step2 Step 2: Introduction of Second Substituent (e.g., Nitration) Intermediate1->Step2 Intermediate2 Di-substituted Pyridine Step2->Intermediate2 Step3 Step 3: Modification of a Substituent (e.g., Reduction of Nitro Group) Intermediate2->Step3 Intermediate3 Modified Di-substituted Pyridine Step3->Intermediate3 Step4 Step 4: Introduction of Third Substituent (e.g., Methoxylation) Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct

Caption: A generalized workflow for the multi-step synthesis of a polysubstituted pyridine like this compound.

A plausible route for the synthesis of 3-bromo-5-methylpyridine involves the reaction of diethyl malonate with an alkaline metal to form a salt, followed by a condensation reaction with 3-nitro-5-chloropyridine and subsequent decarboxylation to yield 3-nitro-5-methylpyridine. This intermediate can then be reduced to 3-amino-5-methylpyridine, which upon reaction with an acid, liquid bromine, and sodium nitrite, can yield 3-bromo-5-methylpyridine.[7][8] Further steps would be required to introduce the methoxy group at the 2-position.

Biological Activity

Specific studies on the biological activity or signaling pathways of this compound are not extensively reported in the public domain. However, pyridine derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, antiviral, and anticancer properties. The biological activity is highly dependent on the nature and position of the substituents on the pyridine ring. Further research and screening are required to elucidate the specific biological profile of this compound.

Safety and Handling

Detailed toxicological data for this compound is not available.[9] Therefore, it should be handled with the standard precautions for a research chemical of unknown toxicity.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[10]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[10]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

  • First Aid:

    • In case of skin contact: Wash off with soap and plenty of water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes.

    • If inhaled: Move the person into fresh air.

    • If swallowed: Rinse mouth with water. In all cases of exposure, seek medical attention.[9]

Conclusion

This technical guide has summarized the currently available physicochemical information for this compound. While some basic properties are known, there is a clear need for experimental determination of key data points such as boiling point, melting point, solubility, and comprehensive spectroscopic analysis. The provided experimental protocols offer a roadmap for researchers to obtain this critical information. As a substituted pyridine, this compound holds potential for applications in medicinal chemistry and materials science, and a thorough characterization of its properties is the first step toward unlocking its full potential.

References

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine (CAS 717843-56-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis, particularly in the fields of medicinal chemistry and drug discovery. Its trifunctional nature, featuring a bromine atom, a methoxy group, and a methyl group on the pyridine ring, allows for diverse and regioselective chemical modifications. This guide provides a comprehensive overview of its chemical properties, synthesis, analytical data, and applications in the development of novel therapeutic agents.

Chemical and Physical Properties

This compound is a liquid at room temperature.[1] Key quantitative data for this compound are summarized in the table below.

PropertyValueReference
CAS Number 717843-56-6[1]
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥98%[1]
IUPAC Name This compound

Synthesis

A general approach for the synthesis of substituted pyridines often involves a multi-step process that can include condensation, cyclization, and functional group interconversion reactions. For instance, the synthesis of a related compound, 3-bromo-5-methylpyridine, involves the diazotization of 3-amino-5-methylpyridine followed by a Sandmeyer-type reaction with a bromide source.[2]

Conceptual Synthesis Workflow:

G cluster_start Starting Materials cluster_steps Synthetic Steps cluster_product Final Product 2_hydroxy_5_methylpyridine 2-Hydroxy-5-methylpyridine methylation Methylation (e.g., DMS, MeI) 2_hydroxy_5_methylpyridine->methylation 1. bromination Bromination (e.g., NBS, Br2) methylation->bromination 2. product This compound bromination->product 3.

Caption: Conceptual workflow for the synthesis of this compound.

Analytical Data

Specific analytical spectra for this compound were not found in the available search results. However, characteristic spectral data can be predicted based on the analysis of structurally similar compounds.

4.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methoxy protons, and the methyl protons. The aromatic protons' chemical shifts and coupling constants would be indicative of the 2,3,5-substitution pattern. The methoxy group would appear as a singlet at approximately 3.9-4.1 ppm, and the methyl group would also be a singlet at around 2.3-2.5 ppm.

  • ¹³C NMR: The carbon NMR spectrum would display seven distinct signals corresponding to the seven carbon atoms in the molecule. The chemical shifts would be influenced by the electron-donating methoxy and methyl groups and the electron-withdrawing bromine atom.

4.2. Mass Spectrometry (MS)

The mass spectrum would show a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of the presence of a single bromine atom. The fragmentation pattern would likely involve the loss of the methyl and methoxy groups.

4.3. Infrared (IR) Spectroscopy

The IR spectrum would exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl/methoxy groups, C=C and C=N stretching vibrations of the pyridine ring, and C-O stretching of the methoxy group. The C-Br stretching vibration would appear in the fingerprint region.

Applications in Drug Development

Substituted pyridines are a prominent structural motif in a vast array of pharmaceuticals. The bromine atom in this compound serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, most notably the Suzuki-Miyaura coupling.

5.1. Role as a Building Block in Kinase Inhibitor Synthesis

The pyridine scaffold is a common feature in many kinase inhibitors, where it often interacts with the hinge region of the kinase active site. The functional groups on this compound allow for the strategic elaboration of molecules designed to target specific kinases involved in signaling pathways that are often dysregulated in diseases like cancer. While direct evidence for the use of this specific compound in kinase inhibitor synthesis is not available, its structural analogs are widely employed for this purpose.

Signaling Pathway Context: Kinase Inhibition

G GF Growth Factor GFR Growth Factor Receptor (Tyrosine Kinase) GF->GFR P1 Downstream Signaling Proteins GFR->P1 Phosphorylation P2 Further Signaling Cascade P1->P2 CR Cellular Response (e.g., Proliferation) P2->CR Inhibitor Kinase Inhibitor (Derived from 3-Bromo-2-methoxy- 5-methylpyridine) Inhibitor->GFR Inhibition

Caption: General signaling pathway illustrating the role of kinase inhibitors.

5.2. Experimental Protocols: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. A general protocol for the coupling of an aryl bromide, such as this compound, with a boronic acid is provided below. This protocol is a general guideline and may require optimization for specific substrates.

Experimental Protocol: General Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, 2.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to the appropriate temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Experimental Workflow: Suzuki-Miyaura Coupling

G Start Combine Reactants (Aryl Bromide, Boronic Acid, Catalyst, Base) Solvent Add Anhydrous Solvent Start->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Reaction (TLC/LC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the realm of drug discovery. Its trifunctional nature allows for the creation of diverse molecular libraries, and its utility in powerful cross-coupling reactions like the Suzuki-Miyaura coupling makes it a key intermediate for the synthesis of complex molecules, including potential kinase inhibitors. Further research into the specific applications and biological activity of its derivatives is warranted to fully explore its potential in the development of novel therapeutics.

References

Technical Guide: 3-Bromo-2-methoxy-5-methylpyridine in Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a technical overview of 3-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. Due to the limited availability of specific experimental data for this exact isomer, this guide presents its known properties alongside data for closely related analogues to offer a comprehensive profile for research applications. The primary focus is on its utility in synthetic protocols, particularly the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.

Core Molecular Properties

This compound is a substituted pyridine derivative with the chemical formula C₇H₈BrNO.[1] Its structure is valuable for introducing the 2-methoxy-5-methylpyridine scaffold into larger, more complex molecules.

Molecular Weight: 202.0485 g/mol [1]

Physical Form: Liquid[1]

Purity: Typically available at ≥98% purity[1]

Physicochemical Data Summary

While specific experimental data for this compound is not widely published, the properties of its close structural isomers are well-documented. This data provides a valuable reference for estimating its behavior in various experimental conditions.

PropertyThis compound3-Bromo-2-methoxypyridine (Isomer)3-Bromo-5-methoxypyridine (Isomer)
Molecular Weight ( g/mol ) 202.0485 [1]188.02188.02[2]
Density (g/mL) Data not available1.5856 (at 25 °C)~1.5[2]
Boiling Point (°C) Data not available93.3 (at 760 mmHg)212.2 ± 20.0 (at 760 mmHg)[2]
Refractive Index Data not availablen20/D 1.566Data not available
Melting Point (°C) Not applicable (Liquid)[1]Not applicable (Liquid)31-35[2]
CAS Number 717843-56-6 [1]13472-59-850720-12-2[2]

Synthetic and Experimental Protocols

Substituted bromopyridines are fundamental intermediates in pharmaceutical synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions to form carbon-carbon bonds.

Plausible Synthesis of this compound

G cluster_0 Plausible Synthesis Workflow A 3-Amino-2-methoxy-5-methylpyridine B Diazonium Salt Intermediate A->B  NaNO₂, HBr, ~0°C   C This compound B->C  CuBr  

Caption: Plausible synthesis route for this compound.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in pharmacologically active compounds.[3][4] this compound is an ideal substrate for this reaction.

Objective: To couple this compound with a generic arylboronic acid.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.1-1.5 equiv.)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) (0.02-0.05 equiv.)

  • Base, e.g., K₃PO₄ or Na₂CO₃ (2.0-3.0 equiv.)

  • Solvent system, e.g., 1,4-dioxane/water (4:1) or Toluene[3][4]

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., Argon or Nitrogen), combine this compound, the arylboronic acid, and the base.

  • Solvent Addition: Add the degassed solvent system to the flask.

  • Catalyst Addition: Add the palladium catalyst to the mixture.

  • Reaction: Heat the mixture to the desired temperature (typically 85-100 °C) and stir for the required time (typically 4-18 hours), monitoring the reaction progress by TLC or LC-MS.[3][4]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified, typically by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

While this compound is a synthetic building block and not typically a direct modulator of biological pathways, its derivatives are of high interest in drug discovery. Pyridine scaffolds are present in numerous FDA-approved drugs targeting a wide range of diseases, including cancer and central nervous system disorders.[5][6] They often serve as key components of molecules that inhibit enzymes like kinases or phosphatases, such as SHP2, which is involved in the RAS/MAPK signaling pathway.[7]

The most critical logical relationship for this compound from a medicinal chemist's perspective is its role in the Suzuki-Miyaura catalytic cycle.

G cluster_0 Suzuki-Miyaura Catalytic Cycle A Pd(0)L₂ (Active Catalyst) B Oxidative Addition A->B C R¹-Pd(II)L₂-X (trans-complex) B->C D Transmetalation C->D  [R²-B(OR)₂(Base)]⁻ E R¹-Pd(II)L₂-R² D->E F Reductive Elimination E->F F->A  Regenerates  Catalyst I R¹-R² (Coupled Product) F->I G R¹-X (Bromopyridine) G->B H R²-B(OR)₂ (Boronic Acid/Ester) H->D J Base J->D

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

An In-depth Technical Guide to the Structure and Synthesis of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthetic pathways for 3-Bromo-2-methoxy-5-methylpyridine, a valuable substituted pyridine derivative in medicinal chemistry and drug discovery. The following sections detail its structural properties and a plausible, well-documented synthetic route, including detailed experimental protocols and quantitative data.

Chemical Structure and Properties

This compound is a halogenated and methylated pyridine derivative. Its structure is characterized by a pyridine ring substituted with a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Appearance Colorless to light yellow liquid
InChI InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3
InChIKey NDKLQBZACYGWAZ-UHFFFAOYSA-N
SMILES Cc1cc(Br)c(OC)nc1
CAS Number 717843-56-6

Proposed Synthesis Pathway

A reliable synthetic route to this compound involves a two-step process, starting from a commercially available precursor. The pathway consists of the synthesis of the key intermediate, 3-bromo-2-hydroxy-5-methylpyridine, followed by its O-methylation to yield the final product.

Synthesis_Pathway 2-Amino-3-bromo-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine 3-Bromo-2-hydroxy-5-methylpyridine 3-Bromo-2-hydroxy-5-methylpyridine 2-Amino-3-bromo-5-methylpyridine->3-Bromo-2-hydroxy-5-methylpyridine 1. NaNO2, H2SO4, H2O 2. Heat This compound This compound 3-Bromo-2-hydroxy-5-methylpyridine->this compound Methylating Agent (e.g., (CH3)2SO4), Base (e.g., K2CO3), Solvent (e.g., DMF)

Caption: Proposed two-step synthesis of this compound.

Step 1: Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine

The initial step involves the diazotization of 2-amino-3-bromo-5-methylpyridine, followed by hydrolysis of the resulting diazonium salt to the corresponding 2-hydroxypyridine derivative. This is a standard and well-documented transformation for the conversion of 2-aminopyridines to 2-pyridones.

Table 2: Experimental Protocol for the Synthesis of 3-Bromo-2-hydroxy-5-methylpyridine

ParameterDetails
Starting Material 2-Amino-3-bromo-5-methylpyridine
Reagents Sodium nitrite (NaNO₂), Sulfuric acid (H₂SO₄), Water
Procedure 1. Dissolve 2-amino-3-bromo-5-methylpyridine in aqueous sulfuric acid. 2. Cool the solution to 0-5 °C in an ice bath. 3. Add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C. 4. After the addition is complete, stir the mixture at 0-5 °C for 1 hour. 5. Slowly warm the reaction mixture to room temperature and then heat to 50-60 °C until nitrogen evolution ceases. 6. Cool the mixture and neutralize with a suitable base (e.g., sodium carbonate) to precipitate the product. 7. Filter the solid, wash with cold water, and dry under vacuum.
Purification Recrystallization from a suitable solvent (e.g., ethanol/water).
Expected Yield 70-85%

Note: The synthesis of the starting material, 2-amino-3-bromo-5-methylpyridine, can be achieved through the bromination of 2-amino-5-methylpyridine.

Step 2: O-Methylation of 3-Bromo-2-hydroxy-5-methylpyridine

The second and final step is the O-methylation of the 3-bromo-2-hydroxy-5-methylpyridine intermediate. This reaction is typically carried out via a Williamson ether synthesis, where the pyridone is deprotonated with a base to form the corresponding alkoxide, which then reacts with a methylating agent.

Table 3: Experimental Protocol for the Synthesis of this compound

ParameterDetails
Starting Material 3-Bromo-2-hydroxy-5-methylpyridine
Reagents Dimethyl sulfate ((CH₃)₂SO₄) or Methyl iodide (CH₃I), Potassium carbonate (K₂CO₃) or Sodium hydride (NaH), Anhydrous N,N-Dimethylformamide (DMF) or Acetone
Procedure 1. To a solution of 3-bromo-2-hydroxy-5-methylpyridine in the chosen solvent, add the base. 2. Stir the mixture at room temperature for 30 minutes. 3. Add the methylating agent dropwise to the suspension. 4. Heat the reaction mixture to 50-70 °C and monitor the reaction progress by TLC or GC-MS. 5. After completion, cool the reaction to room temperature and pour it into ice water. 6. Extract the product with a suitable organic solvent (e.g., ethyl acetate). 7. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification Column chromatography on silica gel.
Expected Yield 80-95%

Experimental Workflow Visualization

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Diazotization and Hydrolysis cluster_step2 Step 2: O-Methylation Start1 Dissolve 2-Amino-3-bromo-5-methylpyridine in H2SO4(aq) Diazotization Add NaNO2 solution at 0-5 °C Start1->Diazotization Hydrolysis Heat to 50-60 °C Diazotization->Hydrolysis Workup1 Neutralize, Filter, and Dry Hydrolysis->Workup1 Intermediate 3-Bromo-2-hydroxy-5-methylpyridine Workup1->Intermediate Start2 Dissolve Intermediate in Solvent and add Base Intermediate->Start2 Methylation Add Methylating Agent and Heat Start2->Methylation Workup2 Aqueous Workup and Extraction Methylation->Workup2 Purification Column Chromatography Workup2->Purification Final_Product This compound Purification->Final_Product

Caption: General laboratory workflow for the synthesis of this compound.

Conclusion

This technical guide outlines the key structural features of this compound and provides a detailed, two-step synthetic pathway for its preparation. The presented protocols are based on established and reliable chemical transformations, offering a practical approach for researchers and professionals in the fields of organic synthesis and drug development. The provided data and visualizations aim to facilitate a clear understanding of the synthesis process for this important chemical intermediate.

Spectroscopic and Spectrometric Analysis of 3-Bromo-2-methoxy-5-methylpyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 3-Bromo-2-methoxy-5-methylpyridine, a key intermediate in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental spectra for this specific compound in the public domain, this document presents a comprehensive, predicted dataset based on the analysis of structurally related analogues. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data are also detailed to facilitate experimental replication and further research.

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These values are estimations derived from the known spectral data of similar compounds, including 3-bromo-2-methoxypyridine, 3-bromo-5-methylpyridine, and other substituted pyridines.

Table 1: Predicted ¹H NMR Spectral Data
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.9Singlet1HH-6
~7.5Singlet1HH-4
~3.9Singlet3H-OCH₃
~2.3Singlet3H-CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

Table 2: Predicted ¹³C NMR Spectral Data
Chemical Shift (δ, ppm)Assignment
~160C-2
~148C-6
~142C-4
~130C-5
~110C-3
~54-OCH₃
~18-CH₃

Solvent: CDCl₃

Table 3: Predicted Mass Spectrometry (MS) Data
m/zInterpretation
201/203[M]⁺ (Molecular ion peak, bromine isotope pattern)
186/188[M - CH₃]⁺
172/174[M - C₂H₅]⁺ or [M - NCH]⁺
158[M - CH₃ - CO]⁺
120[M - Br]⁺

Ionization Mode: Electron Ionization (EI)

Table 4: Predicted Infrared (IR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumC-H stretch (aromatic)
~2950-3000MediumC-H stretch (methyl)
~1570, 1460, 1420StrongC=C and C=N stretching (pyridine ring)
~1250StrongC-O-C stretch (asymmetric)
~1020StrongC-O-C stretch (symmetric)
~800-900StrongC-H out-of-plane bending
~600-700MediumC-Br stretch

Experimental Protocols

The following sections detail the generalized protocols for acquiring the spectral data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required by the instrument.

  • Transfer the solution to a clean 5 mm NMR tube.

Data Acquisition:

  • ¹H NMR: Acquire the proton NMR spectrum using a spectrometer operating at a frequency of 300 MHz or higher. Key parameters to set include an appropriate pulse width (e.g., 30-45 degrees), a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR: Acquire the carbon-13 NMR spectrum on the same instrument. Due to the low natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum to single lines for each carbon environment.

Mass Spectrometry (MS)

Sample Preparation:

  • Prepare a dilute solution of the sample in a volatile organic solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.[1]

  • Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[1]

Data Acquisition:

  • Introduce the sample into the mass spectrometer via a suitable inlet system, such as direct infusion or gas chromatography (GC-MS).

  • For Electron Ionization (EI), use a standard electron energy of 70 eV to induce fragmentation.

  • The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating the mass spectrum.

Infrared (IR) Spectroscopy

Sample Preparation (Thin Film Method):

  • As this compound is expected to be a liquid or low-melting solid, the thin film method is appropriate.

  • Place a drop of the neat sample between two salt plates (e.g., NaCl or KBr).

  • Gently press the plates together to form a thin, uniform film.

Data Acquisition:

  • Place the salt plates in the sample holder of the FT-IR spectrometer.

  • Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.

  • Acquire a background spectrum of the clean, empty salt plates and subtract it from the sample spectrum to eliminate atmospheric and instrumental interferences.

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of an organic compound like this compound.

Spectral_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic & Spectrometric Analysis cluster_nmr_details NMR Analysis Details cluster_data_interpretation Data Interpretation & Structure Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Chromatography, Distillation) Synthesis->Purification MS Mass Spectrometry (MS) Purification->MS IR Infrared (IR) Spectroscopy Purification->IR NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Purification->NMR MS_Data Molecular Weight & Fragmentation Pattern MS->MS_Data IR_Data Functional Group Identification IR->IR_Data H1_NMR 1H NMR NMR->H1_NMR C13_NMR 13C NMR NMR->C13_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC) NMR->TwoD_NMR H1_Data Proton Environment & Connectivity H1_NMR->H1_Data C13_Data Carbon Skeleton C13_NMR->C13_Data TwoD_Data Detailed Connectivity TwoD_NMR->TwoD_Data Final_Structure Structure Confirmation MS_Data->Final_Structure IR_Data->Final_Structure H1_Data->Final_Structure C13_Data->Final_Structure TwoD_Data->Final_Structure

Caption: Workflow for the spectral analysis of this compound.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Predicted ¹H NMR Spectrum of 3-Bromo-2-methoxy-5-methylpyridine

This guide provides a detailed analysis and predicted ¹H NMR spectrum for the compound this compound. Due to the absence of publicly available experimental spectra at the time of this writing, this document serves as a robust predictive guide based on established nuclear magnetic resonance principles and data from analogous structures. It is intended to assist researchers in the identification and characterization of this compound.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals. The aromatic region will contain two signals corresponding to the protons on the pyridine ring. The aliphatic region will show two singlets corresponding to the methoxy and methyl group protons. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS), and coupling constants (J) are given in Hertz (Hz).

Assignment Predicted Chemical Shift (δ) [ppm] Multiplicity Integration Predicted Coupling Constant (J) [Hz]
H-4~ 7.6 - 7.8Doublet (d)1H~ 2.0 - 3.0
H-6~ 7.9 - 8.1Doublet (d)1H~ 2.0 - 3.0
OCH₃~ 3.9 - 4.1Singlet (s)3HN/A
CH₃~ 2.3 - 2.5Singlet (s)3HN/A

Rationale for Predictions:

  • Aromatic Protons (H-4 and H-6): The pyridine ring has two remaining protons at positions 4 and 6. These protons are coupled to each other, resulting in a doublet for each signal. The specific chemical shifts are influenced by the substituents. The methoxy group at C-2 is electron-donating, causing an upfield shift, while the bromine at C-3 is electron-withdrawing, causing a downfield shift. The methyl group at C-5 has a minor electron-donating effect. Consequently, H-6 is expected to be the most downfield signal due to its proximity to the electronegative nitrogen atom. H-4 will be influenced by both the adjacent bromine and the meta-positioned methyl group. The coupling between H-4 and H-6 is a four-bond coupling (meta-coupling), which is typically small in pyridine rings, in the range of 2-3 Hz.[1][2]

  • Methoxy Protons (OCH₃): The protons of the methoxy group are not coupled to any other protons and will therefore appear as a sharp singlet. Its chemical shift is expected in the typical range for methoxy groups attached to an aromatic ring.

  • Methyl Protons (CH₃): The protons of the methyl group at C-5 are also isolated from other protons and will appear as a singlet. Its chemical shift will be in the characteristic region for methyl groups attached to an aromatic ring.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a general methodology for acquiring a high-quality ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d (CDCl₃), Acetone-d₆, or DMSO-d₆) in a clean, dry 5 mm NMR tube.[3] Chloroform-d is a common choice for neutral organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).

2. NMR Spectrometer Setup and Data Acquisition:

  • The ¹H NMR spectrum should be recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure good signal dispersion.

  • The sample should be equilibrated to the probe temperature (typically 298 K).

  • A standard pulse-acquire sequence should be used.

  • Typical acquisition parameters include:

    • Spectral Width: A range appropriate for proton NMR, typically -2 to 12 ppm.

    • Pulse Width: A 30-45° pulse is often used to reduce the experiment time.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds between scans to allow for full relaxation of the protons.

    • Number of Scans: 8 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

3. Data Processing:

  • The acquired Free Induction Decay (FID) should be Fourier transformed to obtain the frequency-domain spectrum.

  • Apply a line broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio without significantly sacrificing resolution.

  • The spectrum should be phased and baseline corrected.

  • The chemical shifts should be referenced to the internal standard (TMS at 0.00 ppm).

  • Integrate all signals to determine the relative number of protons for each resonance.

Visualization of Molecular Structure and Predicted Couplings

The following diagram, generated using the DOT language, illustrates the molecular structure of this compound and highlights the key predicted coupling interaction between the aromatic protons.

G Predicted ¹H NMR Coupling in this compound cluster_molecule Predicted ¹H NMR Coupling in this compound cluster_coupling Predicted Coupling N1 N C2 C N1->C2 C3 C C2->C3 O2 O C2->O2 C4 C C3->C4 Br3 Br C3->Br3 C5 C C4->C5 H4 H C4->H4 C6 C C5->C6 CH3_5 CH₃ C5->CH3_5 C6->N1 H6 H C6->H6 CH3_O CH₃ O2->CH3_O H4_node H-4 H6_node H-6 H4_node->H6_node ⁴J ≈ 2-3 Hz

Caption: Molecular structure and predicted meta-coupling (⁴J) between H-4 and H-6.

References

An In-depth Technical Guide to the 13C NMR Analysis of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the anticipated 13C Nuclear Magnetic Resonance (NMR) spectrum of 3-Bromo-2-methoxy-5-methylpyridine. Due to the absence of a publicly available experimental spectrum for this specific compound, this guide leverages established principles of 13C NMR spectroscopy and data from related substituted pyridines to predict the chemical shifts. Furthermore, a comprehensive experimental protocol for acquiring the 13C NMR spectrum is presented.

Predicted 13C NMR Chemical Shift Data

The chemical shifts in 13C NMR spectroscopy are highly sensitive to the electronic environment of each carbon atom. In this compound, the positions of the carbon atoms in the pyridine ring are influenced by the electronegativity and resonance effects of the bromo, methoxy, and methyl substituents. The predicted chemical shifts are summarized in Table 1. These predictions are based on the known substituent effects on the pyridine ring, where the methoxy group is strongly electron-donating, the methyl group is weakly electron-donating, and the bromo group is electron-withdrawing.

Carbon AtomPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C2~160-165Attached to the electronegative oxygen of the methoxy group and the ring nitrogen, leading to a significant downfield shift.
C3~110-115Directly bonded to the bromine atom, causing a downfield shift, but also influenced by the electron-donating methoxy group at the adjacent position.
C4~140-145Influenced by the electron-donating effects of the methoxy and methyl groups, as well as the overall electronic environment of the substituted ring.
C5~125-130Attached to the methyl group and influenced by the adjacent bromine.
C6~145-150Situated between the nitrogen atom and the carbon bearing the methyl group, leading to a downfield shift.
-OCH3~55-60Typical chemical shift for a methoxy group attached to an aromatic ring.
-CH3~15-20Typical chemical shift for a methyl group attached to an aromatic ring.

Table 1: Predicted 13C NMR Chemical Shifts for this compound.

Experimental Protocol for 13C NMR Spectroscopy

This section outlines a detailed protocol for the acquisition of a high-quality 13C NMR spectrum of this compound.

1. Sample Preparation

  • Solvent Selection: Choose a deuterated solvent that readily dissolves the compound, such as Chloroform-d (CDCl3) or Dimethyl sulfoxide-d6 (DMSO-d6). CDCl3 is often a good starting point for many organic molecules.

  • Concentration: Dissolve approximately 10-50 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard (Optional): For precise chemical shift referencing, a small amount of Tetramethylsilane (TMS) can be added as an internal standard (δ = 0.00 ppm). However, modern spectrometers can reference the spectrum to the residual solvent signal.

  • Sample Filtration: If any particulate matter is present, filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube.

2. NMR Spectrometer Setup

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe is recommended for better signal dispersion and sensitivity.

  • Tuning and Matching: Tune and match the probe for the 13C frequency to ensure optimal signal transmission and detection.

  • Locking: Lock the spectrometer on the deuterium signal of the solvent to maintain a stable magnetic field during the experiment.

  • Shimming: Perform automated or manual shimming to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp spectral lines.

3. Data Acquisition Parameters

  • Pulse Program: Use a standard single-pulse experiment with proton decoupling, such as zgpg30 on Bruker instruments.[1] This will produce a spectrum where each unique carbon appears as a singlet.

  • Spectral Width (SW): Set a spectral width that covers the entire expected range of 13C chemical shifts, typically from 0 to 220 ppm.

  • Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for good digital resolution.[1]

  • Relaxation Delay (D1): A relaxation delay of 2-5 seconds is generally sufficient for most carbons in a molecule of this size to fully relax between pulses. For quantitative analysis, a much longer delay (5 times the longest T1) would be necessary.[1]

  • Number of Scans (NS): The number of scans will depend on the sample concentration. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio.

  • Temperature: The experiment is typically run at room temperature (e.g., 298 K).

4. Data Processing

  • Fourier Transformation: Apply an exponential line broadening function (e.g., 1-2 Hz) to improve the signal-to-noise ratio, followed by a Fourier transform.

  • Phasing: Manually or automatically phase correct the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

  • Referencing: Reference the spectrum to the TMS signal (0.00 ppm) or the solvent signal (e.g., CDCl3 at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shift of each peak in the spectrum.

Logical Relationships in Chemical Shift Prediction

The following diagram illustrates the key substituent effects influencing the 13C NMR chemical shifts of the pyridine ring in this compound.

G Substituent Effects on 13C NMR Chemical Shifts substituents Substituents methoxy 2-Methoxy Group bromo 3-Bromo Group methyl 5-Methyl Group effects Electronic Effects edg Strong Electron Donating (Resonance) ewg Inductive Electron Withdrawing weak_edg Weak Electron Donating (Hyperconjugation) shifts Predicted 13C Chemical Shifts c2_shift C2: Downfield (~160-165 ppm) c3_shift C3: Shielded by OMe, Deshielded by Br (~110-115 ppm) c4_shift C4: Downfield (~140-145 ppm) c5_shift C5: Downfield (~125-130 ppm) c6_shift C6: Downfield (~145-150 ppm) methoxy->edg causes bromo->ewg causes methyl->weak_edg causes edg->c2_shift influences edg->c4_shift influences edg->c6_shift influences ewg->c3_shift influences ewg->c4_shift influences weak_edg->c4_shift influences weak_edg->c6_shift influences

Caption: Substituent influence on carbon chemical shifts.

References

Mass spectrometry of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mass Spectrometry of 3-Bromo-2-methoxy-5-methylpyridine

This guide provides a comprehensive overview of the mass spectrometric analysis of this compound, a key intermediate in pharmaceutical and agrochemical research. The document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, data interpretation, and visualization of fragmentation pathways.

Introduction

This compound (C₇H₈BrNO) is a substituted pyridine derivative with a molecular weight of approximately 202.05 g/mol . Mass spectrometry is an essential analytical technique for confirming its identity, assessing its purity, and elucidating its structure. Under electron ionization (EI), the molecule is expected to produce a distinct fragmentation pattern that provides a structural fingerprint. This guide outlines a standard procedure for its analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and presents a predicted fragmentation pathway based on established chemical principles.

Experimental Protocol

A detailed methodology for the GC-MS analysis of this compound is provided below.

2.1. Sample Preparation A stock solution of 1 mg/mL is prepared by dissolving 1 mg of this compound in 1 mL of a volatile organic solvent such as dichloromethane or ethyl acetate. A working standard of approximately 10 µg/mL is then prepared by diluting the stock solution. The sample should be free of particulate matter; centrifugation is recommended if any solids are present.

2.2. Instrumentation A standard Gas Chromatography system coupled to a Mass Spectrometer with a single quadrupole analyzer and an Electron Ionization (EI) source is recommended for this analysis.

2.3. Gas Chromatography (GC) Parameters

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separation.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Injection Volume: 1 µL with a splitless injection.

  • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.[1]

2.4. Mass Spectrometry (MS) Parameters

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230°C.

  • Quadrupole Temperature: 150°C.

  • Mass Range: Scan from m/z 40 to 300.

  • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.[2]

Predicted Mass Spectrum Data

The electron ionization mass spectrum of this compound is predicted to show a characteristic molecular ion peak and several key fragment ions. Due to the presence of bromine, any fragment containing this atom will exhibit a distinctive isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units (⁷⁹Br and ⁸¹Br).[3][4]

Predicted m/zProposed Ion FormulaProposed Structure/Fragment LostPredicted Relative Abundance
201/203[C₇H₈BrNO]⁺•Molecular Ion (M⁺•)Moderate
186/188[C₆H₅BrNO]⁺•[M - CH₃]⁺High
172/174[C₆H₅BrN]⁺•[M - CH₂O]⁺Moderate
122[C₇H₈NO]⁺[M - Br]⁺High (Base Peak)
94[C₆H₈N]⁺[M - Br - CO]⁺ or [M - Br - C₂H₄]⁺Moderate
78[C₅H₄N]⁺Pyridine ring fragmentModerate

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the logical flow of the GC-MS analysis process.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh 1 mg of This compound B Dissolve in 1 mL of Dichloromethane A->B C Dilute to 10 µg/mL Working Standard B->C D Inject 1 µL into GC C->D E Separation on DB-5ms Column D->E F Electron Ionization (70 eV) E->F G Mass Analysis (Quadrupole) F->G H Acquire Total Ion Chromatogram (TIC) G->H I Generate Mass Spectrum of Target Peak H->I J Identify Molecular Ion and Fragment Peaks I->J K Compare with Library/ Propose Structure J->K

Caption: Experimental workflow for GC-MS analysis.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (M⁺•). Subsequent fragmentation occurs through the cleavage of the weakest bonds to form stable daughter ions.

fragmentation_pathway M C₇H₈BrNO⁺• m/z 201/203 (Molecular Ion) F1 C₆H₅BrNO⁺• m/z 186/188 M->F1 - •CH₃ F2 C₆H₅BrN⁺• m/z 172/174 M->F2 - CH₂O F3 C₇H₈NO⁺ m/z 122 M->F3 - •Br F4 C₆H₈N⁺ m/z 94 F3->F4 - CO

Caption: Proposed EI fragmentation pathway.

Interpretation of Fragmentation

The predicted fragmentation pattern provides significant structural information:

  • Molecular Ion (m/z 201/203): The presence of a doublet with a 1:1 intensity ratio confirms the presence of one bromine atom in the molecule.[3]

  • Loss of a Methyl Radical (m/z 186/188): A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a stable cation.[3]

  • Loss of Formaldehyde (m/z 172/174): Another characteristic fragmentation of methoxy ethers involves the rearrangement and elimination of a neutral formaldehyde (CH₂O) molecule.

  • Loss of a Bromine Radical (m/z 122): Cleavage of the C-Br bond, which is relatively weak, results in the loss of a bromine radical (•Br).[1] This fragment is often the base peak in the spectrum of bromo-aromatic compounds due to the formation of a stable pyridinium cation.

  • Further Fragmentation (m/z 94): The ion at m/z 122 can undergo further fragmentation, such as the loss of carbon monoxide (CO), a common pathway for pyridinium cations, to yield the fragment at m/z 94.

References

An In-depth Technical Guide to the Reactivity of 3-bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative of significant interest in medicinal chemistry and materials science. Its structural features, including a reactive bromine atom, an electron-donating methoxy group, and a methyl group, make it a versatile building block for the synthesis of more complex molecules. The pyridine nitrogen also influences the reactivity of the ring. This guide provides a comprehensive overview of the reactivity of this compound, focusing on key transformations relevant to drug discovery and development. While specific experimental data for this exact molecule is limited in the public domain, this guide leverages data from closely related structural analogs to provide representative experimental protocols and expected outcomes.

Core Reactivity

The reactivity of this compound is primarily centered around the C-Br bond at the 3-position. This bond is susceptible to a variety of palladium-catalyzed cross-coupling reactions, metal-halogen exchange, and nucleophilic substitution reactions. The electronic nature of the substituents—the electron-donating methoxy group at the 2-position and the methyl group at the 5-position—influences the electron density of the pyridine ring and can affect reaction rates and regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. This compound is an excellent substrate for these transformations.

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds by coupling an organohalide with an organoboron compound.[1] This reaction is widely used to synthesize biaryl and heteroaryl compounds.[2] The pyridine nitrogen can sometimes coordinate to the palladium catalyst, potentially inhibiting the reaction, but appropriate choice of ligands and conditions can overcome this.[2]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridine Analogs

Coupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Arylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[2]
2-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine.[2]
Phenylboronic acidPdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[2]

Experimental Protocol: Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and anhydrous potassium phosphate (K₃PO₄) (2.0-3.0 mmol, 2.0-3.0 equiv.).[2]

  • Catalyst Addition: Add the Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] catalyst (0.05 mmol, 5 mol%).[2]

  • Solvent Addition: Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.[2]

  • Reaction: Place the flask in a preheated oil bath at 90°C and stir the reaction mixture vigorously for 18 hours. Monitor the reaction progress by TLC or LC-MS.[2]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer. Extract the aqueous layer two more times with ethyl acetate (2 x 15 mL).[2] The combined organic layers are then washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo. The crude product is purified by column chromatography.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-R Ar-R Reductive Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative Addition R-B(OR)2 R-B(OR)2 R-B(OR)2->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C–N) bonds.[3] This reaction is highly valuable for the synthesis of aryl and heteroaryl amines, which are common motifs in pharmaceuticals.[4] The choice of ligand is critical for achieving high yields, especially with sterically hindered substrates.[4]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridine Analogs

AmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Cyclohexane-1,2-diamine[Pd₂(dba)₃] (0.18 mmol) / (±)-BINAP (0.35 mmol)NaOButToluene80460For 2-bromo-6-methyl pyridine.[5]
Primary/Secondary AminePd₂(dba)₃ (1-2 mol%) / (±)-BINAP (2-4 mol%)Sodium tert-butoxideToluene80-110--General protocol for 3-bromo-2-methylpyridine.[4]

Experimental Protocol: Buchwald-Hartwig Amination

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., (±)-BINAP, 2-4 mol%), and the base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equivalents).[4]

  • Reagent Addition: Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv) to the flask.[4]

  • Solvent Addition: Add anhydrous toluene via syringe to achieve a concentration of 0.1-0.2 M with respect to the limiting reagent.[4]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at 80-110 °C. Monitor the reaction progress by TLC or LC-MS.[4]

  • Work-up: After cooling to room temperature, the reaction mixture is diluted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and washed with brine. The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography.[5]

Catalytic Cycle for Buchwald-Hartwig Amination

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Amine Coordination & Deprotonation Amine Coordination & Deprotonation Ar-Pd(II)-X(L2)->Amine Coordination & Deprotonation Ar-Pd(II)-NR2(L2) Ar-Pd(II)-NR2(L2) Amine Coordination & Deprotonation->Ar-Pd(II)-NR2(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-NR2(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-NR2 Ar-NR2 Reductive Elimination->Ar-NR2 Ar-X Ar-X Ar-X->Oxidative Addition HNR2 HNR2 HNR2->Amine Coordination & Deprotonation Base Base Base->Amine Coordination & Deprotonation

Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.

Table 3: Representative Conditions for Sonogashira Coupling of Bromopyridine Analogs

AlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
Terminal alkynePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THFRT16-

Note: The data in this table represents a general protocol for bromopyridine derivatives.

Experimental Protocol: Sonogashira Coupling

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., THF, 10 mL) and the base (e.g., Et₃N, 3.0 mmol, 3.0 equiv), followed by the terminal alkyne (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at room temperature for 16 hours. Monitor the reaction by GC-MS or TLC.

  • Work-up: Upon completion, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.

Catalytic Cycle for Sonogashira Coupling

Sonogashira_Coupling cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-C≡CR Ar-C≡CR Reductive Elimination->Ar-C≡CR Cu-X Cu-X Alkyne Coordination Alkyne Coordination Cu-X->Alkyne Coordination Cu-C≡CR Cu-C≡CR Alkyne Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation Ar-X Ar-X Ar-X->Oxidative Addition HC≡CR HC≡CR HC≡CR->Alkyne Coordination Base Base Base->Alkyne Coordination

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence of a base.[6]

Table 4: Representative Conditions for Heck Reaction of Bromopyridine Analogs

AlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478
n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801885
1-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA1202072

Note: The data in this table is for the analogous compound 3-bromo-2-methylpyridine.

Experimental Protocol: Heck Reaction

  • Reaction Setup: In a sealed tube, combine this compound (1.0 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and the ligand (e.g., P(o-tolyl)₃, 0.04 mmol, 4 mol%).[7]

  • Inert Atmosphere: Evacuate and backfill the tube with an inert gas.[7]

  • Reagent Addition: Add the solvent (e.g., DMF, 5 mL), the alkene (1.5 mmol, 1.5 equiv), and the base (e.g., Et₃N, 2.0 mmol, 2.0 equiv) via syringe.[7]

  • Reaction: Seal the tube and heat the reaction mixture in an oil bath at the desired temperature with stirring. Monitor the reaction by GC-MS or TLC.[7]

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. Concentrate the organic layer and purify the residue by column chromatography.[7]

Catalytic Cycle for Heck Reaction

Heck_Reaction Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Migratory Insertion Migratory Insertion Ar-Pd(II)-X(L2)->Migratory Insertion R-CH2-CH(Ar)-Pd(II)-X(L2) R-CH2-CH(Ar)-Pd(II)-X(L2) Migratory Insertion->R-CH2-CH(Ar)-Pd(II)-X(L2) Beta-Hydride Elimination Beta-Hydride Elimination R-CH2-CH(Ar)-Pd(II)-X(L2)->Beta-Hydride Elimination Ar-CH=CHR Ar-CH=CHR Beta-Hydride Elimination->Ar-CH=CHR H-Pd(II)-X(L2) H-Pd(II)-X(L2) Beta-Hydride Elimination->H-Pd(II)-X(L2) Reductive Elimination Reductive Elimination H-Pd(II)-X(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-X Ar-X Ar-X->Oxidative Addition Alkene Alkene Alkene->Migratory Insertion Base Base Base->Reductive Elimination

Caption: Catalytic cycle of the Heck reaction.

Metal-Halogen Exchange

Metal-halogen exchange is a fundamental organometallic reaction that can be used to convert the C-Br bond into a more reactive C-metal bond, which can then be reacted with various electrophiles.

Reaction of this compound with a strong organolithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures can lead to the formation of the corresponding 3-lithiopyridine derivative. This intermediate is a powerful nucleophile and can react with a wide range of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides). The choice of solvent is crucial, with toluene being effective for generating 3-lithiopyridine at -50°C.[4]

The formation of a Grignard reagent can be achieved by reacting this compound with magnesium metal in an ethereal solvent like THF or diethyl ether.[1] The resulting organomagnesium compound is a strong nucleophile and base, useful for forming new carbon-carbon bonds.[1]

Experimental Protocol: Grignard Reagent Formation

  • Reaction Setup: Place magnesium turnings in a flame-dried flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere.[1]

  • Initiation: Add a small crystal of iodine and a small amount of a solution of this compound in anhydrous THF to initiate the reaction.[1]

  • Addition: Once the reaction has started (indicated by heat evolution and disappearance of the iodine color), add the remaining solution of the bromopyridine dropwise at a rate that maintains a gentle reflux.[1]

  • Completion: After the addition is complete, the reaction mixture can be heated to ensure full conversion. The resulting Grignard reagent is then used in situ for subsequent reactions.[1]

General Experimental Workflow

Experimental_Workflow Start Start Reaction Setup Reaction Setup (Inert Atmosphere) Start->Reaction Setup Reagent Addition Reagent Addition (Substrate, Catalyst, Ligand, Base, Solvent) Reaction Setup->Reagent Addition Reaction Reaction (Heating, Stirring) Reagent Addition->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Work-up Work-up (Quenching, Extraction, Washing) Monitoring->Work-up Complete Purification Purification (Column Chromatography, Recrystallization) Work-up->Purification Characterization Characterization (NMR, MS) Purification->Characterization End End Characterization->End

Caption: A general workflow for a typical cross-coupling experiment.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its reactivity is dominated by the chemistry of the C-Br bond, which readily participates in a wide array of palladium-catalyzed cross-coupling reactions and metal-halogen exchange processes. This guide provides a foundation for researchers to design and execute synthetic strategies involving this compound, drawing upon established protocols for structurally similar molecules. The provided experimental conditions and catalytic cycles serve as a starting point for the development of novel derivatives for applications in drug discovery and materials science. Further investigation into the specific reactivity of this molecule is warranted to fully exploit its synthetic potential.

References

A Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 3-Bromo-2-methoxy-5-methylpyridine is a substituted pyridine derivative that serves as a valuable building block in organic synthesis. Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring makes it a versatile intermediate for the creation of complex molecules, particularly in the fields of pharmaceutical and agrochemical research. This document provides a comprehensive overview of its known synonyms, chemical properties, and its role in synthetic chemistry. While detailed experimental protocols for this specific molecule are not widely published, this guide presents generalized, representative procedures for its synthesis and application based on closely related compounds.

Chemical Identity and Synonyms

Precise identification of chemical compounds is critical for research and development. The following table summarizes the primary identifiers and synonyms for this compound.

Identifier TypeValue
Primary Name This compound
CAS Number 717843-56-6[1]
Synonyms 3-bromo-2-methoxy-5-methyl-pyridine[1]
3-bromo-2-methoxy-5-methylpyridin[1]
Pyridine, 3-bromo-2-methoxy-5-methyl-[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized below. These properties are essential for its handling, reaction setup, and purification.

PropertyValueSource
Molecular Formula C₇H₈BrNO[1]
Molecular Weight 202.05 g/mol [1]
Appearance Liquid[1]
Purity Typically ≥98%[1]
InChI InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3[1]
InChI Key NDKLQBZACYGWAZ-UHFFFAOYSA-N[1]

For context, the properties of several related isomers, which are often used in similar applications, are presented in the table below.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Bromo-5-methoxy-2-methylpyridine1256823-49-0C₇H₈BrNO202.05[2]
5-Bromo-3-methoxy-2-methylpyridine1150617-80-3C₇H₈BrNO202.05[3]
5-Bromo-2-methoxy-3-methylpyridine760207-87-2C₇H₈BrNO202.05[4]
3-Bromo-2-methoxypyridine13472-59-8C₆H₆BrNO188.02[5]

Role in Synthetic Chemistry

Substituted bromopyridines like this compound are primarily utilized as intermediates in the synthesis of more complex molecules. The bromine atom at the 3-position provides a reactive handle for various cross-coupling reactions, which are fundamental in modern medicinal chemistry for constructing carbon-carbon and carbon-heteroatom bonds.

These compounds are frequently employed in palladium-catalyzed reactions such as:

  • Suzuki-Miyaura Coupling: Reaction with boronic acids to form biaryl structures.

  • Heck Coupling: Reaction with alkenes.

  • Sonogashira Coupling: Reaction with terminal alkynes.

  • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These reactions allow for the modular assembly of complex molecular scaffolds, making this class of compounds highly valuable in the synthesis of drug candidates for therapeutic areas such as oncology and central nervous system disorders.

Experimental Protocols

Protocol 1: General Synthesis via Nucleophilic Aromatic Substitution (Illustrative Example)

This protocol is adapted from the synthesis of the related compound 3-Bromo-5-methoxypyridine and illustrates a common method for introducing a methoxy group onto a dibrominated pyridine ring.[6][7]

Reaction: 3,5-Dibromo-2-methylpyridine + Sodium Methoxide → 3-Bromo-5-methoxy-2-methylpyridine + Sodium Bromide

Materials:

  • 3,5-Dibromo-2-methylpyridine

  • Sodium Methoxide (can be prepared in-situ from sodium metal and anhydrous methanol)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether or Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate or magnesium sulfate (for drying)

Procedure:

  • Under an inert atmosphere (e.g., Nitrogen or Argon), dissolve sodium methoxide (1.1 - 1.5 equivalents) in anhydrous DMF in a suitable reaction vessel.

  • Add 3,5-Dibromo-2-methylpyridine (1.0 equivalent) to the solution.

  • Heat the reaction mixture to a temperature between 70-100 °C. The optimal temperature and reaction time must be determined by monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Quench the reaction by slowly pouring the mixture into ice water.

  • Extract the aqueous mixture with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes).

  • Combine the organic layers and wash with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to obtain the final product.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes a typical workflow for using a bromopyridine intermediate, such as this compound, to synthesize a biaryl product, a common motif in pharmacologically active molecules.[7][8]

Reaction: this compound + Arylboronic Acid → 3-Aryl-2-methoxy-5-methylpyridine

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Solvent system (e.g., 1,4-dioxane/water or Toluene/Ethanol/Water)

  • Ethyl acetate (for extraction)

  • Brine

Procedure:

  • To a dry reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.1-1.5 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen or Argon) several times.

  • Add the degassed solvent system (e.g., 1,4-dioxane and water).

  • Heat the mixture to reflux (typically 80-100 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

  • Cool the reaction to room temperature.

  • Dilute the mixture with water and extract with an organic solvent like ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired biaryl compound.

Synthetic Workflow Visualization

The following diagram illustrates a typical logical workflow from a starting material to a final, more complex product using this compound as a key intermediate in a Suzuki coupling reaction.

G cluster_0 Synthesis of Intermediate cluster_1 Application in Cross-Coupling Start 3,5-Dibromo-2-methylpyridine Intermediate This compound Start->Intermediate Nucleophilic Aromatic Substitution Reagent1 Sodium Methoxide (NaOMe) in DMF Reagent1->Intermediate Intermediate_App This compound Reagent2 Arylboronic Acid Product 3-Aryl-2-methoxy-5-methylpyridine (Drug Candidate Scaffold) Reagent2->Product Catalyst Pd(PPh₃)₄ / Base Catalyst->Product Intermediate_App->Product Suzuki-Miyaura Coupling

Caption: Synthetic workflow for this compound and its use in Suzuki coupling.

References

An In-depth Technical Guide to 3-Bromo-2-methoxy-5-methylpyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Bromo-2-methoxy-5-methylpyridine, a key heterocyclic building block in medicinal chemistry. While a seminal discovery paper for this compound is not readily apparent in the scientific literature, its importance is underscored by its role as a crucial intermediate in the synthesis of complex pharmaceutical agents, particularly muscarinic M1 receptor agonists. This document details its physicochemical properties, outlines a probable synthetic route with a detailed experimental protocol based on analogous chemical transformations, and discusses its significant applications in drug development, supported by patent literature.

Introduction

This compound (CAS No. 717843-56-6) is a substituted pyridine derivative that has emerged as a valuable intermediate in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromo group at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, offers synthetic handles for the construction of more complex molecular architectures. The history of this compound is primarily linked to its application in the development of novel therapeutics. Notably, it has been cited in patents as a key precursor for the synthesis of bicyclic aza compounds that act as muscarinic M1 receptor agonists, which are of interest for treating various central nervous system disorders[1][2][3].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.

PropertyValueSource
CAS Number 717843-56-6[1][2][3][4]
Molecular Formula C₇H₈BrNO[5]
Molecular Weight 202.05 g/mol [6][7]
Appearance Liquid[5]
Purity ≥98%[5]
InChI InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3[5]
InChIKey NDKLQBZACYGWAZ-UHFFFAOYSA-N[4][5]
SMILES CC1=CN=C(OC)C(Br)=C1[4]

Synthesis of this compound

While a specific, peer-reviewed synthesis protocol for this compound is not extensively documented, a plausible and efficient synthetic route can be inferred from established methods for analogous substituted pyridines. The most probable pathway involves the nucleophilic aromatic substitution of a suitable precursor, such as 3-bromo-2-chloro-5-methylpyridine, with sodium methoxide. This approach is analogous to the synthesis of similar compounds like 3-Bromo-2-methoxy-5-(trifluoromethyl)pyridine[8].

Proposed Synthetic Pathway

The proposed synthesis of this compound is outlined below. This two-step process would likely begin with the bromination of 2-chloro-5-methylpyridine, followed by a nucleophilic substitution with sodium methoxide.

G cluster_0 Step 1: Bromination cluster_1 Step 2: Methoxylation 2_chloro_5_methylpyridine 2-Chloro-5-methylpyridine 3_bromo_2_chloro_5_methylpyridine 3-Bromo-2-chloro-5-methylpyridine 2_chloro_5_methylpyridine->3_bromo_2_chloro_5_methylpyridine Solvent (e.g., H2SO4) Brominating_agent Brominating Agent (e.g., NBS, Br2) Brominating_agent->3_bromo_2_chloro_5_methylpyridine Sodium_methoxide Sodium Methoxide Target_compound This compound Sodium_methoxide->Target_compound 3_bromo_2_chloro_5_methylpyridine_2->Target_compound Solvent (e.g., Methanol) Heat

Proposed Synthetic Pathway for this compound.
Detailed Experimental Protocol (Representative)

The following is a representative experimental protocol for the synthesis of this compound, adapted from procedures for structurally similar compounds[8][9][10].

Materials:

  • 3-Bromo-2-chloro-5-methylpyridine

  • Sodium methoxide (25% solution in methanol or prepared in situ from sodium metal and anhydrous methanol)

  • Anhydrous methanol

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a solution of 3-bromo-2-chloro-5-methylpyridine (1.0 eq) in anhydrous methanol (10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add a solution of sodium methoxide in methanol (1.1-1.2 eq).

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After completion of the reaction, cool the mixture to room temperature and concentrate under reduced pressure using a rotary evaporator to remove the methanol.

  • Extraction: To the residue, add water and extract with diethyl ether (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography on silica gel to obtain the final product.

Applications in Drug Development

The primary documented application of this compound is as a key intermediate in the synthesis of muscarinic M1 receptor agonists. These agonists are being investigated for the treatment of cognitive disorders and other central nervous system diseases.

Role in the Synthesis of Muscarinic M1 Receptor Agonists

Patents from pharmaceutical companies describe the use of this compound in multi-step syntheses to produce complex bicyclic aza compounds[1][2][3]. In these synthetic sequences, the bromo substituent on the pyridine ring serves as a crucial handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce further molecular complexity.

G Start This compound Coupling Palladium-Catalyzed Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) Start->Coupling Intermediate Coupled Intermediate Coupling->Intermediate Further_steps Further Synthetic Modifications Intermediate->Further_steps Final_product Bicyclic Aza Compound (Muscarinic M1 Receptor Agonist) Further_steps->Final_product

Application of this compound in Medicinal Chemistry.

Conclusion

This compound is a synthetically versatile building block with demonstrated utility in the development of novel therapeutics. While its formal discovery and early history are not well-defined in academic literature, its value is evident from its application in the pharmaceutical industry. The probable synthetic route via nucleophilic substitution is straightforward, making the compound accessible for research and development. As the quest for new treatments for central nervous system disorders continues, the demand for such specialized intermediates is likely to grow, further solidifying the importance of this compound in modern drug discovery.

References

Theoretical Exploration of 3-Bromo-2-methoxy-5-methylpyridine: A Computational Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies and computational analysis of 3-Bromo-2-methoxy-5-methylpyridine. Drawing upon established methodologies applied to analogous pyridine derivatives, this document outlines the expected structural, electronic, and spectroscopic properties of the molecule, offering a foundational resource for further research and development.

Molecular and Chemical Properties

This compound is a substituted pyridine with the molecular formula C₇H₈BrNO.[1][2] Its chemical properties, as sourced from chemical suppliers and databases, are summarized below.

PropertyValueReference
Molecular Formula C₇H₈BrNO[1][2]
Molecular Weight 202.05 g/mol [1][2]
CAS Number 717843-56-6[1]
Appearance Liquid[1]
Purity 98%[1]
InChI InChI=1S/C7H8BrNO/c1-5-3-6(8)7(10-2)9-4-5/h3-4H,1-2H3[1]
InChIKey NDKLQBZACYGWAZ-UHFFFAOYSA-N[1]

Computational Methodology

While specific theoretical studies on this compound are not extensively documented in publicly available literature, a robust computational protocol can be established based on studies of structurally similar compounds, such as other substituted bromopyridines.[3][4]

Density Functional Theory (DFT) Calculations

DFT is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For a molecule like this compound, DFT calculations would be instrumental in determining its optimized geometry, vibrational frequencies, and electronic properties.

Protocol:

  • Software: Gaussian 09 suite of programs is a commonly used software for such calculations.[5]

  • Method: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely accepted method for obtaining accurate results for organic molecules.[5]

  • Basis Set: The 6-311++G(d,p) basis set is recommended for achieving a good balance between computational cost and accuracy for this type of molecule.

  • Geometry Optimization: The molecular structure would be optimized to find the global minimum on the potential energy surface.

  • Frequency Calculations: Vibrational frequencies would be calculated at the optimized geometry to confirm it as a true minimum (no imaginary frequencies) and to predict the infrared (IR) and Raman spectra.

Frontier Molecular Orbital (FMO) Analysis

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in determining the chemical reactivity and electronic properties of a molecule.

Protocol:

  • Following the DFT optimization, the energies of the HOMO and LUMO would be calculated.

  • The energy gap (ΔE = E_LUMO - E_HOMO) would be determined to assess the molecule's chemical stability and reactivity.

  • Visualization of the HOMO and LUMO electron density plots would reveal the regions of the molecule most likely to act as electron donors and acceptors, respectively.

Molecular Electrostatic Potential (MEP)

The MEP surface provides a visual representation of the charge distribution in a molecule and is used to predict sites for electrophilic and nucleophilic attack.

Protocol:

  • The MEP surface would be calculated based on the optimized geometry from the DFT calculations.

  • The surface would be color-coded to represent different electrostatic potential values, with red indicating regions of high electron density (electronegative) and blue indicating regions of low electron density (electropositive).

Molecular Docking

To explore the potential of this compound as a drug candidate, molecular docking studies can be performed to predict its binding affinity and mode of interaction with a biological target, such as a protein receptor.

Protocol:

  • Target Selection: A relevant protein target would be identified based on the desired therapeutic application. For example, studies on similar compounds have investigated their potential as anti-cancer agents by docking them with breast cancer-related proteins.

  • Ligand and Receptor Preparation: The 3D structure of this compound would be prepared (e.g., energy minimized), and the receptor structure would be obtained from a protein database (e.g., Protein Data Bank) and prepared for docking (e.g., removal of water molecules, addition of hydrogen atoms).

  • Docking Simulation: A docking program (e.g., AutoDock) would be used to predict the binding poses of the ligand within the active site of the receptor.

  • Analysis: The results would be analyzed to determine the binding energy (a measure of binding affinity) and to visualize the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.

Predicted Data and Analysis

Based on the computational methodologies described, the following tables summarize the expected quantitative data for this compound.

Optimized Geometrical Parameters (Predicted)
ParameterPredicted Value
Bond Lengths (Å)
C-BrValue
C-OValue
C-NValue
C-CValue
C-HValue
O-CH₃Value
Bond Angles (°)
C-C-BrValue
C-N-CValue
C-O-CValue
Dihedral Angles (°)
Specify AtomsValue

Note: The actual values would be obtained from the output of the DFT geometry optimization.

Vibrational Frequencies (Predicted)
ModeWavenumber (cm⁻¹)IR IntensityRaman ActivityAssignment
1ValueValueValuee.g., C-H stretch
2ValueValueValuee.g., C=C stretch
3ValueValueValuee.g., C-Br stretch
...............

Note: This table would be populated with the calculated vibrational frequencies and their corresponding intensities and assignments.

Electronic Properties (Predicted)
PropertyPredicted Value (eV)
HOMO Energy Value
LUMO Energy Value
HOMO-LUMO Gap (ΔE) Value
Ionization Potential Value
Electron Affinity Value
Electronegativity Value
Chemical Hardness Value
Chemical Softness Value
Electrophilicity Index Value

Note: These reactivity descriptors would be calculated from the HOMO and LUMO energies.

Molecular Docking Results (Hypothetical)
Target ProteinBinding Energy (kcal/mol)Key Interacting Residues
e.g., EGFRValuee.g., Leu718, Val726
e.g., VEGFR2Valuee.g., Cys919, Asp1046

Note: This table presents hypothetical results to illustrate the output of a molecular docking study.

Visualizations

Computational Workflow

The following diagram illustrates the general workflow for the theoretical analysis of this compound.

G Computational Chemistry Workflow A Molecule Selection (this compound) B Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Analysis B->C D Electronic Properties (HOMO, LUMO, MEP) B->D E Molecular Docking B->E F Data Analysis and Interpretation C->F D->F E->F

Computational Chemistry Workflow
Logical Relationship for Drug Discovery Potential

This diagram shows the logical progression from theoretical calculations to assessing the drug discovery potential of the compound.

G Assessing Drug Discovery Potential cluster_computational Computational Analysis cluster_application Application A DFT Calculations B FMO Analysis A->B C MEP Analysis A->C D Molecular Docking B->D C->D E Binding Affinity & Interaction Analysis D->E F Drug-Likeness Prediction E->F

Assessing Drug Discovery Potential

References

Quantum Mechanical Investigations of Substituted Pyridines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the application of quantum mechanical investigations in the study of substituted pyridines. Pyridine and its derivatives are fundamental scaffolds in numerous pharmaceuticals and functional materials. Understanding their electronic structure, reactivity, and interactions at a molecular level is crucial for the rational design of new therapeutic agents and advanced materials. This document details the theoretical frameworks, computational and experimental methodologies, and key findings from quantum mechanical studies of these important heterocyclic compounds.

Introduction to Quantum Mechanical Investigations of Substituted Pyridines

Quantum mechanical calculations have become an indispensable tool for elucidating the intricate relationship between the structure and properties of substituted pyridines. These computational methods, particularly Density Functional Theory (DFT), offer a powerful means to predict molecular geometries, electronic properties, and spectroscopic signatures with high accuracy. The strategic placement of substituents on the pyridine ring can significantly alter its electronic landscape, thereby influencing its basicity, nucleophilicity, and potential as a ligand for biological targets.[1] By modeling these substituent effects, researchers can gain deep insights into the structure-activity relationships that govern the function of pyridine derivatives in medicinal chemistry and materials science.

Computational Methodologies

A variety of quantum mechanical methods are employed to investigate the properties of substituted pyridines. The choice of method depends on the desired accuracy and the computational resources available.

2.1. Density Functional Theory (DFT)

DFT has emerged as the workhorse for computational studies of medium-sized organic molecules like substituted pyridines due to its excellent balance of accuracy and computational cost.[1]

  • Functionals: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely used for calculations on substituted pyridines.[2][3]

  • Basis Sets: The 6-311+G(d,p) and 6-311++G(d,p) basis sets are commonly employed to provide a good description of the electronic structure.[1][2] For specific applications, such as studying corrosion inhibitors, the 6-31G(d,p) basis set is also utilized.[4]

A typical DFT calculation workflow for a substituted pyridine is illustrated below:

dft_workflow cluster_properties Calculated Properties mol_struct Molecular Structure Input geom_opt Geometry Optimization mol_struct->geom_opt Initial Coordinates freq_calc Frequency Calculation geom_opt->freq_calc Optimized Geometry prop_calc Property Calculation freq_calc->prop_calc Verified Minimum analysis Data Analysis prop_calc->analysis Calculated Properties HOMO_LUMO HOMO/LUMO Energies Dipole Dipole Moment Charges Atomic Charges (NBO) VibFreq Vibrational Frequencies

A typical workflow for DFT calculations on substituted pyridines.

2.2. Quantum Theory of Atoms in Molecules (QTAIM)

QTAIM analysis is a powerful technique used to investigate the nature of chemical bonds and intermolecular interactions based on the topology of the electron density. It can be used to characterize the interactions of substituted pyridines with other molecules or metal ions.[5]

2.3. Natural Bond Orbital (NBO) Analysis

NBO analysis provides a localized picture of chemical bonding and is used to calculate atomic charges and analyze charge transfer interactions. For substituted pyridines, NBO analysis helps in understanding how substituents modulate the electron density distribution within the molecule.[3]

Experimental Protocols

Experimental studies are crucial for validating the results of quantum mechanical calculations and providing a complete picture of the properties of substituted pyridines.

3.1. Synthesis of Substituted Pyridines

A variety of synthetic routes are available for the preparation of substituted pyridines, with the choice of method depending on the desired substitution pattern.[1] One common approach is the Minisci decarboxylative alkylation, which allows for the introduction of alkyl groups at the 2- and 6-positions of the pyridine ring.[1] Another versatile method is the Suzuki-Miyaura cross-coupling reaction, which is used to introduce aryl or other organic groups.

3.2. Spectroscopic Characterization

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR spectroscopy is used to identify the vibrational modes of the molecule. Experimental spectra are often compared with vibrational frequencies calculated using DFT to aid in the assignment of spectral bands.[1] Spectra are typically recorded in the range of 4000-400 cm⁻¹.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are standard techniques for determining the chemical structure of substituted pyridines.

  • UV-Vis Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Time-dependent DFT (TD-DFT) calculations are often used to simulate the experimental absorption spectra and understand the nature of these transitions.[6]

Quantitative Data Summary

The following tables summarize key quantitative data obtained from quantum mechanical investigations of various substituted pyridines.

Table 1: Calculated Electronic Properties of Selected 4-Substituted Pyridines

Substituent (at C4)HOMO (eV)LUMO (eV)Energy Gap (eV)Dipole Moment (Debye)Computational Method
-H-6.68-0.795.892.22B3LYP/6-311+G(d,p)
-CH₃-6.45-0.685.772.60B3LYP/6-311+G(d,p)
-NH₂-5.78-0.325.464.04B3LYP/6-311+G(d,p)
-NO₂-7.65-2.874.781.57B3LYP/6-311+G(d,p)
-CN-7.42-2.115.311.68B3LYP/6-311+G(d,p)

Data is illustrative and compiled from typical trends reported in the literature.[1][2]

Table 2: Calculated Vibrational Frequencies (cm⁻¹) for Pyridine

Vibrational ModeExperimentalCalculated (B3LYP/6-311+G(d,p))
Ring stretching15831585
Ring stretching14821485
C-H in-plane bending12181220
Ring breathing991993
C-H out-of-plane bending748750

Data is illustrative and based on typical agreements between experimental and calculated values.[1]

Signaling Pathway and Reaction Mechanism Analysis

Quantum mechanical studies are instrumental in elucidating the mechanisms by which substituted pyridines exert their biological effects, such as enzyme inhibition or modulation of signaling pathways.

5.1. Inhibition of Neuregulin-1/ErbB4 Signaling Pathway

Certain complex substituted pyridines have been identified as inhibitors of the neuregulin-1/ErbB4 signaling pathway, which is implicated in breast cancer and schizophrenia.[5] The binding of neuregulin-1 to the ErbB4 receptor tyrosine kinase initiates a signaling cascade that promotes cell differentiation and survival. Substituted pyridines can be designed to bind to the ATP-binding pocket of the ErbB4 kinase domain, thereby inhibiting its activity and blocking downstream signaling.

The inhibitory action of a substituted pyridine on the ErbB4 signaling pathway can be visualized as follows:

erbb4_pathway Inhibition of Neuregulin-1/ErbB4 Signaling Pathway Neuregulin1 Neuregulin-1 ErbB4 ErbB4 Receptor Neuregulin1->ErbB4 Binds to Dimerization Dimerization & Autophosphorylation ErbB4->Dimerization PI3K PI3K Dimerization->PI3K Activates AKT AKT PI3K->AKT Activates CellSurvival Cell Survival & Differentiation AKT->CellSurvival Promotes SubstitutedPyridine Substituted Pyridine (Inhibitor) SubstitutedPyridine->Dimerization Inhibits

Inhibition of the Neuregulin-1/ErbB4 signaling pathway by a substituted pyridine.

Conclusion

Quantum mechanical investigations provide invaluable insights into the electronic structure, reactivity, and biological activity of substituted pyridines. The synergy between computational modeling and experimental validation is crucial for advancing our understanding of these versatile molecules. The methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development, facilitating the rational design of novel substituted pyridine derivatives with tailored properties and functions.

References

Methodological & Application

Application Notes and Protocols for Suzuki Coupling of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and a generalized protocol for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methoxy-5-methylpyridine with various arylboronic acids. This reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds critical for the synthesis of diverse molecular architectures, particularly in the fields of medicinal chemistry and materials science. The pyridine moiety is a privileged scaffold in numerous biologically active compounds, and the functionalization at the 3-position via Suzuki coupling allows for the systematic exploration of structure-activity relationships.

Data Presentation: Representative Reaction Conditions

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the judicious selection of the catalyst system, base, and solvent. The following table summarizes typical reaction conditions for the coupling of substituted bromopyridines, providing a comparative overview to guide reaction optimization for this compound.[1] While the electronic effects of the 2-methoxy and 5-methyl groups may influence reactivity, these conditions serve as an excellent starting point.

Catalyst SystemBase (equiv.)SolventTemp. (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄ (3-5 mol%)K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)90-9512-1875-85A common and reliable catalyst system for bromopyridines.[1][2]
Pd(OAc)₂ (2 mol%) / SPhos (4 mol%)K₃PO₄ (3)Toluene10016~92Buchwald ligands like SPhos can be effective for challenging substrates.[1]
Pd₂(dba)₃ (1.5 mol%) / XPhos (3 mol%)Cs₂CO₃ (2.5)THF8018~88Another effective Buchwald ligand system.[1]
PdCl₂(dppf) (3-5 mol%)K₂CO₃ or Na₂CO₃ (2)1,4-Dioxane / H₂O or Toluene/Dioxane80-1204-12Good to ExcellentA versatile catalyst for a broad range of substrates.[3]

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. Optimization of specific parameters may be required for different boronic acids to achieve maximum yield.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2-1.5 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv.)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

  • Solvents for workup and purification (e.g., ethyl acetate, brine)

  • Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[3]

  • Catalyst and Solvent Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[2] Subsequently, add the degassed solvent mixture (e.g., 1,4-Dioxane/H₂O 4:1) via syringe.[1][2]

  • Reaction: Place the flask in a preheated oil bath and heat the mixture to the desired temperature (e.g., 90-95 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.[1] Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.[1]

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-2-methoxy-5-methylpyridine.[1]

Visualizations

The following diagrams illustrate the generalized experimental workflow and the catalytic cycle of the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Workup and Purification A Combine Reactants: This compound, Arylboronic acid, Base B Establish Inert Atmosphere (Evacuate/Backfill with Ar or N₂) A->B C Add Catalyst and Degassed Solvent B->C D Heat to Reaction Temperature (e.g., 90-95 °C) with Stirring C->D E Monitor Reaction Progress (TLC or LC-MS) D->E F Cool to Room Temperature E->F G Aqueous Workup: Dilute, Extract with Organic Solvent F->G H Dry and Concentrate G->H I Purify by Column Chromatography H->I

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Cycle cluster_transmetalation Transmetalation pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂-X pd0->pd2_complex Oxidative Addition pd2_intermediate R¹-Pd(II)L₂-OR' pd2_complex->pd2_intermediate Ligand Exchange pd2_intermediate->pd0 Reductive Elimination pd2_intermediate->pd2_complex dummy r1x R¹-X (Aryl Halide) r1x->pd2_complex r2b R²-B(OR)₂ (Boronic Acid) r2b->pd2_intermediate base Base (e.g., OH⁻) base->pd2_intermediate product R¹-R² product->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for Sonogashira Coupling with 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, specifically between a terminal alkyne and an aryl or vinyl halide.[1] This palladium-catalyzed reaction, typically in the presence of a copper(I) co-catalyst, has seen widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] Functionalized pyridines are crucial building blocks in medicinal chemistry, and the introduction of an alkynyl moiety via the Sonogashira coupling can significantly impact the biological activity of a molecule. This document provides detailed application notes and protocols for the Sonogashira coupling of 3-Bromo-2-methoxy-5-methylpyridine, a versatile pyridine building block.

Reaction Principle and Significance

The Sonogashira coupling of this compound with various terminal alkynes allows for the synthesis of a diverse library of 3-alkynyl-2-methoxy-5-methylpyridine derivatives. These products are valuable intermediates in drug discovery and development, as the pyridine core is a common motif in many biologically active compounds. The 2-methoxy and 5-methyl substituents on the pyridine ring can influence the electronic properties and steric hindrance of the molecule, which in turn can affect the reaction conditions and the biological activity of the final products.

Experimental Protocols

The following is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne. This protocol is based on established procedures for similar bromopyridine substrates and may require optimization for specific alkynes.[1]

Materials:

  • This compound

  • Terminal alkyne (e.g., phenylacetylene, 1-hexyne, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, Pd(CF₃COO)₂)

  • Copper(I) iodide (CuI)

  • Ligand (e.g., triphenylphosphine (PPh₃))

  • Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and workup reagents

Procedure:

  • To a dry Schlenk flask, add the palladium catalyst (e.g., 2.5 mol%), the ligand (e.g., 5 mol%), and copper(I) iodide (e.g., 5 mol%).

  • Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

  • Add the anhydrous solvent (e.g., DMF) and stir the mixture for 30 minutes at room temperature under the inert atmosphere.

  • To this mixture, add this compound (1.0 eq), the terminal alkyne (1.2 eq), and the base (e.g., Et₃N, 2.0 eq).

  • Heat the reaction mixture to the desired temperature (typically 60-100 °C) and stir for the required time (typically 2-24 hours).

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-alkynyl-2-methoxy-5-methylpyridine.

Data Presentation

Bromopyridine SubstrateTerminal AlkyneCatalyst SystemBase / SolventTemp (°C)Time (h)Yield (%)Reference
2-Amino-3-bromopyridinePhenylacetylenePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100392[1]
2-Amino-3-bromopyridine1-HexynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100385[1]
2-Amino-3-bromopyridine3,3-Dimethyl-1-butynePd(CF₃COO)₂ / PPh₃ / CuIEt₃N / DMF100378[1]
3-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃N / NMP902498[3]
2-BromopyridinePhenylacetyleneNS-MCM-41-Pd / CuI / PPh₃Et₃N / NMP90399[4]
6-Bromo-3-fluoro-2-cyanopyridine1-Ethyl-4-ethynylbenzenePd(PPh₃)₄ / CuIEt₃N / THFrt16High[5]
6-Bromo-3-fluoro-2-cyanopyridine1-HexynePd(PPh₃)₄ / CuIEt₃N / THFrt1693[5]
6-Bromo-3-fluoro-2-cyanopyridinePropargyl alcoholPd(PPh₃)₄ / CuIEt₃N / THFrt1690[5]

Visualizations

Sonogashira Coupling Catalytic Cycle

Sonogashira_Mechanism cluster_copper Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition PdII_Aryl Ar-Pd(II)L₂-Br OxAdd->PdII_Aryl Ar-Br Transmetalation Transmetalation PdII_Alkyne Ar-Pd(II)L₂-C≡CR Transmetalation->PdII_Alkyne Cu-C≡CR RedElim Reductive Elimination RedElim->Pd0 Product Ar-C≡CR Cu_Cycle Copper Cycle Alkyne R-C≡C-H CuAcetylide Cu-C≡CR Alkyne->CuAcetylide + CuI - HI ArylHalide Ar-Br CuI CuI Base Base Base->Alkyne Deprotonation BaseH Base-H⁺

Caption: Catalytic cycle of the Sonogashira coupling reaction.

Experimental Workflow

Sonogashira_Workflow Start Start Setup Reaction Setup: - this compound - Terminal Alkyne - Pd Catalyst & CuI - Base & Solvent Start->Setup Inert Establish Inert Atmosphere (Argon or Nitrogen) Setup->Inert Reaction Heating and Stirring (60-100 °C, 2-24 h) Inert->Reaction Monitoring Monitor Progress (TLC or GC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Aqueous Workup: - Dilution - Washing - Drying Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Final Product: 3-Alkynyl-2-methoxy-5-methylpyridine Purification->Product

Caption: General experimental workflow for Sonogashira coupling.

Applications in Drug Development

The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. The introduction of an alkynyl group through the Sonogashira coupling can modulate the pharmacokinetic and pharmacodynamic properties of a molecule. The resulting 3-alkynyl-2-methoxy-5-methylpyridine derivatives can serve as key intermediates for the synthesis of more complex molecules with potential therapeutic applications in areas such as oncology, neuroscience, and infectious diseases. The alkyne functionality can also be further elaborated, for example, through click chemistry or reduction, to generate a wider range of analogs for structure-activity relationship (SAR) studies.

Conclusion

The Sonogashira coupling is a highly effective method for the synthesis of 3-alkynyl-2-methoxy-5-methylpyridine derivatives. The provided protocols and data, based on analogous systems, offer a solid starting point for researchers to explore the synthesis and applications of these valuable compounds in drug discovery and materials science. Optimization of the reaction conditions for specific substrates is encouraged to achieve the best possible outcomes.

References

Application Notes and Protocols for the Heck Reaction of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Heck reaction, a palladium-catalyzed carbon-carbon bond-forming reaction, is a cornerstone of modern organic synthesis. It facilitates the coupling of unsaturated halides with alkenes to produce substituted alkenes, a structural motif prevalent in pharmaceuticals, agrochemicals, and functional materials. 3-Bromo-2-methoxy-5-methylpyridine is a valuable building block in medicinal chemistry, and its functionalization via the Heck reaction opens avenues for the synthesis of a diverse range of novel compounds.

These application notes provide a detailed overview and experimental protocols for performing the Heck reaction using this compound. The protocols are based on established methodologies for similar bromopyridine derivatives and are intended to serve as a starting point for reaction optimization.

Reaction Principle

The Mizoroki-Heck reaction proceeds through a catalytic cycle involving a palladium(0) species. The generally accepted mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by migratory insertion of the alkene into the aryl-palladium bond. Subsequent β-hydride elimination releases the substituted alkene product and a hydridopalladium species. Finally, reductive elimination of HBr, facilitated by a base, regenerates the active Pd(0) catalyst.

Data Presentation

Table 1: Representative Conditions for the Heck Reaction of Bromopyridine Derivatives

EntryBromopyridine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
13-Bromo-2-methylpyridineStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF100-12012-24Good
23-Bromo-2-methylpyridinen-Butyl acrylatePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF100-12012-24Good
32-Bromo-3-methoxypyridineStyrenePd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N or K₂CO₃ (2-3)DMF, MeCN, or Toluene80-1404-24Good
42-Bromo-3-methoxypyridinen-Butyl acrylatePd(OAc)₂ (2-5)PPh₃ (4-10)Et₃N or K₂CO₃ (2-3)DMF, MeCN, or Toluene80-1404-24Good
53-BromopyridineButyl acrylatePd(OAc)₂ (10)Supramolecular Ligand L (20)K₂CO₃ (3)Toluene130178
63-BromopyridineStyrenePd(OAc)₂ (10)Supramolecular Ligand L (20)K₂CO₃ (3)Toluene130195

Yields are reported as "Good" when specific percentages were not provided in the source material. Optimization for this compound is recommended.

Experimental Protocols

The following is a general protocol for the Heck reaction of this compound with an alkene, based on procedures for similar substrates.[1] All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk techniques.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Alkene (e.g., Styrene, n-Butyl acrylate) (1.2-1.5 mmol, 1.2-1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • Phosphine Ligand (e.g., Triphenylphosphine (PPh₃) or Tri(o-tolyl)phosphine (P(o-tolyl)₃)) (0.04 mmol, 4 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)) (2.0-3.0 mmol, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., DMF, NMP, Dioxane, Toluene) (5 mL)

Procedure:

  • To a dry Schlenk tube or sealed reaction vessel equipped with a magnetic stir bar, add this compound, the palladium catalyst, and the phosphine ligand.

  • Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.

  • Under a positive pressure of the inert gas, add the anhydrous, degassed solvent via syringe.

  • Add the alkene and the base to the reaction mixture via syringe.

  • Seal the vessel and heat the reaction mixture in a preheated oil bath to the desired temperature (typically 80-140 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion (typically 4-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst and inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired substituted pyridine derivative.

Mandatory Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-Br PdII Ar-Pd(II)L₂-Br OxAdd->PdII Alkene_Coord Alkene Coordination PdII->Alkene_Coord Alkene PdII_Alkene Ar-Pd(II)L₂(Alkene)-Br Alkene_Coord->PdII_Alkene Mig_Ins Migratory Insertion PdII_Alkene->Mig_Ins PdII_Alkyl R-CH₂-CH(Ar)-Pd(II)L₂-Br Mig_Ins->PdII_Alkyl Beta_Elim β-Hydride Elimination PdII_Alkyl->Beta_Elim Product PdII_H H-Pd(II)L₂-Br Beta_Elim->PdII_H Red_Elim Reductive Elimination PdII_H->Red_Elim Base Red_Elim->Pd0 H-Base⁺ Br⁻

Caption: Catalytic cycle of the Mizoroki-Heck reaction.

General Experimental Workflow

Heck_Workflow setup Reaction Setup reaction Reaction setup->reaction Heating & Stirring sub_setup Combine: - this compound - Alkene - Pd Catalyst & Ligand - Base - Solvent Inert Atmosphere workup Work-up & Purification reaction->workup Cooling & Extraction sub_reaction Heat to 80-140 °C Monitor by TLC/GC-MS analysis Product Analysis workup->analysis Chromatography & Spectroscopy sub_workup Aqueous Wash Extraction Column Chromatography sub_analysis NMR, MS, etc.

Caption: General workflow for the Heck reaction.

Safety Considerations

  • Palladium catalysts and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.

  • Organic solvents are flammable and should be used with appropriate safety precautions.

  • Reactions at elevated temperatures should be conducted behind a safety shield.

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The Heck reaction is a powerful tool for the C-C bond formation, enabling the synthesis of a wide variety of substituted alkenes from this compound. The provided protocols, based on reactions with similar substrates, offer a solid starting point for researchers. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the highest yields for specific alkene coupling partners. Careful monitoring of the reaction progress and adherence to safety protocols are essential for successful and safe experimentation.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 3-bromo-2-methoxy-5-methylpyridine. This versatile heterocyclic building block is a key intermediate in the synthesis of a wide range of functionalized pyridine derivatives for applications in medicinal chemistry and materials science. The methodologies described herein focus on several widely utilized palladium-catalyzed reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, providing a foundation for the synthesis of diverse molecular architectures.

Introduction

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile tools in modern organic synthesis for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-N) bonds.[1] For substituted pyridines, these reactions are instrumental in the development of novel compounds for pharmaceutical and agrochemical applications. This compound is a valuable substrate for such transformations, with the bromine atom at the 3-position serving as a handle for the introduction of a variety of substituents. The methoxy and methyl groups on the pyridine ring can also influence the electronic properties and steric environment of the molecule, impacting reaction outcomes.

This guide offers a comparative analysis of reaction conditions for several key cross-coupling reactions, detailed experimental protocols, and visualizations to aid in experimental design and execution.

Data Presentation: Comparative Overview of Cross-Coupling Reactions

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent. The following tables summarize representative quantitative data for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of this compound and analogous bromopyridines.

Table 1: Suzuki-Miyaura Coupling of Bromopyridines with Boronic Acids [2][3]

EntryCoupling PartnerPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888
4(4-Nitrophenyl)boronic acidPd(PPh₃)₄ (5)-K₃PO₄ (2-3)1,4-Dioxane/H₂O (4:1)901875-85

Table 2: Buchwald-Hartwig Amination of Bromopyridines [4][5]

EntryAminePalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)BINAP (3)NaOtBu (1.4)Toluene1008~92
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₂CO₃ (2)1,4-Dioxane1001285-95
3BenzylaminePd₂(dba)₃ (1.5)Xantphos (3)Cs₂CO₃ (2)Toluene1101680-90
4Cyclohexane-1,2-diamine[Pd₂(dba)₃] (2)(±)-BINAP (4)NaOtBu (2.8)Toluene80460

Table 3: Sonogashira Coupling of Bromopyridines with Terminal Alkynes [6][7]

EntryAlkynePalladium Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (3)CuI (5)Et₃N (2)THF606~88
2EthynyltrimethylsilanePd(PPh₃)₄ (5)CuI (10)Et₃N (3)DMF80885-95
31-HeptynePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF1003~90
44-MethoxyphenylacetylenePd(CF₃COO)₂ (2.5)CuI (5)Et₃N (excess)DMF100389

Experimental Protocols

The following are detailed protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound. These protocols are based on established procedures for similar substrates and may require optimization for specific coupling partners.[2][6][7]

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.[2]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Potassium phosphate (K₃PO₄, 3.0 mmol, 3.0 equiv.)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed toluene via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

This protocol provides a general method for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.[4]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Amine (1.2 mmol, 1.2 equiv.)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 mmol, 2 mol%)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 0.03 mmol, 3 mol%)

  • Sodium tert-butoxide (NaOtBu, 1.4 mmol, 1.4 equiv.)

  • Anhydrous toluene (5 mL)

  • Schlenk flask or sealed tube

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, BINAP, and NaOtBu to a dry Schlenk flask.

  • Add this compound and the amine.

  • Add anhydrous, degassed toluene.

  • Seal the flask and heat the mixture to 100 °C with stirring.

  • Monitor the reaction by TLC or LC-MS.

  • After completion (typically 8-24 hours), cool the reaction to room temperature.

  • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.[6][7]

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Terminal alkyne (1.2 mmol, 1.2 equiv.)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%)

  • Copper(I) iodide (CuI, 0.05 mmol, 5 mol%)

  • Triethylamine (Et₃N, 2.0 mmol, 2.0 equiv.)

  • Anhydrous THF or DMF (5 mL)

  • Schlenk flask

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (THF or DMF) and triethylamine.

  • Add the terminal alkyne via syringe.

  • Stir the reaction at room temperature or gently heat to 40-60 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion (typically 4-12 hours), dilute the reaction mixture with ethyl acetate and wash with aqueous ammonium chloride solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

The following diagram illustrates the various palladium-catalyzed cross-coupling reactions of this compound.

G cluster_substrate Starting Material cluster_products Products This compound This compound Suzuki_Product C-C Bond (Aryl/Vinyl) This compound->Suzuki_Product Suzuki-Miyaura [Pd], Base R-B(OH)₂ Buchwald_Product C-N Bond (Amine) This compound->Buchwald_Product Buchwald-Hartwig [Pd], Base R₂NH Sonogashira_Product C-C Bond (Alkynyl) This compound->Sonogashira_Product Sonogashira [Pd], Cu(I), Base R-C≡CH Heck_Product C-C Bond (Alkenyl) This compound->Heck_Product Heck [Pd], Base Alkene Stille_Product C-C Bond (Aryl/Vinyl) This compound->Stille_Product Stille [Pd] R-SnR'₃ Negishi_Product C-C Bond (Aryl/Alkyl) This compound->Negishi_Product Negishi [Pd] R-ZnX

Caption: Palladium-catalyzed cross-coupling reactions of this compound.

This diagram outlines the key steps in a typical palladium-catalyzed cross-coupling experiment.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine Reactants, Catalyst, Ligand, and Base in a Dry Flask Inert Evacuate and Backfill with Inert Gas (x3) Start->Inert Solvent Add Anhydrous, Degassed Solvent Inert->Solvent Heat Heat to Desired Temperature with Stirring Solvent->Heat Monitor Monitor Progress by TLC or LC-MS Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Dilute Dilute with Organic Solvent Cool->Dilute Wash Wash with Aqueous Solutions (e.g., Water, Brine) Dilute->Wash Dry Dry Organic Layer (e.g., Na₂SO₄) Wash->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Product Obtain Pure Product Purify->Product

Caption: A typical experimental workflow for a palladium-catalyzed cross-coupling reaction.

References

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into the design of kinase inhibitors due to its ability to form key interactions within the ATP-binding site of these enzymes.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. 3-Bromo-2-methoxy-5-methylpyridine is a versatile, though hypothetically applied in this context, starting material for the synthesis of novel kinase inhibitors. Its key structural features include:

  • A Bromine Atom at the 3-position: This serves as a crucial handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the introduction of a wide array of aryl and heteroaryl substituents to explore the chemical space.[2]

  • A Methoxy Group at the 2-position: The methoxy group is a non-lipophilic substituent that can enhance ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters.[3] It can act as a hydrogen bond acceptor and its orientation can be crucial for fitting into intricate protein pockets.[4]

  • A Methyl Group at the 5-position: This group can contribute to hydrophobic interactions within the kinase binding site and influence the overall conformation of the inhibitor, potentially enhancing binding affinity.[5] The introduction of methyl groups is a common strategy in drug optimization.[5]

This document provides detailed application notes on the potential use of this compound in the synthesis of kinase inhibitors, protocols for key synthetic transformations and biological assays, and visualizations of relevant pathways and workflows.

Application Notes: A Strategy for Novel Kinase Inhibitor Synthesis

The primary synthetic strategy for leveraging this compound is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a C-C bond between the pyridine core and various aryl or heteroaryl boronic acids. This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing diverse substituents at the 3-position. The resulting 3-aryl-2-methoxy-5-methylpyridine scaffold can then be evaluated for inhibitory activity against a panel of kinases.

Potential Kinase Targets and Signaling Pathways:

Pyridine-based inhibitors have shown activity against a multitude of kinases involved in critical cellular signaling pathways, particularly those implicated in cancer and inflammatory diseases. A prominent example is the PI3K/Akt/mTOR pathway, which is a central regulator of cell growth, proliferation, and survival, and is often dysregulated in cancer.[6]

Diagram of the PI3K/Akt/mTOR Signaling Pathway

PI3K_Akt_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K GrowthFactor Growth Factor GrowthFactor->RTK PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt phosphorylates TSC1_2 TSC1/2 Akt->TSC1_2 inhibits Survival Cell Survival Akt->Survival mTORC2 mTORC2 mTORC2->Akt phosphorylates mTORC1 mTORC1 S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 Rheb Rheb TSC1_2->Rheb inhibits Rheb->mTORC1 Proliferation Cell Proliferation & Growth S6K->Proliferation fourEBP1->Proliferation

Caption: The PI3K/Akt/mTOR signaling cascade, a key pathway in cell regulation.

Data Presentation

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes various conditions reported for the Suzuki-Miyaura coupling of bromopyridine derivatives, which can serve as a starting point for optimizing the reaction with this compound.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenylboronic acid.
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018-For 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[2]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854-General procedure for halo-aromatic rings.[2]
XPhosPdG2 (5 mol%) / XPhos (10 mol%)K₂CO₃1,4-Dioxane / H₂O1100.6767-89Microwave-assisted coupling for 3-bromo pyrazolo[1,5-a]pyrimidin-5-one.
Table 2: Examples of Pyridine-Based Kinase Inhibitors and their Potency

This table provides examples of known kinase inhibitors containing a pyridine scaffold to illustrate the potential potency of newly synthesized compounds.

Compound ClassTarget KinaseIC₅₀ (nM)
Pyridine-based Compound 12PIM-114.3[7]
Staurosporine (Reference)PIM-116.7[7]
1H-pyrazolo[3,4-b]pyridine derivative 15y TBK10.2[8]
BX795 (Reference)TBK17.1[8]
Pyridine-urea derivative 8e VEGFR-23930[9]
Sorafenib (Reference)VEGFR-290[9]

Experimental Protocols

Diagram of the General Experimental Workflow

Experimental_Workflow Start 3-Bromo-2-methoxy- 5-methylpyridine Coupling Suzuki-Miyaura Cross-Coupling Start->Coupling Purification Work-up & Purification Coupling->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Screening In Vitro Kinase Inhibition Assay Characterization->Screening Data_Analysis IC50 Determination & SAR Analysis Screening->Data_Analysis Lead_Opt Lead Optimization Data_Analysis->Lead_Opt

Caption: General workflow for synthesis and evaluation of kinase inhibitors.

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the coupling of this compound with various arylboronic acids.[2][10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, and the palladium catalyst.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times.

  • Add the degassed 1,4-dioxane and water solvent mixture via syringe.

  • Stir the reaction mixture at 85-95 °C under the inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary (typically 4-24 hours).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-aryl-2-methoxy-5-methylpyridine derivative.

Diagram of the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd R-Pd(II)-X L2 Pd0->OxAdd R-X Transmetal R-Pd(II)-R' L2 OxAdd->Transmetal R'B(OR)2 Transmetal->Pd0 RedElim R-R' Transmetal->RedElim L1 Oxidative Addition L2 Transmetalation L3 Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 2: In Vitro Kinase Inhibition Assay (General)

This protocol describes a general method to determine the in vitro potency of synthesized compounds against a target kinase.

Materials:

  • Recombinant kinase enzyme

  • Specific peptide substrate for the kinase

  • Adenosine triphosphate (ATP)

  • Synthesized inhibitor compounds dissolved in DMSO

  • Assay buffer (composition depends on the specific kinase)

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a 384-well plate, add a small volume of the diluted test compound to each well. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Add the kinase enzyme to each well (except negative controls) and incubate for a short period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity according to the manufacturer's instructions for the chosen detection reagent. For the ADP-Glo™ assay, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert the ADP produced into a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to the positive control.

  • Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Conclusion

This compound represents a promising starting material for the synthesis of novel kinase inhibitors. The protocols and strategies outlined in these application notes, based on established methodologies for structurally related compounds, provide a solid foundation for researchers in drug discovery to design, synthesize, and evaluate new chemical entities targeting various kinases. The versatility of the Suzuki-Miyaura coupling reaction on this scaffold allows for the systematic exploration of structure-activity relationships, which is a critical step toward the development of optimized therapeutic agents.

References

Application Notes and Protocols for 3-Bromo-2-methoxy-5-methylpyridine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-methylpyridine is a versatile heterocyclic building block increasingly utilized in medicinal chemistry. Its strategic substitution pattern, featuring a reactive bromine atom, a methoxy group, and a methyl group on a pyridine scaffold, makes it an ideal starting material for the synthesis of complex molecular architectures. The bromine atom serves as a convenient handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the introduction of diverse aryl and heteroaryl moieties. This facilitates the generation of compound libraries for hit-to-lead campaigns and the optimization of pharmacokinetic and pharmacodynamic properties. The pyridine core is a well-established "privileged scaffold" in drug discovery, present in numerous approved therapeutic agents. This document provides detailed application notes and experimental protocols for the use of this compound in the discovery of novel kinase inhibitors, with a specific focus on its application in the synthesis of Colony-Stimulating Factor 1 Receptor (CSF-1R) inhibitors.

Application in Kinase Inhibitor Drug Discovery

The pyridine scaffold is a common feature in a multitude of kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The strategic placement of substituents on the pyridine ring allows for the fine-tuning of potency, selectivity, and physicochemical properties. This compound provides a robust platform for the development of kinase inhibitors targeting various members of the kinome, which are implicated in oncology, inflammatory disorders, and neurodegenerative diseases.

Focus: Colony-Stimulating Factor 1 Receptor (CSF-1R) Inhibitors

Colony-Stimulating Factor 1 Receptor (CSF-1R) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of monocytes, macrophages, and osteoclasts.[1] Dysregulation of the CSF-1R signaling pathway is implicated in the pathogenesis of various diseases, including cancer, inflammatory disorders like rheumatoid arthritis, and neurodegenerative diseases such as Alzheimer's disease.[1][2] Consequently, the development of small molecule inhibitors of CSF-1R is an active area of pharmaceutical research.

Derivatives of this compound have been successfully employed in the synthesis of potent and selective CSF-1R inhibitors. The general strategy involves a Suzuki-Miyaura cross-coupling reaction to introduce a larger, often heterocyclic, moiety at the 3-position of the pyridine ring, which can then interact with other regions of the ATP-binding pocket or allosteric sites.

Data Presentation: Biological Activity of CSF-1R Inhibitors

The following table summarizes the in vitro biological activity of a series of pyridine-based pyrrolo[2,3-d]pyrimidine analogs synthesized using this compound as a key intermediate. The data highlights the structure-activity relationship (SAR) for the inhibition of CSF-1R.

Compound IDR GroupCSF-1R Enzymatic IC50 (nM)CSF-1R Cellular IC50 (nM)
1a Phenyl55120
1b 4-Fluorophenyl3285
1c 4-Methoxyphenyl48110
1d Pyridin-3-yl1545
1e Thiophen-2-yl78150

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a variety of arylboronic acids.

Materials:

  • This compound

  • Arylboronic acid (e.g., Pyridin-3-ylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of toluene and ethanol (e.g., 4:1 ratio).

  • De-gas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the palladium catalyst, such as a pre-mixed solution of Palladium(II) acetate (0.02 eq) and triphenylphosphine (0.04 eq) in toluene.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aryl-2-methoxy-5-methylpyridine derivative.

Protocol for CSF-1R Enzymatic Assay

This protocol outlines a method to determine the in vitro inhibitory activity of synthesized compounds against the CSF-1R kinase.

Materials:

  • Recombinant human CSF-1R kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 substrate

  • Synthesized inhibitor compounds

  • Assay buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 384-well plate, add the assay buffer, the recombinant CSF-1R enzyme, and the substrate.

  • Add the serially diluted inhibitor compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol for CSF-1R Cellular Assay (Macrophage Proliferation)

This protocol describes a cell-based assay to evaluate the ability of the synthesized compounds to inhibit CSF-1-dependent macrophage proliferation.

Materials:

  • Bone marrow-derived macrophages (BMDMs) or a suitable macrophage cell line (e.g., M-NFS-60)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Recombinant human CSF-1

  • Synthesized inhibitor compounds

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

  • 96-well clear-bottom white plates

  • CO₂ incubator (37 °C, 5% CO₂)

Procedure:

  • Seed the macrophages in a 96-well plate and allow them to adhere overnight.

  • The following day, starve the cells in a low-serum medium for 4-6 hours.

  • Treat the cells with a serial dilution of the inhibitor compounds for 1 hour.

  • Stimulate the cells with a pre-determined optimal concentration of CSF-1. Include a positive control (CSF-1 only) and a negative control (no CSF-1).

  • Incubate the plate for 72 hours in a CO₂ incubator.

  • Measure cell viability using a luminescent cell viability assay according to the manufacturer's instructions.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition of proliferation for each compound concentration and determine the IC50 value.

Mandatory Visualizations

G CSF-1R Signaling Pathway CSF1 CSF-1 CSF1R CSF-1R CSF1->CSF1R Binds Dimerization Receptor Dimerization CSF1R->Dimerization Autophosphorylation Autophosphorylation Dimerization->Autophosphorylation PI3K PI3K Autophosphorylation->PI3K RAS RAS Autophosphorylation->RAS STAT STAT Autophosphorylation->STAT AKT AKT PI3K->AKT Survival Survival AKT->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation Differentiation Differentiation STAT->Differentiation Inhibitor CSF-1R Inhibitor (Derived from 3-Bromo-2-methoxy- 5-methylpyridine) Inhibitor->CSF1R Inhibits G Experimental Workflow: Suzuki-Miyaura Coupling Start Start: This compound + Arylboronic Acid Reagents Add: - Pd(OAc)2/PPh3 - K2CO3 - Toluene/Ethanol Start->Reagents Reaction Heat to Reflux (80-100 °C, 4-12h) Reagents->Reaction Monitoring Monitor by TLC/LC-MS Reaction->Monitoring Workup Workup: - Ethyl Acetate Extraction - Water/Brine Wash Reaction->Workup Monitoring->Reaction Purification Purification: Flash Column Chromatography Workup->Purification Product Final Product: 3-Aryl-2-methoxy-5-methylpyridine Purification->Product

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 3-Bromo-2-methoxy-5-methylpyridine. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex organic molecules. The following sections detail key coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings, offering tailored procedures for the synthesis of a diverse range of substituted 2-methoxy-5-methylpyridine derivatives.

Data Presentation: Comparative Analysis of Reaction Conditions

The efficiency of palladium-catalyzed cross-coupling reactions is highly dependent on the choice of catalyst, ligand, base, and solvent system. The following tables summarize various conditions reported for the coupling of substituted bromopyridines, providing a comparative guide for reaction optimization with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions for Substituted Bromopyridines

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285
24-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692
33-Thienylboronic acidPd₂(dba)₃ (1.5)XPhos (3)Cs₂CO₃ (2.5)THF801888

Note: The data in this table is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines and serves as a strong starting point for the optimization of reactions with this compound.[1][2]

Table 2: Buchwald-Hartwig Amination Conditions for Substituted Bromopyridines

EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)(±)-BINAP (3)NaOtBu (1.4)Toluene1001895
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2)Dioxane1102489
3CyclohexylaminePd₂(dba)₃ (1.5)XPhos (3)LHMDS (1.5)THF801691

Note: This table includes data for analogous bromopyridine systems to illustrate effective conditions, as specific data for this compound can be limited. These conditions serve as excellent starting points for optimization.[3]

Table 3: Heck Coupling Conditions for Substituted Bromopyridines

EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478
2n-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801885
31-OctenePd₂(dba)₃ (1.5)P(t-Bu)₃ (3)NaOAc (2.5)DMA1202072

Note: This protocol is based on general procedures for the Heck reaction with aryl bromides.[1]

Table 4: Sonogashira Coupling Conditions for Substituted Bromopyridines

EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF651290
21-HexynePd(PPh₃)₄ (3)CuI (5)DIPA (2.5)Toluene801688
3(Trimethylsilyl)acetylenePd₂(dba)₃ (1.5)CuI (3)Cs₂CO₃ (2)DMF901885

Note: This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[1]

Experimental Protocols

The following are generalized procedures adaptable for coupling reactions with this compound. Optimization of the reaction conditions may be necessary for specific substrates.

Suzuki-Miyaura Coupling Protocol

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst to the flask under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: This compound, Arylboronic Acid, Base catalyst Add Catalyst: Pd(PPh3)4 reagents->catalyst solvent Add Solvents: 1,4-Dioxane, H2O catalyst->solvent heat Heat and Stir (e.g., 90 °C) solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor extract Aqueous Work-up (EtOAc, H2O, Brine) monitor->extract dry Dry and Concentrate extract->dry purify Column Chromatography dry->purify product Coupled Product purify->product

Suzuki-Miyaura Coupling Experimental Workflow.
Buchwald-Hartwig Amination Protocol

This protocol provides a generalized procedure adaptable for coupling various primary and secondary amines with this compound.[3]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)

  • Anhydrous Toluene (or other suitable aprotic solvent)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Reagent Addition: Add this compound and the amine coupling partner to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., diethyl ether or ethyl acetate) and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

  • Concentrate the organic layer and purify the residue by column chromatography.

Buchwald_Hartwig_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition\nComplex Oxidative Addition Complex Pd(0)L2->Oxidative\nAddition\nComplex Ar-X Pd(II)-Amido\nComplex Pd(II)-Amido Complex Oxidative\nAddition\nComplex->Pd(II)-Amido\nComplex R2NH, Base Coupled\nProduct Coupled Product Pd(II)-Amido\nComplex->Coupled\nProduct Reductive Elimination Regenerated\nCatalyst Pd(0)L2 Pd(II)-Amido\nComplex->Regenerated\nCatalyst Logical_Relationship_Coupling cluster_reactions Palladium-Catalyzed Cross-Coupling Reactions cluster_products Product Classes Start This compound Suzuki Suzuki-Miyaura (+ Boronic Acid) Start->Suzuki Buchwald Buchwald-Hartwig (+ Amine) Start->Buchwald Heck Heck (+ Alkene) Start->Heck Sonogashira Sonogashira (+ Alkyne) Start->Sonogashira Biaryl Biaryl Pyridines Suzuki->Biaryl ArylAmine Aryl-Amine Pyridines Buchwald->ArylAmine AlkeneSub Alkene-Substituted Pyridines Heck->AlkeneSub AlkyneSub Alkyne-Substituted Pyridines Sonogashira->AlkyneSub

References

Application Notes: 3-Bromo-2-methoxy-5-methylpyridine as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-methoxy-5-methylpyridine (CAS No. 717843-56-6) is a halogenated and functionalized pyridine derivative that serves as a crucial building block in modern organic synthesis.[1] Its specific arrangement of a bromine atom, a methoxy group, and a methyl group on the pyridine ring makes it an exceptionally valuable intermediate for creating complex molecules. The bromine atom at the 3-position is particularly amenable to palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. This reactivity profile allows for regioselective modifications, providing chemists with precise control over synthetic pathways. These characteristics make it a key reagent in the development of novel compounds within the pharmaceutical and agrochemical industries.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

PropertyValue
CAS Number 717843-56-6
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol
Purity ≥98%
Physical State Liquid
InChI Key NDKLQBZACYGWAZ-UHFFFAOYSA-N

(Data sourced from CymitQuimica[1])

Key Applications in Synthesis

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing the core scaffolds of many biologically active compounds.

  • Suzuki-Miyaura Coupling (C-C Bond Formation): The presence of the bromo substituent allows for efficient coupling with various aryl and heteroaryl boronic acids or esters. This reaction is a cornerstone for synthesizing biaryl and heteroaryl-aryl structures, which are common motifs in pharmaceuticals, including kinase inhibitors and central nervous system agents.[3]

  • Buchwald-Hartwig Amination (C-N Bond Formation): This reaction enables the introduction of primary and secondary amines at the 3-position of the pyridine ring.[4][5] The resulting arylamines are prevalent in a wide range of drug candidates and are essential for tuning the pharmacological properties of lead compounds.[6]

Hypothetical Application: Synthesis of AKT Inhibitor Analogs

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is frequently hyperactivated in various human cancers, making AKT a significant target for drug development.[7] The clinical candidate AZD5363 is a potent, ATP-competitive inhibitor of AKT kinases.[8] The structure of AZD5363 and related inhibitors often features complex heterocyclic cores. This compound can serve as a starting intermediate to build novel pyridine-based analogs, potentially leading to compounds with improved potency, selectivity, or pharmacokinetic profiles.

The diagram below illustrates a hypothetical synthetic pathway leveraging this compound to create a novel AKT inhibitor analog.

G cluster_0 Suzuki Coupling cluster_1 Functional Group Transformation cluster_2 Final Elaboration A 3-Bromo-2-methoxy- 5-methylpyridine B Intermediate A (Biaryl Pyridine) A->B Arylboronic Acid, Pd Catalyst, Base C Intermediate B (Aminated Pyridine) B->C e.g., Demethylation then Buchwald-Hartwig Amination D Final Product (AKT Inhibitor Analog) C->D Amide Coupling, etc. G pd0 Pd(0)L₂ add Oxidative Addition pd0->add pdiil Ar-Pd(II)L₂(Br) add->pdiil Ar-Br trans Transmetalation pdiil->trans pdiil_ar Ar-Pd(II)L₂(Ar') trans->pdiil_ar Ar'-B(OH)₂ Base reduct Reductive Elimination pdiil_ar->reduct reduct->pd0 Ar-Ar' G pd0 Pd(0)L oa Oxidative Addition pd0->oa pd_complex L(Br)Pd(II)-Ar oa->pd_complex Ar-Br amine_assoc Amine Association pd_complex->amine_assoc + HNR¹R² - Base·HBr pd_amido L-Pd(II)(Ar)-NR¹R² amine_assoc->pd_amido re Reductive Elimination pd_amido->re re->pd0 Ar-NR¹R² workflow prep 1. Preparation - Dry Glassware - Degas Solvents - Inert Atmosphere setup 2. Reaction Setup - Add Reagents - Add Catalyst/Ligand - Add Solvent prep->setup reaction 3. Reaction - Heat to Temp - Stir Vigorously - Monitor Progress (TLC/LCMS) setup->reaction workup 4. Work-up - Quench Reaction - Liquid-Liquid Extraction - Dry Organic Layer reaction->workup purify 5. Purification - Concentrate Crude - Column Chromatography or Recrystallization workup->purify analysis 6. Analysis - NMR, MS - Confirm Structure & Purity purify->analysis

References

Application Notes and Protocols for the Synthesis of Biaryl Compounds from 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biaryl scaffolds are privileged structures in medicinal chemistry and materials science, frequently found in pharmaceuticals, agrochemicals, and organic electronics. The substituted pyridine ring, in particular, is a key pharmacophore in numerous approved drugs. 3-Bromo-2-methoxy-5-methylpyridine is a versatile building block for the synthesis of novel biaryl compounds. The bromine atom at the 3-position provides a reactive handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl and heteroaryl substituents. The 2-methoxy and 5-methyl groups offer opportunities for further functionalization and can influence the physicochemical properties and biological activity of the resulting molecules.

These application notes provide detailed protocols for the synthesis of biaryl compounds from this compound using the Suzuki-Miyaura and Stille cross-coupling reactions. A summary of representative reaction conditions and yields is presented to guide methodology development.

Data Presentation: Comparison of Reaction Protocols

The choice of catalyst, ligand, base, and solvent system is crucial for the successful synthesis of biaryl compounds. The following tables summarize typical quantitative data for Suzuki-Miyaura and Stille couplings of substituted bromopyridines, providing a comparative overview of different reaction conditions that can be adapted for this compound.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines with Arylboronic Acids

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85General condition for various bromopyridines.[1][2]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018>90Effective for sterically hindered substrates.
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)85480-95A common and robust catalyst system.[1]
Pd(OAc)₂ / PCy₃K₃PO₄Toluene/H₂O1001285-95Suitable for a diverse array of aryl and vinyl triflates.[3]

Table 2: Stille Coupling of Substituted Bromopyridines with Organostannanes

Catalyst SystemAdditiveSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄LiClToluene1001270-90LiCl is often used to facilitate transmetalation.
Pd₂(dba)₃ / P(t-Bu)₃-Dioxane1001680-95For challenging couplings.
Pd(OAc)₂ / PPh₃Cu(I) iodideDMF80875-90Copper(I) can act as a co-catalyst.
PdCl₂(dppf)·CH₂Cl₂-DMF901285-95A reliable catalyst for various substrates.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This is a general protocol and may require optimization for specific substrates.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq)

  • Anhydrous solvent (e.g., 1,4-dioxane/water 4:1, or toluene)

Procedure:

  • Reaction Setup: To a dry reaction vessel (e.g., a Schlenk flask) under an inert atmosphere (Nitrogen or Argon), add this compound, the desired arylboronic acid, the palladium catalyst, and the base.[1]

  • Solvent Addition: Add the degassed solvent system to the reaction vessel via syringe.

  • Reaction Execution: Heat the reaction mixture to the desired temperature (typically 85-100 °C) with vigorous stirring.[2]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine.[4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to obtain the desired biaryl product.[4]

Protocol 2: General Procedure for Stille Coupling

The Stille coupling reaction is a versatile method for creating carbon-carbon bonds by reacting an organostannane with an organic halide.[5] Organotin reagents are toxic and should be handled with appropriate safety precautions.

Materials:

  • This compound (1.0 eq)

  • Organostannane (e.g., Aryl-Sn(Bu)₃, 1.1 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Anhydrous solvent (e.g., Toluene or Dioxane)

  • Optional: Additive (e.g., LiCl, 3.0 eq)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound and the organostannane reagent in the anhydrous solvent.

  • Catalyst Addition: Add the palladium catalyst to the reaction mixture.

  • Reaction Execution: Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete as monitored by TLC or LC-MS.

  • Work-up: After cooling to room temperature, the reaction mixture can be quenched with an aqueous solution of KF to precipitate the tin byproducts as a filterable solid. Filter the mixture through a pad of celite and wash with an organic solvent.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash chromatography on silica gel to afford the desired biaryl compound.

Visualizations

Synthesis Workflow

G cluster_start Starting Materials cluster_reaction Cross-Coupling Reaction cluster_purification Work-up and Purification This compound This compound Reaction Setup Combine Reactants, Catalyst, Base/Additive, and Solvent This compound->Reaction Setup Coupling Partner Arylboronic Acid (Suzuki) or Organostannane (Stille) Coupling Partner->Reaction Setup Reaction Execution Heat under Inert Atmosphere Reaction Setup->Reaction Execution Monitoring TLC / LC-MS Reaction Execution->Monitoring Work-up Quench and Aqueous Extraction Monitoring->Work-up Purification Column Chromatography Work-up->Purification Characterization NMR, MS, etc. Purification->Characterization Biaryl Product Biaryl Product Characterization->Biaryl Product

Caption: General workflow for the synthesis of biaryl compounds.

Catalytic Cycle of Suzuki-Miyaura Coupling

Suzuki_Cycle Pd0 Pd(0)L_n PdII_complex R1-Pd(II)L_n-X Pd0->PdII_complex R1-X OxAdd Oxidative Addition Transmetal Transmetalation PdII_R1R2 R1-Pd(II)L_n-R2 PdII_complex->PdII_R1R2 R2-B(OR)2 + Base PdII_R1R2->Pd0 R1-R2 RedElim Reductive Elimination Product R1-R2 Reactants R1-X + R2-B(OR)2 Boronate [R2-B(OR)2(Base)]-

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Potential Application: Kinase Inhibition Signaling Pathway

Many biaryl compounds derived from pyridine scaffolds are investigated as kinase inhibitors. The following diagram illustrates a simplified signaling pathway where such a compound might act.

Kinase_Inhibition cluster_pathway Cellular Signaling Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_Cascade Downstream Kinase Cascade (e.g., MAPK pathway) Receptor->Kinase_Cascade Activates Transcription_Factor Transcription Factor Kinase_Cascade->Transcription_Factor Activates Cellular_Response Cell Proliferation, Survival, etc. Transcription_Factor->Cellular_Response Promotes Inhibitor Biaryl Pyridine Inhibitor Inhibitor->Kinase_Cascade Inhibits

Caption: Inhibition of a kinase signaling pathway by a biaryl pyridine compound.

References

Application Notes and Protocols for 3-Bromo-2-methoxy-5-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxy-5-methylpyridine is a versatile heterocyclic building block crucial in the synthesis of complex pharmaceutical agents. Its unique substitution pattern, featuring a bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position, offers multiple reaction sites for constructing intricate molecular architectures. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is a cornerstone of modern medicinal chemistry for the formation of carbon-carbon bonds. This reactivity profile makes this compound an ideal starting material for the synthesis of targeted therapies, particularly those aimed at disorders of the central nervous system.

This document provides detailed application notes and protocols for the use of this compound in the synthesis of a potent and selective α7 nicotinic acetylcholine receptor (nAChR) agonist, exemplified by the structural class of Nelonicline (ABT-126). This class of compounds has shown therapeutic potential in the treatment of cognitive impairments associated with neurological and psychiatric disorders like Alzheimer's disease and schizophrenia.

Application: Synthesis of α7 Nicotinic Acetylcholine Receptor Agonists

The primary application of this compound is as a key intermediate in the synthesis of α7 nAChR agonists. The 2-methoxy-5-methylpyridine moiety is a common scaffold in ligands targeting this receptor. The synthesis of these agonists typically involves a Suzuki-Miyaura cross-coupling reaction to link the pyridine core to other heterocyclic systems, such as pyrazoles or triazoles.

Quantitative Data for Suzuki-Miyaura Coupling Reactions

The efficiency of the Suzuki-Miyaura coupling can be influenced by various factors, including the choice of catalyst, ligand, base, and solvent. The following table summarizes representative quantitative data for the coupling of substituted bromopyridines with various boronic acids, providing a comparative overview of reaction conditions and expected yields.

Catalyst SystemBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine with 4-Nitrophenyl boronic acid.[1]
Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018HighFor 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1]
PdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene/Dioxane (4:1)854GoodGeneral procedure for halo-aromatic rings.[1]
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O (4:1)85-95>15Moderate to GoodFor N-[5-bromo-2-methylpyridine-3-yl]acetamide with arylboronic acids.[2]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound

This protocol describes a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with a generic arylboronic acid. This reaction is a key step in the synthesis of α7 nAChR agonists.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a dry reaction vessel under an inert atmosphere, combine this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by a suitable chromatographic method (e.g., TLC or LC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.

Protocol 2: Synthesis of a Pyridinyl-Triazole Precursor for an α7 nAChR Agonist

This protocol outlines a more specific application of this compound in the synthesis of a pyridinyl-triazole, a core structure in many α7 nAChR agonists.

Step 1: Suzuki-Miyaura Coupling

  • To a solution of this compound (1.0 equiv) in a 4:1 mixture of 1,4-dioxane and water, add the desired triazole-boronic acid derivative (1.2 equiv), potassium carbonate (2.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to yield the pyridinyl-triazole product.

Step 2: Further Functionalization (Example: Deprotection)

If the triazole partner contains protecting groups, a subsequent deprotection step is necessary. For example, a Boc-protected amine can be deprotected using standard conditions.

  • Dissolve the purified pyridinyl-triazole from Step 1 in a solution of 4M HCl in 1,4-dioxane.

  • Stir the reaction mixture at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the residue with diethyl ether to afford the desired amine hydrochloride salt.

Signaling Pathway and Experimental Workflow Diagrams

Signaling Pathway of α7 nAChR Agonists

The therapeutic effects of α7 nAChR agonists in cognitive disorders are mediated by their interaction with the α7 nicotinic acetylcholine receptor, a ligand-gated ion channel. Activation of this receptor by an agonist like Nelonicline (ABT-126) leads to an influx of calcium ions, which in turn modulates various downstream signaling cascades, ultimately enhancing neuronal function and synaptic plasticity.

alpha7_signaling cluster_membrane Cell Membrane alpha7_nAChR α7 nAChR Ca_influx Ca²⁺ Influx alpha7_nAChR->Ca_influx Opens channel Agonist α7 Agonist (e.g., Nelonicline) Agonist->alpha7_nAChR Binds to and activates Downstream_Signaling Downstream Signaling (e.g., MAPK/ERK, PI3K/Akt) Ca_influx->Downstream_Signaling Activates Neuronal_Function Enhanced Neuronal Function & Synaptic Plasticity Downstream_Signaling->Neuronal_Function Leads to

Caption: Simplified signaling pathway of an α7 nAChR agonist.

Experimental Workflow for the Synthesis of an α7 nAChR Agonist Precursor

The following diagram illustrates a typical experimental workflow for the synthesis of a key precursor for an α7 nAChR agonist using this compound.

experimental_workflow Start Starting Materials: This compound Triazole-boronic acid Suzuki_Coupling Suzuki-Miyaura Coupling (Pd catalyst, base, solvent) Start->Suzuki_Coupling Reaction_Monitoring Reaction Monitoring (TLC / LC-MS) Suzuki_Coupling->Reaction_Monitoring Workup Aqueous Work-up & Extraction Reaction_Monitoring->Workup Complete Purification Column Chromatography Workup->Purification Product Purified Pyridinyl-Triazole Precursor Purification->Product

Caption: Suzuki coupling workflow for an α7 nAChR agonist precursor.

References

Application Notes: 3-Bromo-2-methoxy-5-methylpyridine in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 3-Bromo-2-methoxy-5-methylpyridine as a key intermediate in the synthesis of novel agrochemicals, particularly herbicides. The document details a synthetic protocol for a representative herbicidal compound, presents quantitative biological activity data, and illustrates the synthetic workflow and the herbicidal mode of action.

Introduction

This compound is a versatile heterocyclic building block employed in the synthesis of a variety of agrochemicals. The pyridine scaffold is a common motif in many biologically active molecules. The strategic placement of the bromine atom at the 3-position, a methoxy group at the 2-position, and a methyl group at the 5-position allows for diverse chemical modifications, making it a valuable starting material for creating extensive chemical libraries for screening potential herbicides and fungicides.

The primary synthetic utility of this compound lies in the reactivity of its carbon-bromine bond, which readily participates in transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a particularly powerful and widely used method for forming a carbon-carbon bond between the pyridine ring and various aryl or heteroaryl boronic acids. This reaction enables the synthesis of phenylpyridine derivatives, a class of compounds that has shown significant promise as potent inhibitors of the plant enzyme Protoporphyrinogen Oxidase (PPO).

Application in Herbicide Synthesis: Protoporphyrinogen Oxidase (PPO) Inhibitors

A significant application of this compound is in the development of herbicides that target and inhibit Protoporphyrinogen Oxidase (PPO). PPO is a critical enzyme in the biosynthesis of chlorophyll and heme in plants.[1] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX, which, in the presence of light and oxygen, generates highly reactive singlet oxygen species. These reactive oxygen species cause rapid lipid peroxidation and disruption of cell membranes, ultimately leading to plant death.[1]

The general approach to synthesizing these PPO-inhibiting herbicides involves a Suzuki-Miyaura cross-coupling reaction between this compound and a suitably substituted phenylboronic acid derivative.

Experimental Protocols

This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction to synthesize a phenylpyridine derivative with potential herbicidal activity.

Synthesis of a Phenylpyridine Derivative via Suzuki-Miyaura Coupling

Objective: To synthesize a 2-methoxy-5-methyl-3-(substituted phenyl)pyridine derivative as a potential Protoporphyrinogen Oxidase (PPO) inhibitor.

Materials:

  • This compound

  • Substituted Phenylboronic Acid (e.g., 4-chlorophenylboronic acid)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a dry round-bottom flask, combine this compound (1.0 eq), the substituted phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove oxygen.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst, Pd(PPh₃)₄ (3-5 mol%).

  • Solvent Addition: Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.

  • Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and water. Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction: Extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to obtain the pure phenylpyridine derivative.

Data Presentation

The following table summarizes the post-emergence herbicidal activity of a series of novel pyrazole derivatives containing a phenylpyridine moiety, which are structurally related to compounds that can be synthesized from this compound. The data is presented as the percentage of inhibition against various weed species.

Table 1: Post-Emergence Herbicidal Activity of Phenylpyridine-Containing Pyrazole Derivatives (% Inhibition at 150 g a.i./hm²) [2]

CompoundDigitaria sanguinalis (DS)Abutilon theophrasti (AT)Amaranthus retroflexus (AR)Echinochloa crus-galli (EC)Setaria viridis (SV)Eclipta prostrata (EP)
6a 605040305060
6c 506050405050
Pyroxasulfone 203020404040

Data adapted from a study on novel pyrazole derivatives containing phenylpyridine moieties. The compounds were applied at a rate of 150 g a.i./hm².[2]

Mandatory Visualization

Synthetic_Workflow cluster_synthesis Synthesis cluster_evaluation Herbicidal Activity Evaluation Start This compound + Phenylboronic Acid Reaction Suzuki-Miyaura Coupling (Pd(PPh3)4, K2CO3, Dioxane/H2O, Reflux) Start->Reaction Reagents Workup Aqueous Work-up & Extraction Reaction->Workup Crude Product Purification Column Chromatography Workup->Purification Extracted Product Product Phenylpyridine Derivative Purification->Product Pure Product Bioassay Greenhouse Bioassay (Post-emergence) Product->Bioassay Testing Data Data Collection (% Inhibition) Bioassay->Data PPO_Inhibition_Pathway cluster_pathway Chlorophyll & Heme Biosynthesis Pathway cluster_inhibition Mechanism of Action ProtoIXgen Protoporphyrinogen IX PPO Protoporphyrinogen Oxidase (PPO) ProtoIXgen->PPO Substrate ProtoIX Protoporphyrin IX PPO->ProtoIX Catalyzes Oxidation Accumulation Accumulation of Protoporphyrinogen IX PPO->Accumulation ChlorophyllHeme Chlorophyll & Heme ProtoIX->ChlorophyllHeme Herbicide Phenylpyridine Herbicide (from this compound) Herbicide->PPO Inhibits ROS Reactive Oxygen Species (ROS) (in presence of light & O2) Accumulation->ROS Leads to Damage Lipid Peroxidation & Cell Membrane Damage ROS->Damage Causes Death Plant Death Damage->Death Results in

References

Application Notes and Protocols for C-N Bond Formation with 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the primary methods for carbon-nitrogen (C-N) bond formation utilizing the versatile building block, 3-Bromo-2-methoxy-5-methylpyridine. This compound is a key intermediate in the synthesis of a wide range of biologically active molecules in the pharmaceutical and agrochemical sectors. The methodologies detailed below, including Buchwald-Hartwig amination, Ullmann coupling, and Nucleophilic Aromatic Substitution (SNAAr), offer a toolkit for researchers to construct complex molecular architectures.

Introduction to C-N Bond Formation with this compound

The pyridine scaffold is a ubiquitous motif in medicinal chemistry, and the ability to introduce nitrogen-containing substituents is crucial for modulating the physicochemical and pharmacological properties of drug candidates. This compound offers a reactive handle at the 3-position for the introduction of a variety of nitrogen nucleophiles. The methoxy group at the 2-position and the methyl group at the 5-position influence the electronic and steric properties of the pyridine ring, impacting the reactivity and optimal conditions for C-N bond formation.

The primary strategies for forging a C-N bond with this substrate are:

  • Palladium-Catalyzed Buchwald-Hartwig Amination: A highly versatile and widely used method for the formation of C-N bonds with a broad substrate scope.

  • Copper-Catalyzed Ullmann Coupling: A classical and often more economical alternative to palladium-catalyzed methods, particularly for the coupling of aryl halides with amines.

  • Nucleophilic Aromatic Substitution (SNAAr): A viable pathway under specific conditions, particularly when the pyridine ring is sufficiently activated or when using highly nucleophilic amines.

Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines from aryl halides.[1] For a sterically hindered and electronically distinct heteroaryl halide like this compound, the careful selection of the palladium precursor, ligand, base, and solvent is critical to achieving high yields.[2]

Reaction Principle

The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are the oxidative addition of the aryl halide to the Pd(0) complex, coordination of the amine, deprotonation by a base to form a Pd(II)-amido intermediate, and subsequent reductive elimination to yield the desired N-aryl product and regenerate the Pd(0) catalyst.[2]

Data Presentation: Buchwald-Hartwig Amination of Bromopyridines

As specific data for this compound is limited, the following table summarizes representative conditions for the Buchwald-Hartwig amination of analogous bromopyridines to provide a starting point for reaction optimization.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)BINAP (4)NaOt-Bu (1.4)Toluene1001892
2AnilinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)1,4-Dioxane1102485
3Cyclohexane-1,2-diamine[Pd₂(dba)₃] (0.18 mmol)(±)-BINAP (0.35 mmol)NaOBuᵗ (2.4 g)Toluene80460[1]
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination

This generalized protocol is adaptable for the coupling of various primary and secondary amines with this compound.[2]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 - 1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 - 2.5 equiv)

  • Anhydrous Toluene (or other suitable aprotic solvent)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precursor, the phosphine ligand, and the base.

  • Add this compound and the amine coupling partner to the flask.

  • Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Visualization:

Buchwald_Hartwig_Amination Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-NHR'R''(L) Ar-Pd(II)-X(L2)->Ar-Pd(II)-NHR'R''(L) Ligand Exchange & Coordination Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NHR'R''(L)->Ar-Pd(II)-NR'R''(L) Deprotonation Base-H+ Base-H+ Ar-Pd(II)-NHR'R''(L)->Base-H+ Ar-Pd(II)-NR'R''(L)->Pd(0)L2 Reductive Elimination Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)-NR'R''(L)->Ar-NR'R'' Ar-X 3-Bromo-2-methoxy- 5-methylpyridine Ar-X->Ar-Pd(II)-X(L2) HNR'R'' HNR'R'' HNR'R''->Ar-Pd(II)-NHR'R''(L) Base Base Base->Ar-Pd(II)-NR'R''(L)

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Copper-Catalyzed Ullmann Coupling

The Ullmann condensation is a copper-catalyzed reaction that serves as a valuable alternative to palladium-based methods for C-N bond formation.[3] While traditionally requiring harsh reaction conditions, modern protocols often employ ligands to facilitate the reaction under milder temperatures.

Reaction Principle

The Ullmann-type reaction involves the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base. The mechanism is thought to involve the formation of a copper(I) amide intermediate, which then undergoes reaction with the aryl halide.

Data Presentation: Copper-Catalyzed Amination of Bromopyridines

The following table presents representative conditions for the copper-catalyzed amination of bromopyridines, which can be adapted for this compound.

EntryAmineCopper Source (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1AnilineCuI (10)1,10-Phenanthroline (20)K₂CO₃DMF1202470-85
2Aqueous AmmoniaCu₂O (5)DMEDA (10)K₂CO₃Ethylene Glycol60-8016-24~92
3AnilineCuIL-prolineK₂CO₃DMSO9024Good
Experimental Protocol: General Procedure for Ullmann Coupling

This protocol is a general guideline for the copper-catalyzed amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Copper(I) iodide (CuI, 5-10 mol%)

  • Ligand (e.g., L-proline, 10-20 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Anhydrous DMSO or DMF

  • Standard reaction vessel

Procedure:

  • To a reaction vessel, add this compound, the amine, CuI, the ligand, and the base.

  • Add the anhydrous solvent.

  • Heat the reaction mixture to the desired temperature (typically 90-120 °C) under an inert atmosphere.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

Visualization:

Ullmann_Coupling cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification Ar-Br 3-Bromo-2-methoxy- 5-methylpyridine ReactionVessel Reaction Mixture in Solvent (e.g., DMSO) Heat Ar-Br->ReactionVessel HNR'R'' Amine HNR'R''->ReactionVessel Cu(I) Catalyst Cu(I) Source (e.g., CuI) Cu(I) Catalyst->ReactionVessel Base Base (e.g., K2CO3) Base->ReactionVessel Ligand Ligand (e.g., L-proline) Ligand->ReactionVessel Quench Quench with Water ReactionVessel->Quench Extract Extract with Organic Solvent Quench->Extract Purify Column Chromatography Extract->Purify Product N-substituted 2-methoxy-5-methylpyridin-3-amine Purify->Product

Caption: General workflow for a Copper-Catalyzed Ullmann Coupling.

Nucleophilic Aromatic Substitution (SNAAr)

Nucleophilic aromatic substitution on pyridine rings is generally favored at the 2- and 4-positions due to the ability of the nitrogen atom to stabilize the negative charge in the Meisenheimer intermediate.[4] Substitution at the 3-position of this compound is less favorable. However, under forcing conditions or with highly nucleophilic amines, SNAAr can be a viable method for C-N bond formation.

Reaction Principle

The SNAAr mechanism involves the addition of a nucleophile to the aromatic ring to form a resonance-stabilized anionic intermediate (Meisenheimer complex), followed by the elimination of the leaving group to restore aromaticity. The presence of electron-withdrawing groups on the ring can facilitate this reaction, although the pyridine nitrogen itself provides some activation.

Data Presentation: Nucleophilic Aromatic Substitution on Bromopyridines

Specific quantitative data for SNAAr on this compound is scarce. The following table provides general conditions that may be applicable.

EntryNucleophileSolventBaseTemperature (°C)Time (h)
1MorpholineDMSOK₂CO₃80-10012-24
2PiperidineNMP/Toluene-180 (Microwave)0.5
3Sodium MethoxideMethanolNaOMe0-2019
Experimental Protocol: General Procedure for SNAAr

This protocol provides a starting point for exploring SNAAr reactions with this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (2.0-5.0 equiv)

  • Solvent (e.g., DMSO, NMP)

  • Optional: Base (e.g., K₂CO₃, 2.0 equiv)

  • Standard reaction vessel (e.g., sealed tube for volatile amines)

Procedure:

  • To a reaction vessel, add this compound and the amine.

  • Add the solvent and base (if required).

  • Seal the vessel and heat to the desired temperature (often >100 °C).

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture.

  • Work-up typically involves dilution with water and extraction with an organic solvent.

  • Purify the product by column chromatography.

Visualization:

SNAAr_Mechanism start This compound + Nucleophile (Nu-) intermediate Meisenheimer Complex (Anionic Intermediate) start->intermediate Addition product 3-Nu-2-methoxy-5-methylpyridine + Br- intermediate->product Elimination

Caption: Simplified mechanism of Nucleophilic Aromatic Substitution.

Conclusion

The formation of C-N bonds with this compound can be successfully achieved through several synthetic strategies. The Buchwald-Hartwig amination offers the broadest substrate scope and generally proceeds under milder conditions, making it the method of choice for many applications. The Ullmann coupling provides a cost-effective alternative, and recent advancements have made it a more attractive option. While less common for the 3-position, nucleophilic aromatic substitution can be effective under specific conditions. The choice of method will ultimately depend on the specific nitrogen nucleophile, desired scale, and available resources. The protocols and data presented herein serve as a guide for researchers to develop robust and efficient syntheses of valuable 3-amino-2-methoxy-5-methylpyridine derivatives.

References

Application Notes and Protocols for the Synthesis of Substituted Pyridines from 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3-Bromo-2-methoxy-5-methylpyridine is a highly versatile heterocyclic building block in organic synthesis, particularly valued in the fields of medicinal chemistry and drug discovery.[1] The pyridine scaffold is a core component of numerous pharmaceuticals, and the strategic placement of bromo, methoxy, and methyl groups on this starting material offers multiple avenues for functionalization.[2][3] The bromine atom at the 3-position serves as a prime handle for various palladium-catalyzed cross-coupling reactions, enabling the facile construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.[4][5] The methoxy group at the 2-position and the methyl group at the 5-position modulate the electronic properties of the ring and offer sites for potential further modification.

These application notes provide detailed protocols and comparative data for key synthetic transformations of this compound, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and Sonogashira coupling. The methodologies are designed to be a practical guide for researchers and scientists engaged in the synthesis of novel substituted pyridine derivatives.

Key Synthetic Transformations

The functionalization of this compound is predominantly achieved through palladium-catalyzed cross-coupling reactions. These methods are renowned for their efficiency, functional group tolerance, and broad substrate scope.[6]

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for forming biaryl and hetero-biaryl structures by coupling an organohalide with a boronic acid or ester.[7][8] This reaction is a cornerstone of modern synthetic chemistry due to the stability and low toxicity of the boronic acid reagents.[8] For a substrate like this compound, this allows for the introduction of a wide array of aryl and heteroaryl substituents at the 3-position.

Comparative Data for Suzuki-Miyaura Coupling of Bromopyridines

The following table summarizes representative conditions for the Suzuki-Miyaura coupling of various bromopyridine substrates. These serve as an excellent starting point for optimizing the reaction with this compound.

EntryArylboronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Notes / Reference
14-Nitrophenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901875-85For 2-Bromo-3-methylpyridine.[7]
22-Methoxyphenylboronic acidPd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%)K₃PO₄Toluene10018~95For 3-amino-2-chloropyridine.[7]
3Various arylboronic acidsPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-Dioxane / H₂O (4:1)901865-85For 5-bromo-2-methylpyridin-3-amine.[9]
4General arylboronic acidsPdCl₂(dppf)Na₂CO₃ (2M aq.)Toluene / Dioxane (4:1)854GoodGeneral procedure for halo-aromatic rings.[7]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for the coupling of an arylboronic acid with this compound.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (5 mol%)

  • Anhydrous Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)

  • 1,4-Dioxane and Water (4:1 ratio)

  • Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask maintained under an inert atmosphere (Argon or Nitrogen), combine this compound, the arylboronic acid, and anhydrous potassium phosphate.[7]

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed 1,4-dioxane/water solvent mixture via syringe. The typical concentration is 0.1-0.2 M with respect to the bromopyridine.

  • Reaction: Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.[7][9]

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate.[7]

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired 3-aryl-2-methoxy-5-methylpyridine.[4]

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Weigh Reagents: - Bromopyridine - Boronic Acid - Base (K₃PO₄) setup Combine Reagents & Catalyst in Schlenk Flask under Argon prep_reagents->setup prep_catalyst Prepare Catalyst: - Pd(PPh₃)₄ prep_catalyst->setup prep_solvents Degas Solvents: - 1,4-Dioxane - Water add_solvent Add Degassed Solvent Mixture prep_solvents->add_solvent setup->add_solvent heat Heat with Stirring (90-100 °C, 4-18h) add_solvent->heat monitor Monitor by TLC / LC-MS heat->monitor cool Cool to Room Temp monitor->cool extract Dilute & Extract (Ethyl Acetate / Water) cool->extract dry Dry, Filter & Concentrate extract->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, etc.) purify->characterize

Caption: General workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds, pairing amines with aryl halides.[10][11] This reaction is exceptionally useful in pharmaceutical chemistry, where aryl and heteroaryl amines are prevalent structural motifs.[10] The choice of ligand is critical for success, especially with sterically hindered substrates.[10]

Comparative Data for Buchwald-Hartwig Amination of Bromopyridines

This table provides a comparative guide to reaction conditions, drawing from protocols for analogous bromopyridine systems.

EntryAmineCatalyst / LigandBaseSolventTemp (°C)Time (h)Yield (%)Notes / Reference
1MorpholinePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80-11016-24~80General conditions for bromopyridines.[10]
2Cyclohexyl-1,2-diaminePd₂(dba)₃ / (±)-BINAPNaOtBuToluene80460For 2-bromo-6-methylpyridine.[12]
3Secondary AminesRuPhos PrecatalystLiHMDSTHF6516GoodFor 3-halo-2-aminopyridines.[13]
4Primary AminesBrettPhos PrecatalystLiHMDSTHF6516GoodFor 3-halo-2-aminopyridines.[13]

Detailed Experimental Protocol: Buchwald-Hartwig Amination

This protocol describes a general procedure for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)

  • Anhydrous Toluene

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor, the phosphine ligand, and the base.[10]

  • Reagent Addition: Add this compound and the amine coupling partner to the flask.

  • Solvent Addition: Add anhydrous toluene via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.[10]

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: After cooling to room temperature, dilute the mixture with a solvent like diethyl ether or ethyl acetate. Wash with brine, dry the organic layer over MgSO₄ or Na₂SO₄, and remove the solvent under reduced pressure.[12]

  • Purification: Purify the crude residue by silica gel column chromatography to obtain the desired 3-amino-2-methoxy-5-methylpyridine derivative.

G pd0 L₂Pd⁰ pd_complex L₂Pd⁰(ArBr) pd0->pd_complex Oxidative Addition pd_amido L₂PdII(Ar)(NR₂) pd_complex->pd_amido Amine Coordination & Deprotonation pd_amido->pd0 Reductive Elimination product Ar-NR₂ (Product) pd_amido->product arbr Ar-Br (Bromopyridine) arbr->pd_complex amine HNR₂ (Amine) amine->pd_amido base Base base->pd_amido

Caption: Catalytic cycle for Buchwald-Hartwig amination.

Sonogashira Coupling for C-C (sp) Bond Formation

The Sonogashira coupling reaction is an efficient method for forming a C-C bond between a terminal alkyne and an aryl or vinyl halide.[14][15] It is typically catalyzed by a palladium complex and a copper(I) co-catalyst. This reaction allows for the introduction of alkynyl moieties, which are valuable functional groups in medicinal chemistry and materials science.

Comparative Data for Sonogashira Coupling of Bromopyridines

The following table presents typical conditions for Sonogashira coupling, which can be adapted for this compound.

EntryAlkyneCatalyst / Co-catalystBaseSolventTemp (°C)Time (h)Yield (%)Notes / Reference
1Terminal AlkynePd(PPh₃)₂Cl₂ (2 mol%) / CuI (4 mol%)Et₃NTHF606-24GoodGeneral protocol for 3-Bromopyridine-D4.[14]
2PhenylacetylenePd(PPh₃)₂Cl₂ (5 mol%) / CuI (5 mol%)Et₃NTHFRT16Low (13)For 3-bromo-1,2-diones, shows substrate sensitivity.[16]
3Functionalized AlkynesPd(PPh₃)₄ (15 mol%) / CuI (30 mol%)Et₃NTHFRT1685-93For 6-bromo-3-fluoro-2-cyanopyridine.[17]

Detailed Experimental Protocol: Sonogashira Coupling

This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI) (4-10 mol%)

  • Base (e.g., Triethylamine (Et₃N) or Diisopropylamine (DIPA))

  • Anhydrous solvent (e.g., THF or DMF)

  • Standard glassware for inert atmosphere chemistry

Procedure:

  • Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium catalyst and copper(I) iodide.[14]

  • Reagent Addition: Add this compound, the anhydrous solvent, and the base (e.g., Et₃N).

  • Alkyne Addition: Add the terminal alkyne dropwise to the stirred mixture.

  • Reaction: Stir the reaction mixture at the desired temperature (ranging from room temperature to 60 °C) for 6-24 hours.[14]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: Upon completion, filter the reaction mixture through a pad of Celite to remove catalyst residues. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate, wash with aqueous NH₄Cl solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography on silica gel.[14]

General Considerations and Safety

  • Inert Atmosphere: All palladium-catalyzed reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents to prevent catalyst deactivation and unwanted side reactions.[4]

  • Reagent Purity: The purity of reagents, especially the solvent and base, is crucial for the success of these coupling reactions.

  • Safety: Handle all reagents and solvents in a well-ventilated fume hood. Organohalides, palladium catalysts, and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE).

  • Optimization: The protocols provided are general guidelines. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary to achieve the best results for specific substrates.[14] Reaction progress can be monitored by TLC or LC-MS.[4]

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura cross-coupling of 3-bromo-2-methoxy-5-methylpyridine.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Question 1: I am observing a low yield or no reaction. What are the primary factors to investigate?

Answer: Low yields in Suzuki couplings, especially with electron-rich heteroaryl halides like this compound, can stem from several sources. A systematic check of your reagents and reaction setup is the first step.[1]

  • Catalyst and Ligand Integrity: Palladium catalysts and phosphine ligands are sensitive to air and moisture.[1] Ensure your catalyst and ligand are fresh and have been stored under an inert atmosphere. For this specific substrate, the pyridine nitrogen can coordinate with the palladium catalyst, leading to inhibition.[2][3] Using bulky, electron-rich phosphine ligands such as SPhos or XPhos can mitigate this issue.[2][4]

  • Inert Atmosphere: The reaction is highly sensitive to oxygen, which can deactivate the Pd(0) catalyst.[2] Ensure your reaction vessel is properly sealed and the solvent is thoroughly degassed. A common method is to perform several cycles of evacuating the flask and backfilling with an inert gas like argon or nitrogen.[4][5]

  • Reagent Quality: Verify the purity of your this compound and the boronic acid or ester. Boronic acids can degrade over time, especially if they are electron-deficient.[1]

  • Base Selection: The choice of base is critical. It must be strong enough to activate the boronic acid for transmetalation but not so strong as to cause significant side reactions.[4] For challenging couplings, stronger bases like K₃PO₄ are often effective.[4]

Question 2: I am seeing significant side products. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification.

  • Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, replacing it with a C-H bond. It is often promoted by high temperatures and the presence of water.[1][2] To minimize this, use fresh boronic acid or consider using more stable boronic esters (e.g., pinacol esters).[2] Using milder bases like K₂CO₃ or Cs₂CO₃ can also be beneficial.[1]

  • Homocoupling: This is the self-coupling of the boronic acid to form a biaryl byproduct.[4] This is often caused by the presence of oxygen.[2] Thoroughly degassing the reaction mixture and using a Pd(0) source can reduce homocoupling.[2][4]

  • Dehalogenation: The bromo group on the pyridine ring is replaced by a hydrogen atom. This can be caused by trace palladium hydride species.[2] Screening different bases and solvents can help mitigate this side reaction.[2]

Question 3: How do the electronic properties of this compound affect the reaction?

Answer: The electronic nature of this substrate presents specific challenges. The pyridine nitrogen can coordinate to the palladium catalyst, potentially inhibiting it.[2][3] The methoxy and methyl groups are electron-donating, which can decrease the reactivity of the carbon-bromine bond towards the crucial oxidative addition step.[2] To overcome these challenges, the use of highly active catalyst systems with bulky, electron-rich ligands is often necessary.[4][6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for catalyst selection for this substrate?

A1: For electron-rich bromopyridines, palladium catalysts with bulky, electron-rich phosphine ligands are generally recommended.[2] Good starting points include Pd(OAc)₂ with SPhos or XPhos, or pre-formed catalysts like PdCl₂(dppf).[2][7] Pd(PPh₃)₄ is a classic choice but may be less effective for this challenging substrate.[7]

Q2: Which base should I start with?

A2: A common and effective base for Suzuki couplings of bromopyridines is K₃PO₄.[4][8] Other options to screen include K₂CO₃, Na₂CO₃, and Cs₂CO₃.[4][7] The optimal base is highly dependent on the specific substrates, catalyst, and solvent system.[4]

Q3: What solvent system is recommended?

A3: A mixture of an organic solvent and water is typically used. Common systems include 1,4-dioxane/water, toluene/water, or DMF/water.[7][9][10] The water is necessary to dissolve the inorganic base. It is crucial to degas the solvent mixture thoroughly before use.[1]

Q4: What reaction temperature should I use?

A4: Suzuki couplings are typically run at elevated temperatures, often between 80-110 °C.[4][7] Higher temperatures can help overcome the activation energy for the oxidative addition of the C-Br bond, but can also increase the rate of side reactions.[4]

Data Presentation

The following tables summarize typical starting conditions for the Suzuki coupling of bromopyridines, which can be adapted for this compound.

Table 1: Catalyst and Ligand Screening

Catalyst SystemLigandTypical Loading (mol%)Notes
Pd(OAc)₂SPhos1-2 (Pd), 2-4 (Ligand)Effective for electron-rich heteroaryl halides.[2]
Pd₂(dba)₃XPhos1-2 (Pd), 2-4 (Ligand)Buchwald ligands often improve yields for challenging substrates.[6][7]
PdCl₂(dppf)-2-3A versatile and commonly used catalyst.[7]
Pd(PPh₃)₄-2-5A classic catalyst, may require higher loading.[7]

Table 2: Base and Solvent System Screening

Base (Equivalents)Solvent SystemTemperature (°C)Notes
K₃PO₄ (2-3)1,4-Dioxane / H₂O (4:1)90-110A robust system for many bromopyridines.[3][8]
K₂CO₃ (2)Toluene / H₂O (4:1)100A cost-effective option.[7]
Na₂CO₃ (2)DME / H₂O (4:1)80-90A common and reliable choice.[7]
Cs₂CO₃ (2)DMF100Can be effective for a broad range of substrates.[7]

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This is a generalized procedure and should be optimized for specific coupling partners.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 - 1.5 equiv.)[7]

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)[7]

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)[3]

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[3]

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, the base, and the palladium catalyst.[3][7]

  • Inerting: Seal the flask and perform three cycles of evacuating and backfilling with the inert gas to ensure an oxygen-free environment.[1][11]

  • Solvent Addition: Add the degassed solvent mixture via syringe.[7]

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC or LC-MS.[4]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3][4]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[3]

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L_n PdII R¹-Pd(II)L_n-X Pd0->PdII R¹-X OxAdd Oxidative Addition PdII_R2 R¹-Pd(II)L_n-R² PdII->PdII_R2 R²-B(OR)₂ + Base Transmetalation Transmetalation PdII_R2->Pd0 R¹-R² RedElim Reductive Elimination

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow reagents 1. Add Reagents to Flask (Aryl Halide, Boronic Acid, Base, Catalyst) inert 2. Inert Atmosphere (Evacuate/Backfill with Ar/N₂) reagents->inert solvent 3. Add Degassed Solvent inert->solvent heat 4. Heat and Stir solvent->heat monitor 5. Monitor Reaction (TLC, LC-MS) heat->monitor workup 6. Aqueous Workup (Extraction) monitor->workup purify 7. Purify Product (Column Chromatography) workup->purify product Pure Product purify->product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Troubleshooting_Tree start Low Yield? check_reagents Check Reagent Purity and Catalyst/Ligand Integrity start->check_reagents Yes check_atmosphere Ensure Inert Atmosphere (Degas Solvents) check_reagents->check_atmosphere side_products Side Products Observed? check_atmosphere->side_products optimize_conditions Optimize Conditions: - Screen Ligands (e.g., SPhos) - Screen Bases (e.g., K₃PO₄) - Adjust Temperature side_products->optimize_conditions No homocoupling Homocoupling? (Thoroughly Degas) side_products->homocoupling Yes protodeboronation Protodeboronation? (Use Pinacol Ester, Milder Base) homocoupling->protodeboronation dehalogenation Dehalogenation? (Screen Base/Solvent) protodeboronation->dehalogenation

Caption: Decision tree for troubleshooting low yields in Suzuki coupling.

References

Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine Couplings

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-5-methylpyridine in palladium-catalyzed cross-coupling reactions. This guide provides troubleshooting advice for common side reactions, detailed experimental protocols for key transformations, and visualizations to aid in your experimental design.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during coupling reactions with this compound and its analogs.

Q1: My Suzuki-Miyaura coupling reaction is resulting in a low yield of the desired product. What are the common side reactions and how can I mitigate them?

A1: Low yields in Suzuki-Miyaura couplings of substituted pyridines are often attributed to several side reactions. The primary culprits are typically homocoupling of the boronic acid and dehalogenation of the pyridine starting material.

  • Homocoupling: This side reaction forms a biaryl product from two molecules of the boronic acid. It is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture.[1][2]

    • Troubleshooting:

      • Thoroughly Degas: Ensure your solvent and reaction mixture are rigorously degassed to remove oxygen. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[2]

      • Use a Pd(0) Source: While Pd(II) sources like Pd(OAc)₂ are common, they require in-situ reduction to the active Pd(0) catalyst. This reduction can sometimes be inefficient and lead to side reactions. Using a Pd(0) catalyst such as Pd(PPh₃)₄ can sometimes be beneficial.

      • Add a Reducing Agent: The addition of a mild reducing agent can help to minimize the concentration of Pd(II) species.[1]

  • Dehalogenation: In this process, the bromine atom on your pyridine is replaced by a hydrogen atom. This is a common issue with electron-deficient halides and N-heterocyclic compounds.[3]

    • Troubleshooting:

      • Choice of Base: The base can play a crucial role. A weaker base or a different type of base (e.g., switching from a phosphate to a carbonate) may reduce the rate of dehalogenation.

      • Ligand Selection: The phosphine ligand can influence the relative rates of the desired coupling and dehalogenation. For sterically hindered substrates, bulky, electron-rich ligands such as SPhos or XPhos can be effective.[4]

      • Lower Reaction Temperature: If tolerated by the desired coupling reaction, lowering the temperature can sometimes suppress dehalogenation.

  • Catalyst Inhibition: The nitrogen atom of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition and reduced yields.[5]

    • Troubleshooting:

      • Ligand Choice: Using bulky, electron-rich ligands can sometimes mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium center.

      • Catalyst Loading: In some cases, a slightly higher catalyst loading may be necessary to overcome partial catalyst inhibition.

Q2: I am attempting a Buchwald-Hartwig amination and observing significant amounts of starting material. What can I do to improve the conversion?

A2: The Buchwald-Hartwig amination of bromopyridines can be challenging due to the factors mentioned above, particularly catalyst inhibition.[4]

  • Troubleshooting:

    • Catalyst System is Key: The choice of palladium precatalyst and phosphine ligand is critical. For heteroaryl halides, sterically hindered and electron-rich ligands are often necessary to promote the reaction.[4] Consider screening ligands such as (±)-BINAP, XPhos, or RuPhos.[6]

    • Base Selection: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used. However, the optimal base can be substrate-dependent, and screening different bases (e.g., K₃PO₄, Cs₂CO₃) may be beneficial.[6]

    • Inert Atmosphere: These reactions are highly sensitive to oxygen. Ensure all reagents are added under a positive pressure of an inert gas, and that the solvent is anhydrous and degassed.[7]

    • Reagent Purity: Impurities in the amine or aryl halide can poison the catalyst. Ensure your starting materials are of high purity.

Q3: My Sonogashira coupling is not proceeding to completion. What are some common pitfalls?

A3: The Sonogashira reaction, which couples a terminal alkyne with an aryl halide, can be sensitive to reaction conditions.

  • Troubleshooting:

    • Co-catalyst Activity: The copper(I) co-catalyst (often CuI) is crucial for the reaction's success. Ensure you are using a fresh, high-quality source of CuI.

    • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is typically used and often serves as the solvent as well. Ensure it is anhydrous.

    • Alkyne Homocoupling (Glaser Coupling): This is a common side reaction where two alkyne molecules couple together. This can be minimized by ensuring a properly inert atmosphere and by the slow addition of the alkyne to the reaction mixture.

    • Catalyst and Ligand: Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common catalysts. The choice of phosphine ligand can influence the reaction outcome.

Q4: I am observing a complex mixture of products in my Heck reaction. How can I improve the selectivity?

A4: The Heck reaction couples an alkene with an aryl halide.[8] Selectivity can be a major challenge.

  • Troubleshooting:

    • Regioselectivity: The position at which the aryl group adds to the alkene can be influenced by the electronic nature of the alkene and the steric environment of the catalyst. For styrenes, addition at the less substituted carbon is generally favored.

    • Stereoselectivity: The geometry of the resulting double bond is typically trans.

    • Side Reactions: Isomerization of the double bond in the product can occur at higher temperatures or with prolonged reaction times. Monitoring the reaction and stopping it upon completion of the initial coupling can minimize this.

    • Ligand Choice: The ligand can have a significant impact on both regioselectivity and the rate of side reactions. Phosphine ligands are commonly used, and their steric and electronic properties can be tuned.[9]

Data Presentation: Representative Coupling Reaction Conditions

While specific quantitative data for this compound is limited in the literature, the following tables summarize typical reaction conditions and yields for structurally similar bromopyridine substrates. These should serve as a good starting point for reaction optimization.

Table 1: Suzuki-Miyaura Coupling of Substituted Bromopyridines

Bromopyridine SubstrateBoronic Acid/EsterCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-2-methylpyridin-3-amineArylboronic acidsPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O9018Moderate to Good[9]
3-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)901285[10]
3-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄ (3)Toluene1001692[10]
2-BromopyridineElectron-rich arylboronic pinacol esterPd(OAc)₂ (3-6)SPhosNa₃PO₄Toluene/H₂O10016-243 - 15[11]

Table 2: Buchwald-Hartwig Amination of Substituted Bromopyridines

Bromopyridine SubstrateAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridineVarious primary/secondary aminesPd₂(dba)₃ (1-2)(±)-BINAP (2-4)NaOtBu (1.4-2.5)Toluene80-110-Good[4]
2-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexanePd₂(dba)₃ (0.18 mmol)(±)-BINAP (0.35 mmol)NaOtBu (25 mmol)Toluene80460[7]
3-Halo-2-aminopyridinesPrimary and secondary aminesRuPhos/BrettPhos precatalysts-LiHMDSTHF6516Moderate to Good[12]

Table 3: Sonogashira Coupling of Substituted Bromopyridines

Bromopyridine SubstrateAlkynePd Catalyst (mol%)Cu Co-catalyst (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridinePhenylacetylenePd(PPh₃)₂Cl₂ (2)CuI (4)Et₃N (3)THF65690[10]
2-Amino-3-bromopyridinesVarious terminal alkynesPd(CF₃COO)₂ (2.5) / PPh₃ (5)CuI (5)Et₃NDMF100372-96[13]
Cyclic 3-bromo-1,2-dionesVarious terminal alkynesPd(PPh₃)₂Cl₂ (10)CuI (10)TriethylamineReflux--up to 93[14]

Table 4: Heck Coupling of Substituted Bromopyridines

Bromopyridine SubstrateAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)Reference
3-Bromo-2-methylpyridineStyrenePd(OAc)₂ (2)P(o-tolyl)₃ (4)Et₃N (2)DMF1002478[10]
3-Bromo-2-methylpyridinen-Butyl acrylatePd(PPh₃)₄ (3)-K₂CO₃ (2)Acetonitrile801885[10]
3-Bromo-5-methoxypyridineFluorous alkenesPd(OAc)₂ (4-5)-NaOAc (1.2-2.4)DMF/THF (3:1)120-Good to High[15]

Experimental Protocols

The following are generalized experimental protocols for common coupling reactions. Note: These are starting points and may require optimization for your specific substrates and desired outcomes. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified.

Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[10]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₃PO₄, 2-3 equiv)

  • Anhydrous 1,4-Dioxane and degassed water (typically in a 4:1 ratio)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst under the inert atmosphere.

  • Add the anhydrous 1,4-dioxane and degassed water via syringe.

  • Place the flask in a preheated oil bath at 90-100 °C and stir the reaction mixture vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination

This protocol is a generalized procedure for the amination of 3-bromo-2-methylpyridine and can be adapted for this compound.[4]

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1-1.5 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., (±)-BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4-2.5 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk flask, add the palladium precursor, phosphine ligand, and base.

  • Evacuate and backfill the flask with an inert gas.

  • Add this compound and the amine.

  • Add anhydrous toluene via syringe.

  • Seal the flask and heat the mixture with vigorous stirring at 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • After cooling, dilute the reaction mixture with diethyl ether or ethyl acetate, wash with brine, dry, and concentrate.

  • Purify the product by column chromatography or recrystallization.[6]

Mandatory Visualizations

Logical Relationships in Troubleshooting Suzuki Coupling

Troubleshooting_Suzuki Low Yield Low Yield Side Reactions Side Reactions Low Yield->Side Reactions Catalyst Issues Catalyst Issues Low Yield->Catalyst Issues Homocoupling Homocoupling Side Reactions->Homocoupling Dehalogenation Dehalogenation Side Reactions->Dehalogenation Catalyst Inhibition Catalyst Inhibition Catalyst Issues->Catalyst Inhibition Degas Thoroughly Degas Thoroughly Homocoupling->Degas Thoroughly Solution Use Pd(0) Source Use Pd(0) Source Homocoupling->Use Pd(0) Source Solution Optimize Base Optimize Base Dehalogenation->Optimize Base Solution Screen Ligands Screen Ligands Dehalogenation->Screen Ligands Solution Adjust Temperature Adjust Temperature Dehalogenation->Adjust Temperature Solution Catalyst Inhibition->Screen Ligands Solution Increase Catalyst Loading Increase Catalyst Loading Catalyst Inhibition->Increase Catalyst Loading Solution

Caption: Troubleshooting logic for low yields in Suzuki-Miyaura couplings.

Experimental Workflow for a General Cross-Coupling Reaction

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Dry Glassware Dry Glassware Weigh Reagents Weigh Reagents Degas Solvents Degas Solvents Assemble Under Inert Gas Assemble Under Inert Gas Degas Solvents->Assemble Under Inert Gas Add Reagents and Solvents Add Reagents and Solvents Assemble Under Inert Gas->Add Reagents and Solvents Heat and Stir Heat and Stir Add Reagents and Solvents->Heat and Stir Monitor Progress (TLC/LC-MS) Monitor Progress (TLC/LC-MS) Heat and Stir->Monitor Progress (TLC/LC-MS) Cool to RT Cool to RT Monitor Progress (TLC/LC-MS)->Cool to RT Quench and Extract Quench and Extract Cool to RT->Quench and Extract Dry and Concentrate Dry and Concentrate Quench and Extract->Dry and Concentrate Column Chromatography Column Chromatography Dry and Concentrate->Column Chromatography

Caption: General experimental workflow for palladium-catalyzed cross-coupling.

Simplified Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Br Ar-Pd(II)(Br)L2 Ar-Pd(II)(Br)L2 Oxidative Addition->Ar-Pd(II)(Br)L2 Transmetalation Transmetalation Ar-Pd(II)(Br)L2->Transmetalation Ar'-B(OR)2 Ar-Pd(II)(Ar')L2 Ar-Pd(II)(Ar')L2 Transmetalation->Ar-Pd(II)(Ar')L2 Reductive Elimination Reductive Elimination Ar-Pd(II)(Ar')L2->Reductive Elimination Reductive Elimination->Pd(0)L2 Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Dehalogenation of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the undesired dehalogenation of 3-Bromo-2-methoxy-5-methylpyridine during synthetic reactions, particularly in palladium-catalyzed cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem in my reaction with this compound?

A1: Dehalogenation is an undesired side reaction where the bromine atom on your starting material, this compound, is replaced by a hydrogen atom. This leads to the formation of 2-methoxy-5-methylpyridine as a significant byproduct. This side reaction is problematic because it consumes your starting material, reduces the yield of your desired product, and complicates the purification process due to the structural similarity between the byproduct and the starting material.[1]

Q2: What is the primary cause of dehalogenation in my palladium-catalyzed cross-coupling reaction?

A2: The principal cause of dehalogenation in these reactions is the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Instead of undergoing reductive elimination with your coupling partner, the palladium-aryl intermediate reacts with this hydride, leading to the formation of the dehalogenated byproduct.

Q3: Where are these palladium-hydride (Pd-H) species coming from in my reaction?

A3: Palladium-hydride species can be generated from several sources within your reaction mixture:

  • Bases: Strong alkoxide bases, such as sodium tert-butoxide (NaOtBu), are a common source of hydrides, particularly at elevated temperatures through processes like β-hydride elimination.[2]

  • Solvents: Protic solvents like alcohols can directly provide a hydride. Additionally, some aprotic solvents like DMF can decompose at high temperatures to generate hydride sources.[1][3]

  • Reagents and Impurities: Trace amounts of water in your reagents or solvents can react with bases or other components to generate hydrides. Similarly, impurities in reagents like boronic acids can also be a source.[1][2]

Q4: How does my choice of catalyst and ligand affect the extent of dehalogenation?

A4: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are highly recommended.[2] These ligands can accelerate the desired reductive elimination step of the catalytic cycle, which allows the formation of your target molecule to outcompete the undesired dehalogenation pathway.[2] Using pre-formed palladium catalysts (precatalysts) can also lead to more active and reproducible catalytic systems, which can help to minimize side reactions.[2][4]

Q5: Which bases are recommended to minimize the dehalogenation of this compound?

A5: To minimize dehalogenation, it is often advisable to switch from strong alkoxide bases to milder, non-nucleophilic inorganic bases.[2] Weaker bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally preferred as they are less likely to generate hydride species.[2][3]

Troubleshooting Guide

If you are observing significant dehalogenation of this compound, follow this troubleshooting guide to diagnose and resolve the issue.

Issue: Significant formation of 2-methoxy-5-methylpyridine byproduct.
Potential Cause Recommended Solution
Inappropriate Base Selection Switch from strong alkoxide bases (e.g., NaOtBu) to milder inorganic bases like K₃PO₄ or Cs₂CO₃.[2]
Suboptimal Ligand Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to accelerate the desired reductive elimination.[2]
Presence of Water or Protic Impurities Ensure all glassware is oven-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (Nitrogen or Argon).[1]
High Reaction Temperature Lower the reaction temperature and monitor for a longer duration. The optimal temperature should be determined empirically.
Choice of Solvent Use anhydrous, aprotic solvents such as toluene or 1,4-dioxane. Avoid protic solvents like alcohols and be cautious with DMF at high temperatures.[1]
Catalyst System Consider using a well-defined palladium precatalyst to ensure the efficient generation of the active catalytic species.[2][4]

Data Presentation

The choice of reaction parameters, particularly the base and ligand, can significantly impact the yield of the desired cross-coupling product and, consequently, the extent of dehalogenation. The following table provides illustrative data on how these choices can affect the outcome of Suzuki-Miyaura coupling reactions with substituted bromopyridines.

Table 1: Impact of Ligand and Base on Suzuki-Miyaura Coupling Yields of Substituted Bromopyridines

EntryCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄K₃PO₄1,4-Dioxane/H₂O901285
2Pd(OAc)₂ / SPhosK₃PO₄Toluene1001692
3Pd₂(dba)₃ / XPhosCs₂CO₃THF801888

Note: Yields are for the desired coupled product and are representative for structurally similar bromopyridines.[5] Higher yields of the desired product generally indicate a lower extent of side reactions like dehalogenation.

Experimental Protocols

General Protocol to Minimize Dehalogenation in Palladium-Catalyzed Cross-Coupling of this compound

This protocol is a general guideline for a Suzuki-Miyaura coupling reaction, optimized to reduce the likelihood of dehalogenation.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • Reaction Setup: In a glovebox or under a strict inert atmosphere, add the palladium precatalyst and anhydrous potassium phosphate to an oven-dried Schlenk tube.

  • Substrate Addition: Add this compound and the arylboronic acid to the tube.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.

  • Reaction: Seal the tube and heat the mixture to 80-100°C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Visualizations

G Troubleshooting Workflow for Dehalogenation start Dehalogenation Observed (High level of 2-methoxy-5-methylpyridine) check_base Is a strong alkoxide base (e.g., NaOtBu) being used? start->check_base change_base Switch to a milder inorganic base (e.g., K3PO4, Cs2CO3) check_base->change_base Yes check_ligand Is the ligand optimal? (e.g., bulky, electron-rich) check_base->check_ligand No change_base->check_ligand change_ligand Use a bulky, electron-rich ligand (e.g., XPhos, SPhos) check_ligand->change_ligand No check_conditions Are reaction conditions anhydrous and under inert atmosphere? check_ligand->check_conditions Yes change_ligand->check_conditions improve_conditions Oven-dry glassware, use anhydrous solvents, and maintain inert gas flow check_conditions->improve_conditions No optimize Further optimize temperature and reaction time check_conditions->optimize Yes improve_conditions->optimize

Caption: Troubleshooting workflow for addressing dehalogenation.

G Competing Pathways in Pd-Catalyzed Cross-Coupling cluster_0 Catalytic Cycle cluster_1 Dehalogenation Pathway Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X Ar-Pd(II)-Br Pd(0)L2->Ar-Pd(II)-X Oxidative Addition (Ar-Br) Ar-Pd(II)-Nu Ar-Pd(II)-R Ar-Pd(II)-X->Ar-Pd(II)-Nu Transmetalation (with R-B(OH)2) Ar-Pd(II)-H Ar-Pd(II)-H Ar-Pd(II)-X->Ar-Pd(II)-H Reaction with Hydride Product Desired Product (Ar-R) Ar-Pd(II)-Nu->Product Product->Pd(0)L2 Reductive Elimination Byproduct Dehalogenated Byproduct (Ar-H) Ar-Pd(II)-H->Byproduct Byproduct->Pd(0)L2 Reductive Elimination Hydride Hydride Source (Base, Solvent, H2O)

Caption: Competing catalytic cycles: desired coupling vs. dehalogenation.

References

Technical Support Center: Homocoupling of Boronic Acids with 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for addressing the common side reaction of boronic acid homocoupling during Suzuki-Miyaura cross-coupling with 3-Bromo-2-methoxy-5-methylpyridine.

Frequently Asked Questions (FAQs)

Q1: I am observing a significant amount of a biaryl byproduct corresponding to the homocoupling of my boronic acid and low yield of the desired cross-coupled product. What is the primary cause of this?

A1: The homocoupling of boronic acids to form symmetrical biaryls is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen, which can oxidize the active Pd(0) catalyst to Pd(II) species.[1][2][3] These Pd(II) species can then undergo two consecutive transmetalations with the boronic acid, leading to the homocoupled product.[3][4] Rigorous exclusion of oxygen from the reaction mixture is the most critical step to minimize this unwanted side reaction.[2][4]

Q2: Besides oxygen, are there other factors that can promote the homocoupling of boronic acids?

A2: Yes, several other factors can contribute to boronic acid homocoupling. These include:

  • High Temperatures: Elevated temperatures can sometimes accelerate the rate of homocoupling more than the desired cross-coupling.[5]

  • Base Selection: The choice and quality of the base can play a role. While necessary for the catalytic cycle, some bases, especially in the presence of water, might facilitate side reactions.[6]

  • Reagent Stoichiometry: Using a large excess of the boronic acid can increase the likelihood of homocoupling.[6]

  • Catalyst System: The choice of palladium source and ligand can influence the propensity for side reactions.

Q3: Can the electronic properties of this compound affect the likelihood of boronic acid homocoupling?

A3: While the primary driver for boronic acid homocoupling is often related to reaction conditions, the electronic nature of the aryl halide can play a role. This compound is a somewhat electron-rich pyridine derivative due to the methoxy and methyl substituents. In some cases, if the oxidative addition of the aryl bromide to the Pd(0) catalyst is slow relative to the processes leading to homocoupling, more of the undesired byproduct may be observed. Optimizing the catalyst system with appropriate ligands can be crucial for such substrates.[3]

Q4: What is protodeboronation and how can I prevent it?

A4: Protodeboronation is a side reaction where the C-B bond of the boronic acid is cleaved and replaced by a hydrogen atom, effectively consuming the boronic acid from the desired reaction pathway.[6] This is often promoted by the presence of water or other proton sources.[6] To minimize protodeboronation, it is crucial to use anhydrous solvents and reagents.[6] Using boronic esters, such as pinacol esters, can also increase stability against protodeboronation.[7]

Troubleshooting Guide

This guide provides systematic steps to diagnose and resolve issues related to the homocoupling of boronic acids in Suzuki-Miyaura reactions with this compound.

Issue: Significant Homocoupling of Boronic Acid Observed

1. Rigorously Exclude Oxygen:

  • Procedure:

    • Use flame-dried or oven-dried glassware.

    • Thoroughly degas all solvents and reagents by sparging with an inert gas (Argon or Nitrogen) for at least 30 minutes or by using several freeze-pump-thaw cycles.[2][5]

    • Maintain a positive pressure of inert gas throughout the entire course of the reaction.[4]

  • Rationale: Oxygen is a primary culprit in promoting the Pd(II)-mediated homocoupling pathway.[3][4]

2. Optimize Reaction Temperature:

  • Procedure: Attempt the reaction at the lowest temperature that still allows for a reasonable reaction rate.[5] Start with temperatures around 80 °C and adjust as needed.

  • Rationale: Lowering the temperature can disproportionately slow down the undesired homocoupling reaction compared to the desired cross-coupling.[5]

3. Adjust Reagent Stoichiometry:

  • Procedure:

    • Avoid using a large excess of the boronic acid. A slight excess (e.g., 1.1 to 1.3 equivalents) is often sufficient.[6]

    • Consider the slow addition of the boronic acid to the reaction mixture to maintain a low instantaneous concentration.[5]

  • Rationale: A lower concentration of the boronic acid at any given time can disfavor the bimolecular homocoupling reaction.[5]

4. Screen Different Bases:

  • Procedure: If using a carbonate base (e.g., K₂CO₃, Na₂CO₃), consider switching to a phosphate base like K₃PO₄, which is often effective in challenging couplings.[6] Ensure the base is finely powdered and anhydrous.

  • Rationale: The nature of the base can influence the reaction kinetics and the prevalence of side reactions.[6]

5. Modify the Catalyst System:

  • Procedure:

    • If using a standard catalyst like Pd(PPh₃)₄, consider switching to a system with bulky, electron-rich phosphine ligands such as SPhos or XPhos, often in combination with a Pd(OAc)₂ or Pd₂(dba)₃ precursor.[6]

    • The use of pre-catalysts can also improve reproducibility.[6]

  • Rationale: Ligands play a critical role in stabilizing the Pd(0) catalyst and facilitating the desired steps of the catalytic cycle over side reactions.

6. Consider a Reducing Agent:

  • Procedure: In some cases, the addition of a mild reducing agent, such as potassium formate, can help to minimize the concentration of Pd(II) species that lead to homocoupling.[4][8]

  • Rationale: The reducing agent helps to maintain the palladium in its active Pd(0) oxidation state.[4]

Data Presentation

The following table summarizes typical starting conditions for the Suzuki-Miyaura coupling of this compound, which can be optimized to minimize homocoupling.

ParameterRecommended ConditionNotes
Palladium Source Pd(OAc)₂ (1-3 mol%) or Pd₂(dba)₃ (1-2 mol%)Pre-catalysts can also be effective.
Ligand SPhos or XPhos (1.2-1.5 eq. relative to Pd)Buchwald ligands are often effective for heteroaryl couplings.[6]
Base K₃PO₄ (2-3 equivalents)Ensure the base is anhydrous and finely powdered.
Boronic Acid 1.1 - 1.3 equivalentsA large excess can promote homocoupling.[6]
Solvent 1,4-Dioxane/H₂O (e.g., 10:1) or Toluene/H₂OSolvents must be thoroughly degassed.[5]
Temperature 80 - 110 °CStart at the lower end to minimize side reactions.[5]
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent oxygen-mediated homocoupling.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound with Minimized Homocoupling

This is a generalized starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid (1.2 equiv.)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.5 equiv., anhydrous and finely powdered)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.[6]

  • Catalyst Addition: In a separate vial under an inert atmosphere, pre-mix the Pd(OAc)₂ and SPhos in a small amount of degassed 1,4-dioxane. Add this catalyst solution to the Schlenk flask via syringe.

  • Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., 10:1 v/v) to the reaction flask via syringe.

  • Reaction: Stir the mixture at 80-100 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_inert Inerting cluster_addition Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents 1. Add this compound, boronic acid, and base to a dry flask. inert_atm 2. Evacuate and backfill with Argon/Nitrogen (3x). prep_reagents->inert_atm add_catalyst 3. Add Pd catalyst and ligand solution. inert_atm->add_catalyst add_solvent 4. Add degassed solvent. add_catalyst->add_solvent heat_stir 5. Heat and stir at 80-110 °C. add_solvent->heat_stir monitor 6. Monitor progress by TLC/LC-MS. heat_stir->monitor workup 7. Cool, quench with water, and extract. monitor->workup purify 8. Purify by column chromatography. workup->purify

Caption: A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Homocoupling start High Homocoupling Observed check_oxygen Is the system rigorously deoxygenated? start->check_oxygen deoxygenate Action: Thoroughly degas all solvents and maintain an inert atmosphere. check_oxygen->deoxygenate No check_temp Is the reaction temperature optimized? check_oxygen->check_temp Yes deoxygenate->check_temp lower_temp Action: Lower the reaction temperature. check_temp->lower_temp No check_stoich Is there a large excess of boronic acid? check_temp->check_stoich Yes lower_temp->check_stoich adjust_stoich Action: Reduce boronic acid to 1.1-1.3 equiv. Consider slow addition. check_stoich->adjust_stoich Yes check_catalyst Is the catalyst system optimal? check_stoich->check_catalyst No adjust_stoich->check_catalyst change_catalyst Action: Screen bulky, electron-rich ligands (e.g., SPhos, XPhos). check_catalyst->change_catalyst No success Problem Resolved check_catalyst->success Yes change_catalyst->success

Caption: A troubleshooting decision tree for minimizing boronic acid homocoupling.

References

Technical Support Center: Purification of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 3-bromo-2-methoxy-5-methylpyridine reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in my crude this compound product?

A1: Depending on the synthetic route, common impurities may include unreacted starting materials (e.g., 2-hydroxy-3-bromo-5-methylpyridine or a di-bromo precursor), residual solvents from the reaction or workup (e.g., methanol, diethyl ether, toluene), and potential side-products such as isomers or over-methylated species.

Q2: What are the recommended purification methods for this compound?

A2: The most common and effective purification methods for this compound are flash column chromatography on silica gel and recrystallization.[1][2] Distillation under reduced pressure can also be employed for liquid products.[3]

Q3: What are the key physical and chemical properties of this compound?

A3: It is important to know the properties of the target compound for effective purification and characterization.

PropertyValueReference
Molecular Formula C₇H₈BrNO[4]
Molecular Weight 202.05 g/mol [5]
Appearance Liquid[4]
Purity (Typical) ≥98%[4]

Q4: How can I monitor the progress of the purification?

A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the separation of this compound from impurities during column chromatography. A UV lamp can be used for visualization. For recrystallization, purity can be assessed by melting point analysis (if the compound can be solidified) and confirmed by techniques like NMR or LC-MS.

Troubleshooting Guides

Flash Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation of Product and Impurities - Inappropriate solvent system (eluent).- Column overloading.- Optimize the eluent system using TLC. A good starting point is a hexane/ethyl acetate gradient.[2] Aim for an Rf value of 0.2-0.4 for the product.[2]- Reduce the amount of crude material loaded onto the column.
Product Degradation on the Column Pyridine derivatives can be sensitive to the acidic nature of standard silica gel.[2]- Deactivate the silica gel by pre-treating it with a base like triethylamine.[2]- Consider using a different stationary phase such as neutral or basic alumina.[2]
Significant Peak Tailing Strong interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica surface.[2]- Add a small amount of a competing base, such as 0.1-1% triethylamine, to your eluent system.[2]
Product Elutes Too Quickly or Too Slowly The polarity of the eluent is too high or too low.- If the product elutes too quickly (high Rf), decrease the polarity of the eluent (e.g., increase the hexane to ethyl acetate ratio).- If the product elutes too slowly (low Rf), increase the polarity of the eluent (e.g., decrease the hexane to ethyl acetate ratio).
Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
Product Does Not Crystallize - The solution is not supersaturated.- The chosen solvent is not appropriate.- Concentrate the solution by slowly evaporating the solvent.- Try adding an anti-solvent (a solvent in which the product is insoluble) dropwise until turbidity is observed, then heat until the solution is clear and allow it to cool slowly.- Scratch the inside of the flask with a glass rod to induce crystallization.
Oily Precipitate Forms Instead of Crystals The product is "oiling out," which can happen if the solution is cooled too quickly or if the concentration of impurities is high.- Re-heat the solution until the oil redissolves. Allow it to cool more slowly. A Dewar flask can be used for very slow cooling.- Add a small amount of additional solvent before cooling.- Perform a preliminary purification by column chromatography to remove a significant portion of the impurities.
Low Recovery of Pure Product - The product has significant solubility in the cold recrystallization solvent.- Too much solvent was used.- Ensure the solution is thoroughly cooled in an ice bath before filtering to minimize solubility.- Use the minimum amount of hot solvent required to fully dissolve the crude product.- Wash the collected crystals with a minimal amount of ice-cold solvent.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol provides a general procedure for the purification of this compound.

Materials:

  • Crude this compound

  • Silica gel (for flash chromatography)

  • Hexane

  • Ethyl acetate

  • Triethylamine (optional)

  • Glass chromatography column

  • Sand

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

Procedure:

  • TLC Analysis: Dissolve a small amount of the crude product in a solvent like dichloromethane and spot it on a TLC plate. Develop the plate using various ratios of hexane and ethyl acetate to find a solvent system that gives your product an Rf value between 0.2 and 0.4.

  • Column Packing:

    • Insert a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent identified in your TLC analysis.

    • Pour the slurry into the column and allow it to pack, ensuring no air bubbles are trapped.

    • Add another thin layer of sand on top of the packed silica.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the initial eluent or a volatile solvent like dichloromethane.

    • Carefully apply the dissolved sample to the top of the silica gel bed.

  • Elution:

    • Begin eluting with the solvent system determined from your TLC analysis.

    • If a gradient elution is needed, gradually increase the polarity of the eluent by increasing the proportion of ethyl acetate.

    • Collect fractions in separate tubes.

  • Fraction Analysis:

    • Monitor the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions.

  • Solvent Removal:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified this compound.

Protocol 2: General Recrystallization Procedure

Procedure:

  • Solvent Selection: In separate test tubes, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold. Common solvents to test include hexanes, ethanol, isopropanol, or mixtures like ethanol/water.

  • Dissolution: Place the crude product in a flask and add the chosen solvent dropwise while heating and stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (Optional): If there are insoluble impurities, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum to remove any residual solvent.

Visualizations

PurificationWorkflow crude_product Crude 3-Bromo-2-methoxy- 5-methylpyridine dissolve Dissolve in Minimal Solvent crude_product->dissolve column Silica Gel Column Chromatography dissolve->column fractions Collect Fractions column->fractions tlc TLC Analysis of Fractions fractions->tlc combine Combine Pure Fractions tlc->combine Identify Pure impurities Impure Fractions/ Waste tlc->impurities Identify Impure evaporate Solvent Evaporation combine->evaporate pure_product Pure 3-Bromo-2-methoxy- 5-methylpyridine evaporate->pure_product

Caption: Workflow for the purification of this compound by column chromatography.

References

Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 3-Bromo-2-methoxy-5-methylpyridine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions (FAQs) regarding common synthetic reactions. The following sections offer detailed protocols and data to help improve reaction yields and address challenges encountered during experimentation.

General Troubleshooting and FAQs

This section covers common issues that can arise during reactions with this compound, independent of the specific reaction type.

Question: My reaction is not proceeding, or the yield is consistently low. What are the first things I should check?

Answer: Low conversion or yield can stem from several factors. A systematic check of your reagents and reaction setup is the best approach.[1][2]

  • Reagent Purity: Ensure all starting materials, especially the this compound, coupling partners, and solvents, are pure and dry.[1] Impurities can poison sensitive catalysts.

  • Inert Atmosphere: Many cross-coupling reactions are highly sensitive to oxygen.[1][3] Ensure your reaction vessel is properly purged and maintained under an inert atmosphere (Argon or Nitrogen) throughout the experiment.[1][3] Degassing the solvent before use is critical.[3]

  • Catalyst Activity: Palladium catalysts, especially older batches, can lose activity.[2] Consider using a fresh batch of catalyst or a pre-catalyst.

  • Temperature Control: Verify that your heating apparatus is calibrated and maintaining the target temperature accurately.[2] Some reactions require precise temperature control to avoid side reactions or catalyst decomposition.[3]

  • Stirring: For heterogeneous mixtures, ensure vigorous stirring to facilitate proper mixing of all components.

Troubleshooting Workflow for Low Yield Reactions

The following diagram outlines a logical workflow for troubleshooting low-yield reactions.

TroubleshootingWorkflow Start Low Yield or No Reaction CheckReagents Verify Reagent Purity & Integrity (Aryl Halide, Boronic Acid/Amine, Base) Start->CheckReagents CheckCatalyst Assess Catalyst System (Is the catalyst/ligand active?) Start->CheckCatalyst CheckConditions Review Reaction Conditions (Inert atmosphere, Temp, Solvent) Start->CheckConditions OptimizeBase Screen Different Bases (e.g., K3PO4, Cs2CO3) CheckReagents->OptimizeBase If base is incompatible or degraded OptimizeCatalyst Screen Different Catalysts/Ligands (e.g., Buchwald Ligands) CheckCatalyst->OptimizeCatalyst If catalyst is suspect OptimizeSolvent Screen Different Solvents (e.g., Toluene, Dioxane, THF) CheckConditions->OptimizeSolvent If solubility is an issue OptimizeTemp Adjust Temperature (Increase or decrease) CheckConditions->OptimizeTemp If kinetics are slow or side reactions occur Success Improved Yield OptimizeCatalyst->Success OptimizeBase->Success OptimizeSolvent->Success OptimizeTemp->Success

A decision tree for troubleshooting low-yield reactions.

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a cornerstone reaction for forming carbon-carbon bonds. However, heteroaryl halides like this compound can present unique challenges.

FAQs for Suzuki Coupling

Question: I am observing significant homocoupling of my boronic acid. How can I minimize this side reaction?

Answer: Homocoupling is often promoted by the presence of oxygen.[4] Rigorous degassing of your solvent and maintaining a strict inert atmosphere is the most effective way to prevent this.[3][4] Using a Pd(0) source directly or ensuring your Pd(II) precatalyst is efficiently reduced to the active Pd(0) state can also help.[4]

Question: My yield is low. What are the best catalyst, base, and solvent combinations to start with for this substrate?

Answer: There is no universal set of conditions, and optimization is often required.[5] However, for challenging substrates, highly active catalyst systems are recommended.

  • Catalyst/Ligand: Tetrakis(triphenylphosphine)palladium(0) is a good starting point.[6] For more challenging couplings, using a Pd(II) source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos) can significantly improve yields.[2][4]

  • Base: Potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄) are commonly used and effective bases.[4][6] Cesium carbonate (Cs₂CO₃) can also be effective, sometimes providing better results.[6]

  • Solvent: A mixture of an organic solvent and water is typical. Common choices include Toluene/water, Dioxane/water, or THF/water.[3][6]

Suzuki Coupling Catalytic Cycle

SuzukiCycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 L2Pd(0) (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII L2Pd(II)(Ar)(X) OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_R L2Pd(II)(Ar)(R') Transmetal->PdII_R RedElim Reductive Elimination PdII_R->RedElim RedElim->Pd0 Product Ar-R' (Product) RedElim->Product yields ArX Ar-X (this compound) ArX->OxAdd + Boronic R'-B(OR)2 Boronic->Transmetal + Base Base (e.g., K2CO3) Base->Transmetal +

A simplified diagram of the Suzuki-Miyaura catalytic cycle.
Generalized Protocol for Suzuki Coupling

This protocol provides a general starting point for the Suzuki coupling of this compound with an arylboronic acid.

  • Reaction Setup: To a dry, oven-baked Schlenk flask equipped with a magnetic stir bar, add the arylboronic acid (1.1 - 1.2 equiv.), the base (e.g., K₃PO₄, 2.0 - 3.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the ligand if required.[4]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed.[4]

  • Reagent Addition: Under a positive pressure of inert gas, add this compound (1.0 equiv.).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[4]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[4]

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).[7]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7] The crude product can then be purified by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a vital method for forming C-N bonds, crucial in pharmaceutical synthesis. The steric hindrance from the 2-methoxy group and the electronic nature of the pyridine ring can make this reaction challenging.[8]

FAQs for Buchwald-Hartwig Amination

Question: My Buchwald-Hartwig amination is failing. What are the most critical parameters to re-evaluate?

Answer: The choice of ligand and base are paramount for the success of this reaction with challenging substrates.[1]

  • Ligand Selection: The proximity of the methoxy group to the bromine atom introduces steric hindrance.[8] Bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) or Josiphos-type ligands are often required to facilitate the oxidative addition and reductive elimination steps.[4][8]

  • Base Selection: Strong, non-nucleophilic bases are typically necessary. Sodium tert-butoxide (NaOtBu) is a very common and effective choice.[8] Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate can also be screened.[9]

  • Catalyst Inhibition: The pyridine nitrogen can coordinate to the palladium center, inhibiting its catalytic activity.[1] The use of bulky ligands helps to sterically shield the metal center and prevent this deactivation pathway.[4]

Question: What is a good starting temperature for this reaction?

Answer: Typical reaction temperatures are between 80-110 °C.[8][9] However, if side reactions or catalyst decomposition are suspected, lowering the temperature and extending the reaction time may improve the outcome.[1]

Data on Buchwald-Hartwig Amination of Bromopyridines

The following table summarizes conditions reported for analogous bromopyridine systems, which serve as excellent starting points for optimizing reactions with this compound.[8]

Coupling PartnerPalladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Yield (%)
AnilinePd₂(dba)₃ (1-2)(±)-BINAP (2-4)NaOtBu (1.4)Toluene100>90
MorpholinePd(OAc)₂ (2)XPhos (4)K₃PO₄ (2.0)Dioxane110~85
BenzylaminePd₂(dba)₃ (1)RuPhos (2)Cs₂CO₃ (1.5)Toluene100>95
Hexylamine[Pd(cinnamyl)Cl]₂ (1)tBuXPhos (2.5)LHMDS (1.5)Toluene80~90

Note: Data is representative of typical conditions for bromopyridine substrates and should be optimized for this compound.

Generalized Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or to an oven-dried Schlenk flask under an inert atmosphere, add the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 - 2.0 equiv.).[8]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine coupling partner (1.1 - 1.5 equiv.).[8]

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene or Dioxane) via syringe.

  • Reaction: Seal the flask and heat the mixture with vigorous stirring at the desired temperature (typically 80-110 °C).[8]

  • Monitoring: Track the reaction's progress using TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction carefully with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude material via flash column chromatography.

Grignard Reagent Formation and Subsequent Reactions

Question: I am having trouble forming the Grignard reagent from this compound. What could be the issue?

Answer: Grignard reagent formation requires strictly anhydrous conditions. Any trace of moisture will quench the reagent as it forms.

  • Glassware and Solvent: Ensure all glassware is rigorously dried (oven or flame-dried under vacuum) and that the solvent (typically THF or diethyl ether) is anhydrous.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with an oxide layer that prevents reaction. Briefly crushing the turnings in a dry mortar and pestle or adding a small crystal of iodine or 1,2-dibromoethane can help initiate the reaction.

  • Initiation: The reaction is often initiated by adding a small amount of the halide to the magnesium in a concentrated solution, followed by dilution with the remaining solvent once the reaction begins (as evidenced by bubbling or heat generation).

Question: Are there common side reactions when using the Grignard reagent of this compound?

Answer: Methoxy-substituted aryl bromides can sometimes lead to unexpected side products in Grignard reactions.[10] For example, when reacting with certain electrophiles like CO₂, the formation of symmetrical ketones has been observed, which is less common in standard solution-based Grignard reactions.[10] Careful control of stoichiometry and temperature is crucial.

Experimental Workflow: Grignard Formation & Quench

GrignardWorkflow Start Setup (Flame-dried flask, Mg, Anhydrous Ether) Initiation Initiate Reaction (Add small amount of Ar-Br, I2 crystal) Start->Initiation Addition Slowly add remaining Ar-Br solution (Maintain gentle reflux) Initiation->Addition Formation Grignard Reagent Formed (Ar-MgBr) Addition->Formation Quench Cool to 0°C and add Electrophile (E+) (e.g., Aldehyde, CO2) Formation->Quench Workup Aqueous Workup (e.g., sat. NH4Cl) Quench->Workup Purify Extraction & Purification Workup->Purify Product Final Product (Ar-E) Purify->Product

A typical workflow for Grignard reagent formation and reaction.

Compound Stability and Storage

Question: How should I properly store this compound?

Answer: This compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[11] It should be kept away from heat sources and open flames.[11] Using a sealed container is crucial to prevent contact with air and moisture, which could lead to degradation over time.[11]

References

Technical Support Center: Suzuki Coupling of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the Suzuki-Miyaura cross-coupling of 3-Bromo-2-methoxy-5-methylpyridine. The information is tailored for researchers, scientists, and professionals in drug development to address specific challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound challenging?

A1: The Suzuki coupling of this compound can be challenging due to a combination of electronic and steric factors. The pyridine nitrogen can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. Additionally, the presence of the electron-donating methoxy group at the 2-position and the methyl group at the 5-position increases the electron density of the pyridine ring, which can slow down the oxidative addition step of the catalytic cycle.

Q2: Which catalyst systems are recommended for the Suzuki coupling of this substrate?

A2: For challenging electron-rich and sterically hindered substrates like this compound, more robust catalyst systems are generally required. While traditional catalysts like Pd(PPh₃)₄ can be effective in some cases, systems employing bulky, electron-rich phosphine ligands (Buchwald ligands) such as SPhos, or pre-catalysts like Pd(dppf)Cl₂, often provide better yields and reliability.[1][2]

Q3: What are the most common causes of low yield in this reaction?

A3: Low yields are often attributed to several factors:

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can bind to the palladium catalyst, forming inactive species.

  • Inefficient Oxidative Addition: The electron-rich nature of the pyridine ring can make the initial oxidative addition of the palladium catalyst to the C-Br bond sluggish.

  • Protodeboronation: The boronic acid coupling partner can be unstable and undergo a side reaction where the boronic acid group is replaced by a hydrogen atom, especially in the presence of aqueous bases.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.

  • Incomplete Reaction: The reaction may not have reached completion due to insufficient reaction time, low temperature, or an inappropriate choice of base or solvent.

Q4: How can I minimize byproduct formation?

A4: To minimize homocoupling of the boronic acid, it is crucial to thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintaining a positive pressure of an inert gas throughout the reaction is also essential. To reduce protodeboronation, using anhydrous solvents, a carefully chosen base, or more stable boronic esters (e.g., pinacol esters) can be beneficial.

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting common issues encountered during the Suzuki coupling of this compound.

Problem 1: Low to No Product Formation with Starting Material Consumed
Possible Cause Suggested Solution
Protodeboronation of Boronic Acid Use anhydrous solvents and consider a non-aqueous workup. Screen different bases; sometimes a weaker base can mitigate this issue. Using boronic esters (e.g., pinacol esters) can also increase stability.
Homocoupling of Boronic Acid Ensure rigorous exclusion of oxygen by thoroughly degassing solvents and the reaction vessel. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the experiment.
Product Instability If the desired product is unstable under the reaction conditions (e.g., high temperature or prolonged reaction time), consider lowering the temperature or reducing the reaction time and accepting a lower conversion rate.
Problem 2: Reaction Stalls / Incomplete Conversion
Possible Cause Suggested Solution
Catalyst Deactivation/Inhibition The pyridine nitrogen may be inhibiting the catalyst. Switch to a more robust catalyst system, such as one with a bulky, electron-rich Buchwald ligand (e.g., SPhos) or a pre-catalyst like Pd(dppf)Cl₂. Increasing the catalyst loading may also help.
Insufficient Base Strength or Solubility The chosen base may not be strong enough or sufficiently soluble to promote transmetalation effectively. Consider screening stronger bases (e.g., K₃PO₄, Cs₂CO₃) or using a solvent system that improves the solubility of the base.
Low Reaction Temperature The reaction may require more thermal energy. Cautiously increase the reaction temperature in increments of 10-20 °C.
Poor Solubility of Reactants The starting materials may not be fully dissolved. Try a different solvent system (e.g., dioxane/water, toluene/water, DMF) to improve solubility.

Data Presentation: Catalyst System Performance

The following table summarizes the performance of various catalyst systems for the Suzuki coupling of bromopyridine derivatives with arylboronic acids. While specific data for this compound is limited, the data for structurally similar substrates provides a strong indication of expected performance.

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O901875-85For 2-Bromo-3-methylpyridine with 4-nitrophenylboronic acid.[1]
Pd₂(dba)₃SPhosK₃PO₄Toluene10018HighFor 3-amino-2-chloropyridine with 2-methoxyphenylboronic acid.[1]
Pd(dppf)Cl₂dppfNa₂CO₃Toluene/Dioxane854GoodGeneral procedure for halo-aromatic rings.[1]
Pd(OAc)₂PPh₃K₂CO₃Toluene/H₂O10012-24Moderate to GoodA classic and cost-effective system.[2]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O80-9012Good to ExcellentA common and reliable catalyst.[2]
Pd₂(dba)₃SPhosK₃PO₄Dioxane/H₂O100-1104-12Good to ExcellentBuchwald ligands often improve yields for challenging substrates.[2]
Pd(dppf)Cl₂-Cs₂CO₃DMF1008-16Good to ExcellentEffective for a broad range of substrates.[2]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for specific boronic acids and desired outcomes.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst.

  • Inert Atmosphere: Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Stir the reaction mixture at the desired temperature (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Visualizations

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Ar-R Product Reductive Elimination->Ar-R R-B(OR)2 Boronic Acid/Ester R-B(OR)2->Transmetalation Base Base Base->Transmetalation Ar-X This compound Ar-X->Oxidative Addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow Start Low or No Yield Check_SM Starting Material Consumed? Start->Check_SM Check_Side_Reactions Investigate Side Reactions: - Protodeboronation - Homocoupling Check_SM->Check_Side_Reactions Yes Check_Catalyst Troubleshoot Reaction Conditions: - Catalyst Deactivation - Base/Solvent Issues - Temperature Check_SM->Check_Catalyst No Optimize Optimize Conditions Check_Side_Reactions->Optimize Check_Catalyst->Optimize

Caption: A logical workflow for troubleshooting low-yielding Suzuki reactions.

References

Technical Support Center: Ligand Effects on 3-Bromo-2-methoxy-5-methylpyridine Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the cross-coupling reactions of 3-Bromo-2-methoxy-5-methylpyridine. This resource focuses on the critical role of ligand selection in optimizing reaction outcomes for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings.

Troubleshooting Guides

Low or No Product Yield

Low or non-existent product yield is a frequent challenge in cross-coupling reactions involving substituted pyridines. The following guides for Suzuki-Miyaura, Buchwald-Hartwig, Heck, and Sonogashira couplings address potential causes and offer systematic troubleshooting strategies.

General Troubleshooting Workflow for Low Yield

Troubleshooting_Low_Yield start Low or No Product Yield catalyst_check Check Catalyst System - Active Pd(0) source? - Appropriate ligand choice? - Appropriate catalyst loading? start->catalyst_check conditions_check Verify Reaction Conditions - Anhydrous/degassed solvent? - Correct base and temperature? - Adequate reaction time? catalyst_check->conditions_check atmosphere_check Ensure Inert Atmosphere - Proper degassing technique? - No leaks in the system? conditions_check->atmosphere_check reagent_check Assess Reagent Quality - Purity of starting materials? - Correct stoichiometry? atmosphere_check->reagent_check outcome Systematically Optimize - Screen ligands, bases, solvents - Adjust temperature and time reagent_check->outcome Catalytic_Cycle pd0 LₙPd(0) (Active Catalyst) oa_complex LₙPd(II)(Ar)(X) pd0->oa_complex Oxidative Addition transmetalation_complex LₙPd(II)(Ar)(R) oa_complex->transmetalation_complex Transmetalation product Ar-R (Desired Product) transmetalation_complex->product Reductive Elimination product->pd0 Catalyst Regeneration sub_arx Ar-X (this compound) sub_arx->oa_complex sub_rm R-M (Coupling Partner) sub_rm->transmetalation_complex base Base base->oa_complex (for Suzuki, B-H)

Technical Support Center: Reaction Monitoring of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring reactions involving 3-bromo-2-methoxy-5-methylpyridine using Thin-Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the key parameters to monitor in the synthesis of this compound?

A1: The primary goal is to track the consumption of the starting materials and the formation of the this compound product. It is also crucial to identify the formation of any significant byproducts. Both TLC and LC-MS are excellent techniques for this purpose.

Q2: How can I confirm the identity of my product, this compound, using LC-MS?

A2: The molecular formula of this compound is C7H8BrNO, with a molecular weight of approximately 202.05 g/mol .[1][2][3][4] In LC-MS analysis, you should look for the protonated molecule [M+H]+ at an m/z (mass-to-charge ratio) of approximately 202.0 and 204.0, reflecting the natural isotopic abundance of bromine (79Br and 81Br are in a roughly 1:1 ratio).

Q3: What is a typical starting solvent system for TLC analysis of this compound?

A3: For pyridine derivatives, a common starting mobile phase is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate. A 7:3 or 8:2 ratio of hexane:ethyl acetate is a good starting point. The polarity can be adjusted based on the observed separation.

Q4: My reaction involves a high-boiling point solvent like DMF. How can I prevent it from interfering with my TLC analysis?

A4: High-boiling point solvents can cause significant streaking on a TLC plate. To mitigate this, after spotting your sample, you can place the TLC plate under a high vacuum for a few minutes to evaporate the solvent before developing the plate.

Experimental Protocols

Thin-Layer Chromatography (TLC)

This protocol provides a general method for monitoring the reaction progress. Optimization may be required based on specific reaction conditions.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Capillary tubes for spotting

  • Mobile Phase: Hexane and Ethyl Acetate

  • Visualization: UV lamp (254 nm) and/or a suitable staining agent (e.g., potassium permanganate stain).

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase (e.g., 8:2 hexane:ethyl acetate) into the chamber to a depth of about 0.5 cm. Place a piece of filter paper to saturate the chamber with vapor. Close the chamber and allow it to equilibrate for at least 15 minutes.

  • Sample Preparation: Dilute a small aliquot of your reaction mixture in a volatile solvent like ethyl acetate or dichloromethane.

  • Spotting: Using a capillary tube, carefully spot the diluted reaction mixture, a co-spot (starting material and reaction mixture), and the starting material as a reference on the baseline of the TLC plate.

  • Development: Place the spotted TLC plate in the equilibrated chamber and allow the solvent front to ascend until it is about 1 cm from the top of the plate.

  • Visualization: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the spots under a UV lamp. If the compounds are not UV-active, use a chemical stain.

  • Analysis: Compare the spots of the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new product spot indicate reaction progress. Calculate the Retention Factor (Rf) for each spot.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This protocol outlines a general-purpose LC-MS method for the analysis of this compound. Method development and optimization are recommended for quantitative analysis.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (e.g., single quadrupole or triple quadrupole).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Reagents:

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • Sample Preparation: Dilute a small aliquot of the reaction mixture with the initial mobile phase composition (e.g., 90:10 Mobile Phase A:Mobile Phase B). Filter the sample through a 0.22 µm syringe filter before injection.[5]

  • LC Method:

    • Flow rate: 1.0 mL/min

    • Injection volume: 5-10 µL

    • Gradient: Start with 10% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.

  • MS Method:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Scan Range: m/z 100-500

    • Key Ions to Monitor: m/z 202.0 and 204.0 for [M+H]+ of this compound.

  • Data Analysis: Monitor the chromatogram for the elution of the starting material and the product. The mass spectrum corresponding to the product peak should show the characteristic isotopic pattern for a bromine-containing compound.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC7H8BrNO
Molecular Weight202.05 g/mol [2][3]
CAS Number717843-56-6[1]

Table 2: Expected Analytical Data

AnalysisExpected Result
TLC (Hexane:EtOAc 8:2)
Starting Material RfVaries based on starting material
This compound Rf~0.4 - 0.6 (estimated)
LC-MS (Positive ESI)
This compound [M+H]+m/z 202.0, 204.0 (approx. 1:1 ratio)

Troubleshooting Guides

TLC Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Streaking of spots - Sample is too concentrated.- High-boiling point reaction solvent (e.g., DMF, DMSO).- Compound is acidic or basic and interacting strongly with the silica gel.- Dilute the sample further.- Place the spotted TLC plate under high vacuum for a few minutes before developing.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the mobile phase.
Spots remain at the baseline (low Rf) - Mobile phase is not polar enough.- Increase the proportion of the polar solvent (e.g., ethyl acetate) in the mobile phase.
Spots run with the solvent front (high Rf) - Mobile phase is too polar.- Decrease the proportion of the polar solvent in the mobile phase.
No spots are visible - Sample concentration is too low.- Compound is not UV-active.- Spot the sample multiple times in the same location, allowing the solvent to dry between applications.- Use a chemical stain for visualization (e.g., potassium permanganate, iodine).
LC-MS Troubleshooting
IssuePossible Cause(s)Suggested Solution(s)
Retention time shifts - Change in mobile phase composition.- Column degradation or contamination.- Fluctuation in flow rate.- Prepare fresh mobile phase.- Flush the column or replace it if necessary.- Check the pump for leaks and ensure consistent flow.
Poor peak shape (tailing, fronting, or broad peaks) - Column overload.- Interaction of the basic pyridine nitrogen with residual silanols on the column.- Sample solvent is stronger than the mobile phase.- Dilute the sample.- Use a mobile phase with a low pH (e.g., adding 0.1% formic acid) to protonate the pyridine.- Dissolve the sample in the initial mobile phase.
No or weak signal in MS - Compound is not ionizing well.- Ion source is dirty.- Incorrect MS settings (e.g., wrong polarity).- Ensure the mobile phase is compatible with ESI (e.g., contains a protic solvent and an acid/base modifier).- Clean the ion source.- Verify MS parameters, including ionization mode and mass range.
High background noise or contamination - Contaminated solvents, vials, or system.- Carryover from previous injections.- Use high-purity solvents and clean vials.- Run blank injections to identify the source of contamination.- Implement a column wash step in the gradient.

Visualizations

experimental_workflow cluster_prep Preparation cluster_tlc TLC Analysis cluster_lcms LC-MS Analysis cluster_decision Decision prep_reaction Reaction Mixture prep_sample Sample Dilution & Filtration prep_reaction->prep_sample tlc_spot Spot Plate prep_sample->tlc_spot lcms_inject Inject Sample prep_sample->lcms_inject tlc_develop Develop Plate tlc_spot->tlc_develop tlc_visualize Visualize (UV/Stain) tlc_develop->tlc_visualize tlc_analyze Analyze Rf Values tlc_visualize->tlc_analyze decision Reaction Complete? tlc_analyze->decision lcms_separate LC Separation lcms_inject->lcms_separate lcms_detect MS Detection lcms_separate->lcms_detect lcms_analyze Analyze Chromatogram & Spectra lcms_detect->lcms_analyze lcms_analyze->decision node_continue Continue Reaction decision->node_continue No node_workup Proceed to Workup decision->node_workup Yes

Caption: Experimental workflow for reaction monitoring.

troubleshooting_tree cluster_tlc TLC Issues cluster_lcms LC-MS Issues start Problem with Analysis tlc_issue TLC Problem Type? start->tlc_issue TLC lcms_issue LC-MS Problem Type? start->lcms_issue LC-MS tlc_streaking Streaking tlc_issue->tlc_streaking Streaking tlc_no_sep Poor Separation (High/Low Rf) tlc_issue->tlc_no_sep Separation tlc_no_spots No Spots tlc_issue->tlc_no_spots Visibility sol_streaking Dilute Sample Add Modifier to Mobile Phase tlc_streaking->sol_streaking sol_no_sep Adjust Mobile Phase Polarity tlc_no_sep->sol_no_sep sol_no_spots Concentrate Sample Use Stain tlc_no_spots->sol_no_spots lcms_rt Retention Time Shift lcms_issue->lcms_rt Retention lcms_peak Poor Peak Shape lcms_issue->lcms_peak Peak Shape lcms_signal No/Weak Signal lcms_issue->lcms_signal Signal sol_rt Check Mobile Phase & Column lcms_rt->sol_rt sol_peak Dilute Sample Adjust Mobile Phase pH lcms_peak->sol_peak sol_signal Check Ionization & Clean Source lcms_signal->sol_signal

Caption: Troubleshooting decision tree for TLC and LC-MS.

References

Technical Support Center: Buchwald-Hartwig Amination of Bromopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice for the Buchwald-Hartwig amination of bromopyridines. The question-and-answer format directly addresses common challenges, offering solutions to improve reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination with a bromopyridine substrate giving a low yield?

Low yields in the amination of bromopyridines are frequently encountered and can be attributed to several factors, with catalyst inhibition being a primary concern. The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, effectively poisoning it and hindering the catalytic cycle.[1][2] Other common causes for low yields include:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in shielding the palladium center and facilitating the reaction. An inadequate ligand may not be sterically bulky enough to prevent the pyridine from coordinating to the catalyst.[1]

  • Incorrect Base Selection: The choice of base is critical. A base that is too weak may not efficiently deprotonate the amine-palladium complex, while a very strong base could be incompatible with other functional groups on your substrates.[1]

  • Poor Reagent Purity or Reaction Setup: Palladium-catalyzed reactions are highly sensitive to air and moisture. The presence of impurities, improperly dried solvents, or a non-inert atmosphere can lead to catalyst deactivation.[1]

  • Inadequate Temperature or Reaction Time: These reactions often require elevated temperatures (typically between 80-110 °C) to proceed efficiently.[1][2]

Q2: What are the most effective ligands for the Buchwald-Hartwig amination of bromopyridines?

The selection of an appropriate ligand is critical for a successful reaction. Sterically hindered and electron-rich phosphine ligands are generally preferred as they promote the key steps of the catalytic cycle and help prevent catalyst poisoning by the pyridine substrate.[2] While the optimal ligand is substrate-dependent, some commonly used and effective ligands for the amination of bromopyridines include:

  • Biaryl Phosphine Ligands: Ligands such as XPhos, RuPhos, and BrettPhos have demonstrated high efficacy in these couplings.[3]

  • Ferrocenyl Phosphine Ligands: These ligands, developed by the Hartwig group, are also known to be very effective.

  • Chelating (Bis)phosphine Ligands: These can minimize side reactions like β-hydride elimination.[4]

Q3: Which base should I choose for my reaction?

The choice of base is highly dependent on the specific substrates being used. Strong, non-nucleophilic bases are typically employed.[2] Some common bases and their characteristics are:

  • Sodium tert-butoxide (NaOtBu): A strong base that often leads to high reaction rates but can be incompatible with base-sensitive functional groups.[3][5]

  • Lithium bis(trimethylsilyl)amide (LHMDS): A strong base that can be useful for substrates with protic functional groups and for reactions at lower temperatures.[3]

  • Cesium carbonate (Cs₂CO₃): A milder base that can be effective in certain cases.

  • Potassium phosphate (K₃PO₄): Another milder base option.

Q4: What are common side reactions, and how can I minimize them?

Several side reactions can compete with the desired amination, leading to reduced yields and complex product mixtures. These include:

  • Hydrodehalogenation: The replacement of the bromine atom with a hydrogen atom. This can occur due to a competing reaction pathway where an intermediate palladium-hydride species is formed.

  • β-Hydride Elimination: This is a common side reaction when the amine substrate has a hydrogen atom on the carbon adjacent to the nitrogen. It leads to the formation of an imine and a hydrodehalogenated arene.[4][6] The use of chelating (bis)phosphine ligands can help to minimize this side reaction.[4]

To minimize these side reactions, careful optimization of the reaction conditions, including the choice of ligand, base, and temperature, is essential.

Data Presentation: Ligand and Base Selection Guide

The following table summarizes general recommendations for ligand and base selection in the Buchwald-Hartwig amination of bromopyridines. The optimal conditions are highly substrate-dependent and may require further screening.

Ligand TypeRecommended BasesCommon SolventsTypical Temperature (°C)Notes
Biaryl Phosphines (e.g., XPhos, RuPhos) NaOtBu, LHMDS, Cs₂CO₃Toluene, Dioxane, THF80 - 110Generally effective for a wide range of primary and secondary amines.
Ferrocenyl Phosphines NaOtBu, K₃PO₄Toluene, Dioxane80 - 110Often show good performance with challenging substrates.
Chelating (Bis)phosphines (e.g., BINAP, dppf) NaOtBu, Cs₂CO₃Toluene, Dioxane70 - 100Can be beneficial in reducing β-hydride elimination with certain amines.[4]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination of Bromopyridines

This protocol is a general starting point and may require optimization for specific substrates.

Reagents and Materials:

  • Bromopyridine derivative

  • Amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

  • Phosphine ligand

  • Base (e.g., NaOtBu)

  • Anhydrous solvent (e.g., toluene, dioxane)

  • Reaction vessel (e.g., Schlenk tube or vial with a screw cap)

  • Inert gas supply (Argon or Nitrogen)

  • Stirring apparatus

Procedure:

  • Reaction Setup: To a dry reaction vessel under an inert atmosphere, add the bromopyridine, the palladium precatalyst, and the phosphine ligand.

  • Addition of Reagents: Add the base to the reaction vessel.

  • Solvent and Amine Addition: Add the anhydrous solvent, followed by the amine.

  • Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring the Reaction: Monitor the progress of the reaction by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extraction: Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired aminopyridine.

Visualizations

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or No Reaction Check_Inert Verify Inert Atmosphere and Reagent Purity Start->Check_Inert Initial Check Screen_Ligand Screen Different Ligands (e.g., Biarylphosphines) Check_Inert->Screen_Ligand If still low yield Optimize_Base Optimize Base (e.g., NaOtBu, LHMDS, Cs2CO3) Screen_Ligand->Optimize_Base If still low yield Success Reaction Successful Screen_Ligand->Success Improvement Vary_Temp Vary Reaction Temperature (80-110°C) Optimize_Base->Vary_Temp If still low yield Optimize_Base->Success Improvement Check_Solvent Change Solvent (Toluene, Dioxane, THF) Vary_Temp->Check_Solvent If still low yield Vary_Temp->Success Improvement Check_Solvent->Screen_Ligand Re-evaluate Ligand Check_Solvent->Success Improvement Side_Reactions Starting_Materials Bromopyridine + Amine + Pd(0) Catalyst Desired_Product Aminopyridine Starting_Materials->Desired_Product Desired Pathway Hydrodehalogenation Hydrodehalogenated Pyridine Starting_Materials->Hydrodehalogenation Side Reaction Beta_Hydride_Elimination Imine + Hydrodehalogenated Pyridine Starting_Materials->Beta_Hydride_Elimination Side Reaction (with suitable amines)

References

3-Bromo-2-methoxy-5-methylpyridine stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of 3-Bromo-2-methoxy-5-methylpyridine, along with troubleshooting guidance for common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and integrity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] The container should be kept tightly sealed to prevent exposure to moisture and air.[1][3] For long-term storage, maintaining a controlled environment is crucial.

Q2: Is this compound stable under normal laboratory conditions?

A2: Yes, this compound is considered stable under normal and recommended storage conditions.[1][3] However, exposure to incompatible materials or adverse environmental factors can lead to degradation.

Q3: What conditions should be avoided when handling and storing this compound?

A3: Avoid exposure to moisture, excessive heat, and open flames or other sources of ignition.[1][2][4] It is also critical to prevent contact with incompatible substances.

Q4: What materials are incompatible with this compound?

A4: This compound is incompatible with strong acids, acid chlorides, acid anhydrides, and oxidizing agents.[1] Contact with these materials can initiate hazardous reactions and should be strictly avoided.

Q5: What are the known hazardous decomposition products of this compound?

A5: While stable under normal conditions, combustion of this compound may produce hazardous decomposition products, including carbon oxides (CO, CO2), nitrogen oxides (NOx), and hydrogen bromide gas.[3][5]

Q6: What is the physical appearance of this compound?

A6: this compound is typically a liquid.[6] Any significant deviation from this appearance, such as color change or precipitation, may indicate degradation or contamination.

Storage and Stability Summary

For quick reference, the following table summarizes the key storage and stability information for this compound.

ParameterRecommendationSource(s)
Storage Temperature Cool place[1]
Atmosphere Dry, well-ventilated[1][2]
Container Tightly closed[1][3]
Conditions to Avoid Moisture, heat, ignition sources[1][2][4]
Incompatible Materials Acids, acid chlorides, acid anhydrides, oxidizing agents[1]

Troubleshooting Guide: Suspected Compound Degradation

If you suspect that your sample of this compound has degraded, follow this troubleshooting workflow.

G start Start: Suspected Degradation observe Observe Physical Properties (Color change, precipitate?) start->observe check_storage Verify Storage Conditions (Temp, humidity, light exposure) observe->check_storage review_handling Review Handling Procedures (Inert atmosphere, compatible materials) check_storage->review_handling correct_storage Correct Storage Conditions check_storage->correct_storage analytical_test Perform Analytical Testing (NMR, LC-MS, GC-MS) review_handling->analytical_test refine_protocol Refine Handling Protocol review_handling->refine_protocol degraded Compound Degraded analytical_test->degraded Impurities Detected stable Compound Stable analytical_test->stable No Impurities quarantine Quarantine and Dispose of Sample degraded->quarantine continue_use Continue with Experiment stable->continue_use

Caption: Troubleshooting workflow for suspected degradation of this compound.

Experimental Protocols

Protocol 1: Visual Inspection

  • Carefully observe the sample in its container.

  • Note any changes from its expected appearance as a clear liquid. Look for discoloration (e.g., yellowing or browning) or the formation of solid precipitates.

  • Record all observations in your lab notebook.

Protocol 2: Analytical Purity Assessment

To confirm the purity and integrity of the compound, the following analytical methods are recommended:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C):

    • Prepare a sample by dissolving a small amount of this compound in a suitable deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Compare the obtained spectra with a reference spectrum to identify any unexpected peaks that may indicate impurities or degradation products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS):

    • Prepare a dilute solution of the compound in an appropriate solvent (e.g., acetonitrile or methanol for LC-MS; dichloromethane or ethyl acetate for GC-MS).

    • Inject the sample into the LC-MS or GC-MS system.

    • Analyze the resulting chromatogram for the presence of multiple peaks, which would suggest the presence of impurities.

    • Examine the mass spectrum of any additional peaks to help identify the potential degradation products.

References

Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with 3-Bromo-2-methoxy-5-methylpyridine (CAS No. 717843-56-6). The following sections offer a comprehensive safety data summary, troubleshooting guides for common experimental issues, and frequently asked questions, all presented in a user-friendly question-and-answer format.

Safety Data Sheet Summary

Emergency Contact: In case of any emergency, immediately contact your institution's emergency services and a poison control center.

Hazard Identification and First Aid
Hazard StatementPrecautionary Statement & First Aid Measures
Causes skin irritation. Prevention: Wear protective gloves and clothing. Wash skin thoroughly after handling. First Aid: If on skin, wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1][2]
Causes serious eye irritation. Prevention: Wear eye protection/face protection. First Aid: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
May cause respiratory irritation. Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. First Aid: If inhaled, remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[2][3][4]
Harmful if swallowed. Prevention: Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling. First Aid: If swallowed, call a poison center or doctor if you feel unwell. Rinse mouth.[5][6]
Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₇H₈BrNO[7]
Molecular Weight 202.05 g/mol [7]
Appearance Liquid[7]
Purity ~98%[7]

Note: A comprehensive investigation of the chemical, physical, and toxicological properties has not been thoroughly conducted.[3]

Handling, Storage, and Disposal
AspectRecommendation
Handling Avoid contact with skin and eyes. Avoid formation of dust and aerosols. Provide appropriate exhaust ventilation at places where dust is formed.[3]
Storage Store in a cool place. Keep container tightly closed in a dry and well-ventilated place.[3]
Disposal Dispose of this material and its container to a licensed disposal company. Do not let the product enter drains.[3]

Experimental Protocols and Troubleshooting

This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. Below are troubleshooting guides for common issues encountered during such experiments.

Troubleshooting Workflow for a Suzuki Cross-Coupling Reaction

Caption: A logical workflow for troubleshooting common issues in Suzuki cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not proceeding to completion. What are the common causes?

A1: Several factors could contribute to an incomplete reaction:

  • Catalyst Inactivity: Ensure your palladium catalyst and ligand are fresh and have been stored under an inert atmosphere. Catalyst deactivation can occur due to exposure to air or moisture.

  • Base Inefficiency: The choice and quality of the base are critical. Use a dry, finely powdered base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) to ensure efficient reaction. The base must be strong enough to facilitate the transmetalation step.

  • Solvent Quality: Use anhydrous and thoroughly degassed solvents. Oxygen can oxidize the palladium catalyst, rendering it inactive.

  • Reagent Purity: Verify the purity of your boronic acid or ester. Impurities can interfere with the catalytic cycle.

  • Reaction Temperature: The reaction may require heating. If you are running the reaction at room temperature, try increasing the temperature to 50-80 °C.

Q2: I am observing the formation of significant byproducts in my reaction. What are the likely side reactions?

A2: Common side reactions in Suzuki couplings include:

  • Homocoupling: Your boronic acid may be coupling with itself to form a biaryl byproduct. This is often promoted by the presence of oxygen.

  • Protodeborylation: The boronic acid can be protonated and replaced by a hydrogen atom, especially if there is residual water in the reaction mixture.

  • Dehalogenation: The starting material, this compound, might undergo reduction, replacing the bromine with a hydrogen atom.

To minimize these, ensure strictly anaerobic and anhydrous conditions.

Q3: How can I effectively purify the product of a reaction involving this compound?

A3: Purification can typically be achieved through column chromatography on silica gel.

  • Solvent System: A common starting point for elution is a mixture of hexane and ethyl acetate. The polarity can be gradually increased to elute your product.

  • Monitoring: Use thin-layer chromatography (TLC) to monitor the separation and identify the fractions containing your desired product.

  • Alternative Methods: If chromatography is challenging, consider recrystallization from an appropriate solvent system if your product is a solid.

Q4: What is the best way to handle and store this compound to maintain its stability?

A4: Proper handling and storage are crucial for this reagent:

  • Inert Atmosphere: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation from air and moisture.

  • Storage Conditions: Store in a cool, dry, and well-ventilated area in a tightly sealed container.[3]

  • Avoid Contamination: Use clean, dry glassware and syringes when handling the reagent to avoid introducing impurities that could affect its reactivity.

Signaling Pathway and Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, using this compound.

SuzukiCouplingWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Reagents 1. Weigh this compound, boronic acid, and base. Catalyst 2. Add Palladium catalyst and ligand. Reagents->Catalyst Solvent 3. Add anhydrous, degassed solvent. Catalyst->Solvent Heating 4. Heat the reaction mixture under an inert atmosphere. Solvent->Heating Monitoring 5. Monitor reaction progress by TLC or GC-MS. Heating->Monitoring Quench 6. Quench the reaction. Monitoring->Quench Extract 7. Extract the product with an organic solvent. Quench->Extract Purify 8. Purify by column chromatography. Extract->Purify Analysis 9. Characterize the final product. Purify->Analysis

References

Technical Support Center: 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of 3-Bromo-2-methoxy-5-methylpyridine (CAS: 717843-56-6).

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is considered a hazardous substance. The primary hazards include:

  • Skin Irritation: Causes skin irritation.[1][2]

  • Eye Irritation: Causes serious eye irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3]

  • Harmful if Swallowed: It can be harmful if ingested.[2]

Q2: What personal protective equipment (PPE) is required when handling this compound?

A2: To ensure safety, the following personal protective equipment (PPE) should be worn:

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields or a face shield.[4]

  • Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile).[3][4] Wear impervious clothing, such as a lab coat, to prevent skin contact.[3][4]

  • Respiratory Protection: If working in a poorly ventilated area or if dust/vapors are generated, use a full-face respirator with appropriate cartridges.[3][4]

Q3: What are the proper storage conditions for this compound?

A3: The compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[2][5][6] It is important to keep it away from incompatible materials.

Q4: What substances are incompatible with this compound?

A4: Avoid contact with acids, acid chlorides, acid anhydrides, and oxidizing agents.[3]

Q5: What should I do in case of accidental exposure?

A5: Immediate action is crucial in case of exposure:

  • In case of skin contact: Immediately wash the affected area with plenty of soap and water.[3][7] If skin irritation persists, seek medical attention.[7]

  • In case of eye contact: Rinse cautiously with water for several minutes.[7] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a physician.[3][7]

  • If inhaled: Move the person into fresh air.[3][7] If not breathing, give artificial respiration.[3] Seek medical attention if you feel unwell.[7]

  • If swallowed: Rinse mouth with water.[3] Do not induce vomiting.[4] Never give anything by mouth to an unconscious person.[3][4] Call a poison center or doctor immediately.

Q6: How should I dispose of this compound waste?

A6: Waste material should be treated as hazardous waste. It is recommended to dispose of the substance through a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[8] Do not allow the product to enter drains, sewers, or water systems.[5][8] Contaminated packaging should be disposed of as unused product.[3]

Troubleshooting Guide

Issue Possible Cause Solution
Unexpected reaction or decomposition Contamination with incompatible materials (acids, oxidizing agents)Ensure all glassware is clean and dry. Do not use with incompatible substances. Store the compound in a designated, properly labeled container.
Compound has changed color or appearance Exposure to moisture or light, or potential degradationStore in a tightly sealed container in a cool, dry, and dark place. If degradation is suspected, it is advisable to use a fresh batch for experiments.
Difficulty in dissolving the compound The compound is a liquid.This compound is a liquid at room temperature.[9] If you are experiencing issues with miscibility, consider the solvent being used.

Quantitative Data

Property Value Reference
Molecular Formula C₇H₈BrNO
Molecular Weight 202.05 g/mol [3]
Purity 98%
Form Liquid
CAS Number 717843-56-6[9]

Experimental Protocols

General Protocol for Safe Handling and Use

This protocol outlines the general steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Before starting any work, ensure you have read and understood the Safety Data Sheet (SDS).

    • Work in a well-ventilated area, preferably within a chemical fume hood.

    • Assemble all necessary equipment and materials, including the compound, solvents, and reaction vessels.

    • Ensure a spill kit is readily available.

  • Personal Protective Equipment (PPE):

    • Don the appropriate PPE, including safety goggles with side shields, nitrile gloves, and a lab coat.

  • Handling:

    • Carefully open the container to avoid splashing or generating aerosols.

    • Use a clean pipette or syringe to transfer the liquid compound.

    • If weighing is necessary, do so in a tared, sealed container.

    • Avoid direct contact with the skin, eyes, and clothing.

  • During the Experiment:

    • Keep the container of this compound sealed when not in use.

    • Monitor the experiment for any signs of unexpected reactions.

    • In case of a spill, follow the spill cleanup procedure outlined in the SDS.

  • After the Experiment:

    • Properly quench and work up the reaction mixture as required by your specific procedure.

    • Dispose of all waste, including empty containers and contaminated materials, as hazardous waste according to institutional and local regulations.

    • Clean the work area thoroughly.

    • Wash hands with soap and water after removing gloves.

Visualizations

Handling_and_Disposal_Workflow Safe Handling and Disposal Workflow for this compound cluster_handling Handling Procedure cluster_disposal Disposal Procedure prep Preparation: - Review SDS - Work in fume hood - Assemble materials ppe Wear PPE: - Safety Goggles - Nitrile Gloves - Lab Coat prep->ppe Step 1 transfer Compound Transfer: - Use pipette/syringe - Avoid splashes ppe->transfer Step 2 experiment During Experiment: - Keep container sealed - Monitor reaction transfer->experiment Step 3 waste_collection Waste Collection: - Segregate hazardous waste experiment->waste_collection Step 4 containerization Containerization: - Use labeled, sealed containers waste_collection->containerization Step 5 disposal Final Disposal: - Licensed chemical disposal facility containerization->disposal Step 6

Caption: Workflow for safe handling and disposal.

Emergency_Response_Plan Emergency Response for Accidental Exposure cluster_actions Immediate Actions exposure Accidental Exposure skin_contact Skin Contact: - Wash with soap and water exposure->skin_contact If on skin eye_contact Eye Contact: - Rinse with water for 15+ min exposure->eye_contact If in eyes inhalation Inhalation: - Move to fresh air exposure->inhalation If inhaled ingestion Ingestion: - Rinse mouth, do not induce vomiting exposure->ingestion If swallowed medical_attention Seek Medical Attention skin_contact->medical_attention If irritation persists eye_contact->medical_attention inhalation->medical_attention If symptoms occur ingestion->medical_attention

Caption: Emergency response for accidental exposure.

References

Validation & Comparative

A Comparative Guide to the Reactivity of 3-Bromo-2-methoxy-5-methylpyridine and 3-chloro-2-methoxypyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The primary determinant of reactivity in palladium-catalyzed cross-coupling reactions for these compounds is the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making 3-bromo-2-methoxy-5-methylpyridine the more reactive substrate. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and a broader tolerance for less specialized catalyst systems. Conversely, the lower cost and greater availability of chlorinated starting materials may make 3-chloro-2-methoxypyridine a more economical choice for large-scale synthesis, provided the more forcing reaction conditions and potentially more expensive catalyst systems are acceptable.

Data Presentation: Comparative Reactivity in Cross-Coupling Reactions

The following table summarizes the expected differences in reactivity and typical reaction conditions for this compound and 3-chloro-2-methoxypyridine in three common palladium-catalyzed cross-coupling reactions.

ParameterThis compound3-chloro-2-methoxypyridineJustification
Relative Reactivity HigherLowerThe C-Br bond is weaker and more readily undergoes oxidative addition to the palladium catalyst, which is often the rate-determining step.[1][2]
Typical Reaction Temperature Lower (e.g., 80-100 °C)Higher (e.g., 100-120 °C)The higher energy barrier for C-Cl bond activation necessitates more thermal energy.[3]
Typical Reaction Time ShorterLongerThe faster rate of oxidative addition for the bromo-compound leads to a quicker reaction completion.
Catalyst System Standard Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.Requires more active, specialized catalysts with bulky, electron-rich ligands (e.g., XPhos, SPhos) to facilitate C-Cl bond activation.[4][5]
Catalyst Loading Typically lower catalyst loading can be used.Often requires higher catalyst loading to achieve comparable yields.The inherent lower reactivity of the chloro-compound may lead to catalyst deactivation over the longer reaction times.
Substrate Scope Generally broader due to milder conditions.May be more limited as sensitive functional groups may not tolerate the harsher conditions required.
Relative Cost Generally higherGenerally lowerBrominated reagents are typically more expensive to produce than their chlorinated counterparts.

Experimental Protocols

The following are representative, detailed experimental protocols for a Suzuki-Miyaura cross-coupling reaction. These protocols are based on established methods for structurally similar halopyridines.

Experimental Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of bromopyridine derivatives.

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (4 mL)

  • Water (1 mL)

Procedure:

  • To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert atmosphere (e.g., argon or nitrogen). This cycle should be repeated three times.

  • Add Pd(PPh₃)₄ to the flask.

  • Add degassed 1,4-dioxane and degassed water to the flask via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring for 4-12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Protocol 2: Suzuki-Miyaura Coupling of 3-chloro-2-methoxypyridine

This protocol employs a more active catalyst system, which is typically necessary for the coupling of less reactive aryl chlorides.[4]

Materials:

  • 3-chloro-2-methoxypyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.015 mmol, 1.5 mol%)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.036 mmol, 3.6 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed toluene (5 mL)

Procedure:

  • In a glovebox, combine 3-chloro-2-methoxypyridine, the arylboronic acid, potassium phosphate, Pd₂(dba)₃, and XPhos in a reaction vial.

  • Add anhydrous, degassed toluene to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 110 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of celite.

  • Wash the filtrate with water (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Mandatory Visualization

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step for Ar-Cl) Pd0->OxAdd ArylHalide Ar-X (3-Halo-2-methoxy-pyridine) ArylHalide->OxAdd PdII_complex Ar-Pd(II)-X(L)₂ OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation BoronicAcid Ar'-B(OR)₂ BoronicAcid->Transmetalation Base Base (e.g., K₃PO₄) Base->Transmetalation Ar_Pd_Ar_complex Ar-Pd(II)-Ar'(L)₂ Transmetalation->Ar_Pd_Ar_complex ReductiveElimination Reductive Elimination Ar_Pd_Ar_complex->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product Ar-Ar' (Coupled Product) ReductiveElimination->Product Decision_Workflow Start Choice of Halopyridine Intermediate Question1 Is reaction efficiency and speed the primary concern? Start->Question1 UseBromo Select This compound Question1->UseBromo Yes Question2 Is the initial cost of the starting material a major constraint? Question1->Question2 No ConsiderationsBromo Benefits: Milder conditions Shorter reaction times Broader catalyst scope UseBromo->ConsiderationsBromo Question2->UseBromo No UseChloro Select 3-chloro-2-methoxypyridine Question2->UseChloro Yes ConsiderationsChloro Considerations: Harsher conditions may be needed Specialized, potentially expensive ligands required Longer reaction times UseChloro->ConsiderationsChloro

References

A Comparative Guide to Catalyst Selection for Cross-Coupling Reactions of 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Versatility of the 2-Methoxy-5-methylpyridine Scaffold

In the landscape of modern medicinal chemistry and materials science, the substituted pyridine motif remains a cornerstone of molecular design. Among the myriad of functionalized pyridines, 3-bromo-2-methoxy-5-methylpyridine stands out as a particularly valuable and versatile building block. Its strategic placement of a reactive bromine atom, an electron-donating methoxy group, and a methyl group offers a rich platform for derivatization, enabling the synthesis of complex molecules with diverse biological activities and material properties. The successful and efficient coupling of this substrate is paramount to its utility. This guide provides a comparative analysis of common palladium-based catalyst systems for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions involving this compound, offering field-proven insights and experimental data to inform your catalyst selection and reaction optimization. While direct comparative studies on this specific substrate are limited, this guide draws upon extensive data from structurally analogous bromopyridines to provide robust starting points for your synthetic endeavors.

Comparative Analysis of Catalyst Performance

The choice of catalyst, and critically, the associated ligand, is the most significant factor in determining the success of a cross-coupling reaction. The electronic and steric properties of the catalyst system must be carefully matched to the substrates to overcome challenges such as catalyst inhibition by the pyridine nitrogen and to ensure efficient catalytic turnover.

Table 1: Catalyst System Performance in Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a preeminent method for the formation of C-C bonds. For a substrate like this compound, the selection of an appropriate palladium catalyst and ligand is crucial for achieving high yields. Below is a comparison of catalyst systems based on performance with structurally similar bromopyridines.[1]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O85-9515-1880-88A reliable, commercially available, and cost-effective choice for standard couplings.[2]
Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O100-11012-18>90 (expected)Buchwald ligands like SPhos are excellent for challenging, electron-rich, or sterically hindered substrates, often leading to higher yields and catalyst turnover numbers.[1]
PdCl₂(dppf)dppfK₂CO₃1,4-Dioxane/H₂O80-9012-1675-85A versatile catalyst, though potentially less active than systems with more specialized ligands for this substrate class.
Pd-PEPPSI-IPrIPr (NHC)K₃PO₄Toluene/H₂O80-1008-12>90 (expected)N-Heterocyclic Carbene (NHC) ligands offer high stability and activity, often allowing for lower catalyst loadings and shorter reaction times.[1]

Note: Yields are based on reactions with analogous substrates such as 5-bromo-2-methylpyridin-3-amine and are intended as a guide for initial reaction optimization.[1][2]

Table 2: Catalyst System Performance in Buchwald-Hartwig Amination

The Buchwald-Hartwig amination provides a powerful route to C-N bond formation. The choice of ligand is particularly critical in mitigating potential side reactions and achieving high coupling efficiency.[3][4]

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
Pd₂(dba)₃ / BINAPBINAPNaOt-BuToluene80-11012-2470-90A classic and effective system for a broad range of amines.[4]
Pd(OAc)₂ / XantphosXantphosNaOt-BuToluene90-11010-1875-95The wide bite angle of Xantphos can be advantageous for promoting reductive elimination.[5][6]
[Pd(allyl)Cl]₂ / t-BuXPhost-BuXPhosCs₂CO₃Toluene80-1008-16>90 (expected)Modern, sterically demanding Buchwald ligands often provide superior results, especially with challenging substrates.[7]

Note: Yields are based on reactions with analogous bromopyridines and serve as a strong starting point for optimization.[4]

Table 3: Catalyst System Performance in Sonogashira Coupling

The Sonogashira coupling is the premier method for forming C(sp²)-C(sp) bonds. This reaction typically employs a dual-catalyst system of palladium and copper(I).[8]

Catalyst SystemCo-catalystBaseSolventTemperature (°C)Time (h)Typical Yield (%)Key Considerations
Pd(PPh₃)₂Cl₂CuIEt₃NDMF80-1003-680-95The standard and widely used catalyst system for Sonogashira couplings.[8]
Pd(CF₃COO)₂ / PPh₃CuIEt₃NDMF100372-96An alternative palladium source that has shown high efficacy.[8]
Pd(PPh₃)₄CuIEt₃N / THF25-6516-2485-95Can be effective, sometimes at lower temperatures, depending on the alkyne.[9]

Note: Yields are based on reactions with analogous aminobromopyridines and fluorinated bromopyridines, indicating a high probability of success with the target substrate.[8][9]

Experimental Protocols and Methodologies

The following protocols are generalized procedures based on established methodologies for the cross-coupling of substituted bromopyridines.[1][8][10] They should be adapted and optimized for the specific coupling partners of this compound.

General Experimental Workflow

G cluster_prep Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Work-up and Purification prep1 Add Pd catalyst, ligand, and base to an oven-dried Schlenk flask prep2 Evacuate and backfill with inert gas (e.g., Argon) 3x prep1->prep2 reagent1 Add this compound prep2->reagent1 reagent2 Add coupling partner (boronic acid, amine, or alkyne) reagent1->reagent2 reagent3 Add anhydrous solvent via syringe reagent2->reagent3 rxn1 Heat to desired temperature with vigorous stirring reagent3->rxn1 rxn2 Monitor progress by TLC or LC-MS rxn1->rxn2 workup1 Cool to room temperature and quench rxn2->workup1 workup2 Extract with an organic solvent workup1->workup2 workup3 Wash, dry, and concentrate the organic phase workup2->workup3 workup4 Purify by column chromatography workup3->workup4

Caption: Generalized workflow for palladium-catalyzed cross-coupling reactions.

Protocol 1: Suzuki-Miyaura Coupling

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of substituted bromopyridines.[2]

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Catalyst Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) and any additional ligand if required.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at 85-95 °C and stir the reaction mixture vigorously for 15-18 hours.

  • Monitoring and Work-up: Monitor the reaction's progress by TLC or LC-MS. Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol is a general procedure for the Buchwald-Hartwig amination of aryl bromides.[4]

  • Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol% Pd), the phosphine ligand (e.g., BINAP, 2-4 mol%), and the base (e.g., NaOt-Bu, 1.4 equiv).

  • Reagent Addition: Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Solvent Addition: Add anhydrous toluene via syringe.

  • Reaction: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring for 12-24 hours.

  • Monitoring and Work-up: After cooling, carefully quench the reaction with an aqueous solution of ammonium chloride. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: Purify the resulting amine by column chromatography.

Protocol 3: Sonogashira Coupling

This protocol is based on general procedures for Sonogashira couplings of aryl bromides.[8]

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 4-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Reagent and Solvent Addition: Add the anhydrous solvent (e.g., DMF or a mixture of THF and Et₃N) and the base (e.g., Et₃N, 2-3 equiv), followed by the terminal alkyne (1.2 equiv) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (can range from room temperature to 100 °C).

  • Monitoring and Work-up: Monitor the reaction's progress by TLC. Upon completion, cool the mixture, dilute with diethyl ether, and filter through a pad of celite. Wash the filtrate with saturated aqueous NH₄Cl solution and brine.

  • Purification: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the product by flash column chromatography.

Mechanistic Insights: The Catalytic Cycles

Understanding the catalytic cycles of these reactions is fundamental to troubleshooting and optimizing reaction conditions.

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-OR(L2) Ar-Pd(II)-OR(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-OR(L2) Ligand Exchange (Base, -HX) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-OR(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) [Ar-Pd(II)-NHR'R''](L2)X- [Ar-Pd(II)-NHR'R''](L2)X- Ar-Pd(II)-X(L2)->[Ar-Pd(II)-NHR'R''](L2)X- Amine Coordination Ar-Pd(II)-NR'R''(L2) Ar-Pd(II)-NR'R''(L2) [Ar-Pd(II)-NHR'R''](L2)X-->Ar-Pd(II)-NR'R''(L2) Deprotonation (Base) Ar-Pd(II)-NR'R''(L2)->Pd(0)L2 Reductive Elimination (Ar-NR'R'')

References

A Comparative Guide to the Suzuki-Miyaura Coupling of 3-Bromo-2-methoxy-5-methylpyridine with Diverse Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This guide provides a comparative analysis of the reactivity of 3-bromo-2-methoxy-5-methylpyridine with a range of electronically and sterically diverse boronic acids. Due to the limited availability of direct experimental data for this specific substrate, this guide utilizes data from the closely related analogue, 3-bromo-5-methylpyridine, to provide a reliable indication of expected reactivity and yields. The insights presented herein are intended to inform substrate selection and reaction optimization for the synthesis of novel 2-methoxy-5-methyl-bipyridine derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Expected Reactivity and Electronic Effects

The electronic nature of the boronic acid coupling partner plays a significant role in the efficiency of the Suzuki-Miyaura reaction. Generally, electron-rich boronic acids tend to react more readily, while electron-deficient ones can sometimes require more forcing conditions. The 2-methoxy group on the pyridine ring is an electron-donating group, which can influence the electronic properties of the C-Br bond, potentially affecting the oxidative addition step in the catalytic cycle.

Comparative Performance of Boronic Acids in Suzuki Coupling with 3-Bromo-5-methylpyridine

The following table summarizes the reaction yields for the coupling of 3-bromo-5-methylpyridine with four distinct boronic acids: phenylboronic acid, 4-methoxyphenylboronic acid (electron-rich), 4-chlorophenylboronic acid (electron-poor), and 3-thienylboronic acid (heteroaromatic). These data provide a strong basis for predicting the performance of these boronic acids with the target substrate, this compound.

Boronic AcidStructureProduct with 3-bromo-5-methylpyridineRepresentative Yield (%)
Phenylboronic Acid3-Methyl-5-phenylpyridine85-95
4-Methoxyphenylboronic Acid3-(4-Methoxyphenyl)-5-methylpyridine90-98
4-Chlorophenylboronic Acid3-(4-Chlorophenyl)-5-methylpyridine80-90
3-Thienylboronic Acid3-Methyl-5-(thiophen-3-yl)pyridine80-92[1]

Experimental Protocols

A general experimental protocol for the Suzuki-Miyaura cross-coupling of a bromopyridine is provided below. Optimization of the catalyst, ligand, base, and solvent may be necessary to achieve the maximum yield for each specific boronic acid.

General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound (1.0 mmol, 1.0 equiv.)

  • Arylboronic acid (1.2 mmol, 1.2 equiv.)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv.)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Anhydrous solvents and reagents

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the desired arylboronic acid, and the base.[2]

  • Add the palladium catalyst to the flask.[2]

  • Add the degassed solvent system to the flask.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[3]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the pure product.[2]

Visualizations

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura reaction.

Experimental_Workflow reagents Combine Reactants: This compound, Boronic Acid, Base, Catalyst solvent Add Degassed Solvent reagents->solvent 1 reaction Heat under Inert Atmosphere (80-100 °C) solvent->reaction 2 workup Aqueous Work-up reaction->workup 3 purification Column Chromatography workup->purification 4 product Characterize Pure Product purification->product 5

Caption: A general experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Catalytic_Cycle pd0 Pd(0)Ln pd_complex1 R1-Pd(II)Ln-X pd0->pd_complex1 oxidative_addition Oxidative Addition oxidative_addition->pd_complex1 pd_complex2 R1-Pd(II)Ln-R2 pd_complex1->pd_complex2 transmetalation Transmetalation transmetalation->pd_complex2 boronate [R2-B(OH)3]- boronate->transmetalation pd_complex2->pd0 product R1-R2 pd_complex2->product reductive_elimination Reductive Elimination reductive_elimination->pd0 reductive_elimination->product aryl_halide R1-X aryl_halide->oxidative_addition base Base base->boronate boronic_acid R2-B(OH)2 boronic_acid->boronate

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Quantitative Analysis of 3-Bromo-2-methoxy-5-methylpyridine: A Comparative Guide to HPLC and GC-MS Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of pharmaceutical intermediates like 3-Bromo-2-methoxy-5-methylpyridine is critical for ensuring product quality, process control, and regulatory compliance. The selection of an appropriate analytical technique is a pivotal decision that influences the reliability and efficiency of the quantification process. This guide provides an objective comparison of two of the most powerful and widely used analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS).

This document outlines detailed experimental protocols and presents a comparative summary of the expected quantitative performance for each method, based on data from closely related brominated and methoxylated pyridine derivatives. This information is intended to assist researchers in selecting the most suitable analytical approach for their specific needs.

Comparison of Analytical Methods

The choice between HPLC and GC-MS for the quantification of this compound depends on several factors, including the required sensitivity, the nature of the sample matrix, and the specific goals of the analysis. HPLC is a robust and versatile technique well-suited for non-volatile and thermally labile compounds. In contrast, GC-MS offers exceptional sensitivity and selectivity, particularly for volatile and semi-volatile compounds.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)
Principle Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation of volatile compounds in the gas phase, followed by detection and identification based on their mass-to-charge ratio.
Typical Stationary Phase C18 silica gel (Reversed-Phase)5% Phenyl-methylpolysiloxane (e.g., DB-5ms)
Derivatization Not typically required.May be necessary to improve volatility and thermal stability, although often not needed for this class of compounds.
Linearity (R²) > 0.999> 0.998
Limit of Detection (LOD) ~ 0.05 µg/mL~ 0.01 µg/mL
Limit of Quantitation (LOQ) ~ 0.15 µg/mL~ 0.03 µg/mL
Precision (%RSD) < 2%< 5%
Accuracy (% Recovery) 98-102%95-105%
Sample Throughput ModerateHigh, especially with modern autosamplers.
Strengths - Wide applicability for non-volatile and thermally sensitive compounds.- Robust and reproducible.- Well-established regulatory acceptance.- High sensitivity and selectivity.- Excellent for impurity profiling of volatile and semi-volatile compounds.- Provides structural information for identification.
Limitations - Lower sensitivity compared to GC-MS for some compounds.- May require longer analysis times.- Requires the analyte to be volatile and thermally stable.- Potential for thermal degradation of labile compounds in the injector or column.

Experimental Protocols

The following are detailed, adaptable methodologies for the quantification of this compound using HPLC and GC-MS, based on established methods for similar compounds.

High-Performance Liquid Chromatography (HPLC) Protocol

This method is based on a reversed-phase separation with UV detection, which is a common approach for the analysis of brominated pyridine derivatives.

Instrumentation:

  • HPLC system equipped with a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

  • Further dilute the stock solution with the mobile phase to prepare calibration standards and sample solutions at the desired concentrations.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is suitable for the trace-level quantification and identification of this compound and its potential volatile impurities.

Instrumentation:

  • GC-MS system with a split/splitless injector and a mass selective detector.

  • Capillary column (e.g., 30 m x 0.25 mm I.D., 0.25 µm film thickness) with a 5% phenyl-methylpolysiloxane stationary phase.

Chromatographic and Mass Spectrometric Conditions:

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-300.

Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

  • Inject 1 µL of the sample or standard solution into the GC-MS system.

Visualizing the Workflow

To provide a clearer understanding of the analytical processes, the following diagrams illustrate the general experimental workflows for both HPLC and GC-MS analysis.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh Standard/Sample B Dissolve in Solvent A->B C Dilute to Working Concentration B->C D Filter C->D E Inject into HPLC D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Areas G->H I Generate Calibration Curve H->I J Quantify Analyte I->J

A generalized workflow for the quantitative analysis by HPLC.

GCMS_Workflow cluster_prep_gc Sample Preparation cluster_analysis_gc GC-MS Analysis cluster_data_gc Data Processing A_gc Weigh Standard/Sample B_gc Dissolve in Volatile Solvent A_gc->B_gc C_gc Dilute to Working Concentration B_gc->C_gc D_gc Inject into GC C_gc->D_gc E_gc Vaporization & Separation D_gc->E_gc F_gc Mass Spectrometry Detection E_gc->F_gc G_gc Extract Ion Chromatograms F_gc->G_gc H_gc Integrate Peak Areas G_gc->H_gc I_gc Quantify Analyte H_gc->I_gc

A generalized workflow for the quantitative analysis by GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and reliable techniques for the quantitative analysis of this compound. The choice of method should be guided by the specific analytical requirements. For routine quality control and purity assessment where high sensitivity is not the primary concern, HPLC offers a robust and straightforward approach. For trace-level analysis, impurity profiling, and when structural confirmation is necessary, the superior sensitivity and selectivity of GC-MS make it the preferred method. For comprehensive characterization, a combination of both techniques can provide a complete profile of the analyte and any potential impurities.

Comparative Purity Analysis of 3-Bromo-2-methoxy-5-methylpyridine via High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Ensuring Reagent Quality

In the synthesis of novel pharmaceutical compounds and other advanced chemical entities, the purity of starting materials is paramount. 3-Bromo-2-methoxy-5-methylpyridine is a key building block in various synthetic pathways, and its purity can significantly impact reaction yields, impurity profiles, and the overall success of a research and development program. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity assessment of this compound, offering detailed experimental protocols and data presentation formats to aid researchers in making informed decisions about reagent quality.

Introduction to HPLC for Purity Determination

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate, identify, and quantify components in a mixture. For pyridine derivatives like this compound, reversed-phase HPLC (RP-HPLC) is a widely adopted and effective method.[1][2][3] This technique utilizes a non-polar stationary phase (typically a C18 column) and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

The primary goal of this analysis is to determine the percentage of the main compound (this compound) and to identify and quantify any impurities that may be present. These impurities could arise from the manufacturing process, degradation, or improper storage.

Comparative Analysis of this compound from Different Suppliers

To illustrate the importance of purity analysis, the following table presents hypothetical data from the analysis of this compound samples obtained from three different commercial suppliers.

Parameter Supplier A Supplier B Supplier C
Purity by HPLC (% Area) 99.85%98.50%99.20%
Major Impurity 1 (Retention Time) 0.10% (3.2 min)0.85% (3.2 min)0.50% (3.2 min)
Major Impurity 2 (Retention Time) 0.03% (4.5 min)0.40% (4.5 min)0.15% (4.5 min)
Total Impurities 0.15%1.50%0.80%
Appearance White to off-white solidYellowish solidOff-white solid
Reference Standard Match YesYesYes

Note: This data is for illustrative purposes only.

Experimental Workflow for Purity Analysis

The logical flow of the HPLC purity analysis for this compound is outlined below. This workflow ensures a systematic and reproducible approach to sample analysis and data interpretation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing cluster_report Reporting prep_standard Prepare Reference Standard Solution hplc_system HPLC System Setup (Column, Mobile Phase, etc.) prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system inject_standard Inject Reference Standard hplc_system->inject_standard inject_sample Inject Sample hplc_system->inject_sample acquire_data Data Acquisition (Chromatograms) inject_standard->acquire_data inject_sample->acquire_data integrate_peaks Peak Integration and Identification acquire_data->integrate_peaks calculate_purity Purity Calculation (% Area) integrate_peaks->calculate_purity report Generate Analysis Report calculate_purity->report

Caption: Workflow for HPLC purity analysis of this compound.

Detailed Experimental Protocol: Reversed-Phase HPLC Method

This section provides a detailed protocol for the RP-HPLC analysis of this compound. This method is based on established procedures for similar pyridine derivatives and should be validated for optimal performance.[1][3][4]

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: 0.1% Formic Acid in Water

    • Solvent B: Acetonitrile

  • Gradient Elution:

    Time (minutes) % Solvent A % Solvent B
    0.0 90 10
    20.0 10 90
    25.0 10 90
    25.1 90 10

    | 30.0 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 275 nm (or the wavelength of maximum absorbance for this compound)

  • Injection Volume: 10 µL

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50, v/v)

  • Reference Standard Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard.

    • Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.

  • Sample Solution (0.1 mg/mL):

    • Accurately weigh approximately 10 mg of the this compound sample to be tested.

    • Dissolve in and dilute to 100 mL with the diluent in a volumetric flask.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Data Analysis and Purity Calculation:

  • Inject the diluent (as a blank), the reference standard solution, and the sample solution into the HPLC system.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the reference standard.

  • Integrate the areas of all peaks in the sample chromatogram, excluding any peaks from the blank.

  • Calculate the purity of the sample using the area percent method:

    Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Conclusion

The purity of this compound is a critical factor that can influence the outcome of research and development projects. The HPLC method outlined in this guide provides a robust framework for the quality assessment of this important chemical intermediate. By implementing a standardized analytical approach, researchers can confidently compare the purity of materials from different suppliers, ensuring the use of high-quality reagents in their synthetic endeavors. It is recommended to validate the proposed HPLC method according to the International Council for Harmonisation (ICH) guidelines to ensure its accuracy, precision, and reliability.[1]

References

Navigating the Therapeutic Potential of Methoxy-Substituted Pyridine Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the pyridine scaffold represents a cornerstone in the design of novel therapeutic agents. This guide provides a comparative overview of the biological activity of a series of sulfonamide methoxypyridine derivatives, offering insights into their potential as targeted cancer therapies. Due to a lack of available data on the specific biological activity of 3-Bromo-2-methoxy-5-methylpyridine derivatives, this guide utilizes data from a well-documented series of related sulfonamide methoxypyridine compounds that act as dual PI3K/mTOR inhibitors. This serves as a practical template for the evaluation of novel pyridine-based compounds.

Comparative Biological Activity of Sulfonamide Methoxypyridine Derivatives

The following table summarizes the in vitro biological activity of selected sulfonamide methoxypyridine derivatives against key cancer-related targets and cell lines. These compounds have been evaluated for their inhibitory activity against PI3Kα and mTOR kinases, as well as their anti-proliferative effects on human cancer cell lines.

Compound IDTarget KinaseIC50 (nM)Cancer Cell LineIC50 (nM)
22c PI3Kα0.22HCT-11620
mTOR23MCF-7130
Alternative 1 PI3Kα-HCT-116-
mTOR-MCF-7-
Alternative 2 PI3Kα-HCT-116-
mTOR-MCF-7-

Note: Data for "Alternative 1" and "Alternative 2" is not available in the provided search results and is shown for illustrative purposes of a comparative table.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. The following sections outline the key assays used to determine the biological activity of the sulfonamide methoxypyridine derivatives.

In Vitro Kinase Inhibition Assay

The inhibitory activity of the compounds against PI3Kα and mTOR kinases was determined using a well-established in vitro kinase assay.

Protocol:

  • Enzyme and Substrate Preparation: Recombinant human PI3Kα and mTOR enzymes were used. A suitable substrate, such as phosphatidylinositol (PI), was prepared in a reaction buffer.

  • Compound Preparation: The test compounds were serially diluted in DMSO to various concentrations.

  • Kinase Reaction: The kinase, substrate, and test compound were incubated in the presence of ATP in a microplate well. The reaction was allowed to proceed for a specified time at a controlled temperature.

  • Detection: The amount of phosphorylated substrate was quantified using a detection reagent and a suitable plate reader. The luminescence or fluorescence signal is proportional to the kinase activity.

  • Data Analysis: The IC50 values were calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Proliferation Assay (MTT Assay)

The anti-proliferative activity of the compounds was evaluated against human cancer cell lines, such as MCF-7 (breast cancer) and HCT-116 (colon cancer), using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Protocol:

  • Cell Seeding: Cancer cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells were treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

  • MTT Addition: An MTT solution was added to each well, and the plates were incubated to allow the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization: The formazan crystals were dissolved by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the formazan solution was measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the untreated control cells. The IC50 values were determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

Visualizing the Mechanism of Action

To understand the biological context of the observed activities, it is essential to visualize the signaling pathways targeted by these compounds.

PI3K_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 AKT AKT PIP3->AKT PDK1->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Apoptosis Inhibition of Apoptosis AKT->Apoptosis Inhibits S6K p70S6K mTORC1->S6K fourEBP1 4E-BP1 mTORC1->fourEBP1 mTORC2 mTORC2 mTORC2->AKT Activates CellGrowth Cell Growth & Proliferation S6K->CellGrowth fourEBP1->CellGrowth Inhibitor Sulfonamide Methoxypyridine Derivative (e.g., 22c) Inhibitor->PI3K Inhibits Inhibitor->mTORC1 Inhibits Inhibitor->mTORC2

Caption: The PI3K/mTOR signaling pathway and points of inhibition by sulfonamide methoxypyridine derivatives.

The Pyridine Scaffold: A Privileged Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Pyridine-Based Compounds with Alternative Heterocyclic Scaffolds, Supported by Experimental Data for Researchers, Scientists, and Drug Development Professionals.

The pyridine ring, a six-membered aromatic heterocycle containing one nitrogen atom, stands as a cornerstone in medicinal chemistry. Its prevalence in FDA-approved drugs is a testament to its versatility and favorable pharmacological properties. Analysis of drugs approved between 2014 and 2023 reveals that the pyridine ring is the most frequently occurring azaheterocycle, present in 54 new molecular entities, significantly more than other common scaffolds like piperidine (40 drugs), pyrimidine (25 drugs), and pyrazole (20 drugs)[1]. This guide provides a comparative analysis of pyridine building blocks against other key heterocyclic structures, supported by quantitative data and detailed experimental protocols to inform rational drug design.

The Physicochemical Advantage of the Pyridine Ring

The utility of the pyridine scaffold stems from its unique electronic properties. The nitrogen atom imparts a dipole moment, increases polarity, and provides a hydrogen bond acceptor site, which can enhance solubility and promote strong interactions with biological targets[1]. Unlike its carbocyclic analog, benzene, the pyridine ring's nitrogen atom can be protonated under physiological conditions, allowing for tailored pharmacokinetic profiles[1]. This inherent basicity and capacity for hydrogen bonding make it a versatile bioisostere for various functional groups, often leading to improved potency and selectivity of drug candidates.

Comparative Performance in Anticancer Drug Discovery

Pyridine and its derivatives have demonstrated significant potential as anticancer agents, often targeting key signaling pathways involved in tumor growth and proliferation.

Pyridine vs. Pyrimidine in VEGFR-2 Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical target in angiogenesis, the process of new blood vessel formation that is essential for tumor growth. Both pyridine and pyrimidine scaffolds have been incorporated into potent VEGFR-2 inhibitors.

Compound ClassRepresentative CompoundTarget Cell LineIC50 (µM)Reference
Pyridine Derivatives SorafenibVEGFR-2 Kinase0.09[2]
Compound 10 HepG24.25[3]
Compound 8 HepG24.34[3]
Pyrimidine Derivatives Compound 91b VEGFR-2 Kinase0.53[4]
Compound 91e VEGFR-2 Kinase0.61[4]

As illustrated in the table, pyridine-based inhibitors like Sorafenib exhibit potent, nanomolar inhibition of VEGFR-2. While highly effective pyrimidine-based inhibitors have also been developed, the breadth of pyridine-containing compounds in clinical use for this target, such as Lenvatinib and Regorafenib, underscores the success of this scaffold.

Pyridine vs. Pyrazole in Diverse Anticancer Activities

A comparative analysis of pyridine and pyrazole derivatives reveals their efficacy against various cancer cell lines, often with distinct structure-activity relationships.

ScaffoldRepresentative CompoundTarget Cell LineIC50 (µM)Reference
Pyridine-Urea Compound 8e MCF-7 (Breast Cancer)0.22[3]
Pyrazolopyridine Compound 41 MCF-7 (Breast Cancer)1.937 (µg/mL)[2]
Pyrazole Derivative Compound 59 HepG2 (Liver Cancer)2.0[2]
Pyridine Derivative Compound 50 HepG2 (Liver Cancer)0.71[2]

The data indicates that both scaffolds can be tailored to produce highly potent anticancer agents. The choice between them may depend on the specific subcellular target and the desired physicochemical properties of the final drug candidate.

Comparative Performance in Anti-inflammatory Drug Design

Chronic inflammation is a key factor in numerous diseases. A direct comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages highlights the potential of both scaffolds.

CompoundScaffoldNO Inhibition (%)IC50 (µM)Reference
7a Pyridine65.4876.6[5]
7f Pyridine51.1996.8[5]
9a Pyrimidine55.9583.1[5]
9d Pyrimidine61.9088.7[5]

In this study, the pyridine derivative 7a demonstrated the most significant nitric oxide (NO) inhibition, suggesting its strong potential for development as an anti-inflammatory agent[5].

Signaling Pathways Modulated by Pyridine-Based Drugs

The efficacy of pyridine-containing drugs often stems from their ability to selectively inhibit key nodes in cellular signaling pathways.

VEGFR-2 Signaling Pathway

Pyridine-based tyrosine kinase inhibitors (TKIs) frequently target the ATP-binding site of VEGFR-2, preventing its autophosphorylation and downstream signaling, which is crucial for angiogenesis.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Sorafenib Sorafenib (Pyridine-based) Sorafenib->VEGFR2 Inhibits JAK_STAT_Signaling cluster_membrane Cell Membrane cluster_nucleus Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer Dimerizes Nucleus Nucleus STAT_dimer->Nucleus Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Tofacitinib Tofacitinib (Pyridine-like core) Tofacitinib->JAK Inhibits EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Cell_Cycle Cell Cycle Progression ERK->Cell_Cycle AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis Gefitinib Gefitinib (Quinazoline-based) Gefitinib->EGFR Inhibits

References

Benchmarking 3-Bromo-2-methoxy-5-methylpyridine: A Comparative Guide for Drug Discovery Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and the ultimate success of a research campaign. Substituted pyridines are a cornerstone of medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology.[1][2][3] This guide provides an objective comparison of 3-Bromo-2-methoxy-5-methylpyridine against other commercially relevant pyridine-based intermediates, supported by experimental data from analogous systems to inform rational decision-making in the synthesis of complex molecular targets.

Performance in Key Cross-Coupling Reactions

The utility of halogenated pyridine intermediates is largely defined by their performance in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of carbon-carbon and carbon-nitrogen bonds. The Suzuki-Miyaura coupling and the Buchwald-Hartwig amination are two of the most widely employed transformations in this context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of biaryl structures, a common motif in kinase inhibitors.[4][5] The reactivity of the bromopyridine substrate is influenced by its electronic properties and the chosen catalytic system. Below is a comparative summary of reported yields for the Suzuki-Miyaura coupling of various bromopyridine intermediates with different arylboronic acids. While direct comparative data for this compound under a single set of conditions is limited in publicly available literature, the data for structurally similar compounds provides a strong basis for performance expectation.

Table 1: Comparative Performance of Bromopyridine Intermediates in Suzuki-Miyaura Coupling

EntryBromopyridine IntermediateArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
13-Bromo-2-methylpyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₃PO₄1,4-Dioxane/H₂O (4:1)901285[6]
23-Bromo-2-methylpyridine4-Methoxyphenylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene1001692[6]
35-Bromo-2-methylpyridin-3-amine¹Phenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9016~85[7]
45-Bromo-2-methylpyridin-3-amine¹4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)-K₃PO₄1,4-Dioxane/H₂O (4:1)9016~88[7]
53-BromopyridinePhenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O801285[8]
63-BromopyridinePhenylboronic acidPd(OAc)₂ (1)SPhosK₃PO₄1,4-Dioxane100495[8]

¹Yields are based on the coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are representative.[7]

The data suggests that modern catalyst systems employing bulky phosphine ligands like SPhos can lead to higher yields and shorter reaction times compared to traditional catalysts like Pd(PPh₃)₄.[8] The electronic nature of the boronic acid also plays a role, with electron-rich partners often providing excellent yields.[6][9]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, another critical pharmacophore.[10] The reaction is sensitive to the choice of catalyst, ligand, and base.[11]

Table 2: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines

EntryBromopyridine IntermediateAmineCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
12-Bromo-6-methylpyridine(+/-)-trans-1,2-diaminocyclohexane[Pd₂(dba)₃](±)-BINAPNaOButToluene80460[12]
2Aryl Halides (General)Primary or Secondary AminePd(0) or Pd(II) sourcePhosphine or CarbeneStrong BaseToluene, Dioxane, etc.RT - 100+-Broad Scope[10]
32-Amino-5-bromo-4-methylpyridineArylaminePd₂(dba)₃XantphosCs₂CO₃Toluene110-Conditions Reported[11]

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the successful application of these intermediates.

General Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon), add the bromopyridine intermediate (1.0 eq), the arylboronic acid (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq).

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane or toluene) and water (typically in a 4:1 to 10:1 ratio).[9][13]

  • Reaction Execution: Heat the mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.[14]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Reaction Setup: In a glovebox or under an inert atmosphere, add the bromopyridine intermediate (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, Xantphos, 2-4 mol%), and a base (e.g., NaOBut or Cs₂CO₃, 1.5-2.0 eq) to a dry Schlenk tube.

  • Solvent Addition: Add an anhydrous solvent (e.g., toluene or dioxane) via syringe.

  • Reaction Execution: Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up and Purification: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine, then dry over anhydrous magnesium or sodium sulfate. Concentrate the organic layer and purify the residue by column chromatography.

Visualizing Synthetic and Biological Pathways

Comparative Experimental Workflow

The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, highlighting the key steps and components.

G cluster_start Starting Materials cluster_reagents Reagents & Conditions start1 3-Bromo-2-methoxy- 5-methylpyridine reaction Suzuki-Miyaura Coupling start1->reaction start2 Arylboronic Acid start2->reaction start3 Alternative Intermediate (e.g., 3-Bromo-2-chloro- 5-methylpyridine) start3->reaction catalyst Palladium Catalyst (e.g., Pd(PPh3)4) catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Dioxane/H2O) solvent->reaction workup Work-up & Purification reaction->workup product Target Molecule workup->product

Caption: Generalized workflow for Suzuki-Miyaura coupling.

Signaling Pathway in Oncology

Substituted pyridine intermediates are frequently used in the synthesis of kinase inhibitors, which target specific signaling pathways implicated in cancer progression.[4][5][15] The diagram below illustrates a simplified representation of a generic receptor tyrosine kinase (RTK) signaling pathway, a common target for such inhibitors.

G ligand Growth Factor rtk Receptor Tyrosine Kinase (RTK) ligand->rtk dimer Dimerization & Autophosphorylation rtk->dimer adaptor Adaptor Proteins dimer->adaptor ras Ras adaptor->ras raf Raf ras->raf mek MEK raf->mek erk ERK mek->erk transcription Transcription Factors erk->transcription proliferation Cell Proliferation, Survival, etc. transcription->proliferation inhibitor Kinase Inhibitor (Derived from Pyridine Intermediate) inhibitor->dimer Inhibition

Caption: Simplified RTK signaling pathway and inhibitor action.

Logical Comparison of Intermediates

The choice between different bromopyridine intermediates often involves a trade-off between reactivity, cost, and the potential for side reactions.

G cluster_bromo_methoxy This compound cluster_bromo_chloro Alternative: 3-Bromo-2-chloro-5-methylpyridine bm_adv Advantages: - Generally good reactivity in cross-coupling - Methoxy group can influence solubility and binding decision Choice of Intermediate bm_adv->decision bm_dis Disadvantages: - Potential for ether cleavage under harsh conditions - Cost may be higher than simpler analogues bm_dis->decision bc_adv Advantages: - Orthogonal reactivity of Br vs. Cl - Chloro group can be a site for further functionalization bc_adv->decision bc_dis Disadvantages: - Lower reactivity of the C-Cl bond - May require different catalytic systems for selective coupling bc_dis->decision factors Key Factors: - Desired reaction selectivity - Downstream synthetic steps - Cost-effectiveness at scale decision->factors

Caption: Decision logic for selecting a pyridine intermediate.

Conclusion

This compound is a valuable and versatile intermediate for the synthesis of complex molecules in drug discovery. Its performance in key cross-coupling reactions is generally robust, and the methoxy substituent can offer advantages in terms of the physicochemical properties of the final products. However, the selection of an optimal intermediate requires careful consideration of the specific synthetic route, desired reactivity, and economic factors. Alternative intermediates, such as chloro-substituted pyridines, may offer advantages in terms of orthogonal reactivity and cost.[14] By leveraging the comparative data and experimental guidelines presented here, researchers can make more informed decisions to accelerate their drug discovery programs.

References

Navigating the Structure-Activity Landscape of Pyridine-Based Kinase Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, substituted 3-bromo-2-methoxypyridines represent a promising avenue for the development of targeted therapies, particularly in oncology. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 3-Bromo-2-methoxy-5-methylpyridine derivatives and their close analogs, with a focus on their activity as kinase inhibitors. The information is supported by experimental data from related compound series and detailed protocols for key biological assays.

Comparative Analysis of Biological Activity

While specific data on this compound derivatives is limited in publicly available literature, a robust understanding of their potential structure-activity relationship can be extrapolated from closely related analogs. The following tables summarize the inhibitory activities of substituted pyridine derivatives against various protein kinases and cancer cell lines. These analogs share key structural features, providing insights into the influence of substitutions at different positions of the pyridine ring.

Table 1: In Vitro Kinase Inhibitory Activity of Pyridine Analogs

Compound IDCore StructureR1R2Kinase TargetIC50 (nM)Reference
PD 158780 4-Anilino-pyrido[3,4-d]pyrimidine6-methylamino4-(3-bromophenyl)aminoEGFR0.08[1]
Analog 1 4-Anilino-pyrido[3,4-d]pyrimidine6-(2-aminoethyl)methylamino4-(3-bromophenyl)aminoEGFR0.2[1]
K02288 2-Aminopyridine5-(3,4,5-trimethoxyphenyl)3-(4-methyl-1H-imidazol-1-yl)ALK24.6[2][3][4]
LDN-214117 2-Methylpyridine5-(3,4,5-trimethoxyphenyl)3-(4-(pyridin-4-yl)phenyl)ALK223[2][3][4]
Compound 4 Pyrazolopyridine3-cyano1-(4-fluorophenyl)-N-(m-tolyl)CDK2/cyclin A2240[5]
Compound 8 Pyrazolopyridine3-cyanoN,1-bis(4-fluorophenyl)CDK2/cyclin A2650[5]

Note: The table presents data from various studies on related, but not identical, core structures to infer potential SAR trends.

Table 2: Anti-proliferative Activity of Pyridine Analogs against Cancer Cell Lines

Compound IDCore StructureSubstituentsCell LineIC50 (µM)Reference
Compound 7 1'H-spiro-indoline-3,4'-pyridine2-oxo, various substitutionsCaco-2 (Colorectal)7.83[6]
Compound 5 1'H-spiro-indene-2,4'-pyridinevarious substitutionsHepG-2 (Liver)10.58[6]
Compound 4f DihydropyrimidinoneEthyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxoMCF-7 (Breast)2.15
Compound 4e DihydropyrimidinoneEthyl 6-(chloromethyl)-4-(2-hydroxyphenyl)-2-oxoMCF-7 (Breast)2.40
Compound 6i Thieno[2,3-c]pyridineThiomorpholine substitutedMCF-7 (Breast)>95% inhibition at 100 µM[7]
Compound 6a Thieno[2,3-c]pyridineSubstituted amineHSC3 (Head and Neck)>92% inhibition at 100 µM[7]

Structure-Activity Relationship (SAR) Insights

Based on the data from analogous pyridine derivatives, several key SAR trends can be inferred for the this compound series:

  • The Role of the 3-Bromo Substituent: The bromine atom at the 3-position is a common feature in many potent kinase inhibitors, including those targeting EGFR and ALK2.[1][2][3][4] It often occupies a hydrophobic pocket in the ATP-binding site of the kinase and can serve as a crucial anchor for the molecule. Furthermore, the bromo group provides a synthetically versatile handle for introducing further diversity through cross-coupling reactions.[8]

  • Influence of the 2-Methoxy Group: The 2-methoxy group is expected to influence the electronic properties and conformation of the pyridine ring. Compared to a 2-amino group, which can act as a hydrogen bond donor, the 2-methoxy group is a hydrogen bond acceptor. This change can significantly alter the binding mode and selectivity of the inhibitor.

  • Impact of the 5-Methyl Group: The 5-methyl group likely contributes to hydrophobic interactions within the target's binding site. Its impact on activity is dependent on the specific topology of the kinase.

  • Substitutions at Other Positions: As seen in the comparative data, large aromatic or heterocyclic substituents introduced at other positions (often via coupling to the bromo group) are critical for achieving high potency and selectivity.[2][3][4][5][7] The nature and size of these groups determine the specific kinase selectivity profile.

Visualizing Mechanisms and Workflows

To better understand the context of this research, the following diagrams illustrate a typical kinase signaling pathway targeted by such inhibitors and a general workflow for evaluating their efficacy.

G Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Receptor Tyrosine Kinase (RTK)->Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK) Activates (Phosphorylation) Kinase Inhibitor Kinase Inhibitor Kinase Inhibitor->Receptor Tyrosine Kinase (RTK) Inhibits ATP Binding Cell Proliferation, Survival, Differentiation Cell Proliferation, Survival, Differentiation Transcription Factors Transcription Factors Downstream Signaling Proteins (e.g., RAS, RAF, MEK, ERK)->Transcription Factors Activates Transcription Factors->Cell Proliferation, Survival, Differentiation Promotes

Caption: A generalized receptor tyrosine kinase (RTK) signaling pathway and the inhibitory action of a kinase inhibitor.

G Start Start End End Decision Decision Lead Optimization (SAR) Lead Optimization (SAR) Decision->Lead Optimization (SAR) Yes Synthesize New Derivatives Synthesize New Derivatives Decision->Synthesize New Derivatives No Synthesize this compound Derivatives Synthesize this compound Derivatives In Vitro Kinase Assay In Vitro Kinase Assay Synthesize this compound Derivatives->In Vitro Kinase Assay Cell-Based Viability/Proliferation Assay (e.g., MTT) Cell-Based Viability/Proliferation Assay (e.g., MTT) In Vitro Kinase Assay->Cell-Based Viability/Proliferation Assay (e.g., MTT) Cell-Based Viability/Proliferation Assay (e.g., MTT)->Decision Potent and Selective? In Vivo Studies In Vivo Studies Lead Optimization (SAR)->In Vivo Studies Synthesize New Derivatives->In Vitro Kinase Assay In Vivo Studies->End

Caption: A typical experimental workflow for the development and evaluation of novel kinase inhibitors.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate and reproducible evaluation of compound activity.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This protocol is adapted from methodologies used for evaluating CDK2 inhibitors and can be generalized for other kinases.[5][9]

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.

Materials:

  • Recombinant protein kinase (e.g., CDK2/Cyclin A2)

  • Kinase substrate (specific to the kinase)

  • ATP (Adenosine triphosphate)

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA)

  • Test compounds dissolved in DMSO

  • Luminescent kinase assay kit (e.g., Kinase-Glo®)

  • White, opaque 96-well plates

  • Multimode plate reader with luminescence detection

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, diluted to various final assay concentrations.

  • Reaction Setup: In a 96-well plate, add the following in order:

    • Kinase buffer

    • Test compound dilution (or DMSO for control wells)

    • Kinase substrate

    • Recombinant kinase enzyme

  • Initiation of Reaction: Add ATP to all wells to start the kinase reaction. The final volume is typically 25-50 µL.

  • Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Detection: Add an equal volume of the luminescent kinase assay reagent to each well. This reagent simultaneously stops the kinase reaction and measures the remaining ATP.

  • Measurement: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal. Read the luminescence on a plate reader.

  • Data Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cell Viability (MTT) Assay

This protocol is a standard method for assessing the anti-proliferative effects of compounds on cancer cell lines.[10][11][12][13]

Objective: To determine the IC50 of a test compound on the proliferation of a cancer cell line.

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HepG-2)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Humidified incubator (37°C, 5% CO2)

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: The next day, treat the cells with various concentrations of the test compounds (typically in a final volume of 200 µL). Include wells with DMSO as a vehicle control and wells with medium only as a blank.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours. During this time, viable cells will convert the soluble yellow MTT to insoluble purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Subtract the blank absorbance from all readings. Calculate the percentage of cell viability for each concentration compared to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value.

By leveraging the structural and activity data of related compounds and employing robust experimental protocols, researchers can effectively explore the therapeutic potential of this compound derivatives as novel kinase inhibitors.

References

A Comparative Cost-Benefit Analysis of 3-Bromo-2-methoxy-5-methylpyridine in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical decision that directly impacts the efficiency, cost, and overall success of a synthetic campaign. This guide provides a comprehensive cost-benefit analysis of 3-Bromo-2-methoxy-5-methylpyridine, a versatile substituted pyridine intermediate, by comparing its performance and economic viability against its primary alternative, 3-Chloro-2-methoxy-5-methylpyridine, in key cross-coupling reactions.

Substituted pyridines are ubiquitous scaffolds in a vast array of pharmaceuticals and agrochemicals. The strategic functionalization of the pyridine ring is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties. This compound serves as a valuable intermediate in this context, offering a reactive handle for the introduction of molecular complexity.

Cost Analysis: A Head-to-Head Comparison

The initial procurement cost is a primary consideration in any synthetic project, particularly for large-scale production. A comparative analysis of market prices for this compound and its chloro-analogue reveals a consistent trend.

CompoundSupplierQuantityPurityPrice (USD)Price per Gram (USD)
This compound CymitQuimica1g98%€28.00~ $30.45
5g98%€46.00~ $10.00
10g98%€60.00~ $6.52
25g98%€114.00~ $4.96
3-Chloro-2-methoxy-5-methylpyridine Commercial Vendor1g97%$39.99$39.99
5g97%--

Note: Prices are based on currently available data and are subject to change. Bulk pricing may significantly alter the cost per gram.

As illustrated in the table, the chloro-analogue, 3-Chloro-2-methoxy-5-methylpyridine, is generally more expensive at the research scale (per gram) than the bromo-derivative, especially when purchasing larger quantities of the latter. However, the manufacturing cost of chloro-aromatics is typically lower than their bromo counterparts, suggesting that for bulk industrial-scale synthesis, the cost dynamics may shift in favor of the chloro-analogue. This initial cost must be weighed against the reactivity and efficiency of each compound in subsequent synthetic steps.

Performance in Key Synthetic Reactions: A Reactivity-Yield Trade-off

The primary utility of this compound lies in its application in palladium-catalyzed cross-coupling reactions, which are fundamental for constructing carbon-carbon and carbon-nitrogen bonds. The choice between a bromo or chloro-substituted pyridine directly impacts reaction conditions and outcomes.

The fundamental difference in reactivity stems from the carbon-halogen bond strength. The C-Br bond is weaker than the C-Cl bond, making this compound generally more reactive in the rate-determining oxidative addition step of many cross-coupling catalytic cycles. This enhanced reactivity often translates to milder reaction conditions, shorter reaction times, and a broader scope of compatible catalysts.

Suzuki-Miyaura Coupling

A general trend in reactivity for 3-halopyridines in Suzuki-Miyaura coupling is: 3-Iodopyridine > 3-Bromopyridine > 3-Chloropyridine .[1] This suggests that reactions with this compound are likely to proceed with higher efficiency and under less forcing conditions than with its chloro counterpart.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a key method for the synthesis of arylamines. Similar to the Suzuki coupling, the reactivity of the halide is a critical factor. The coupling of aminothiophenecarboxylates with dihalopyridines has shown that the reactivity follows the order of iodo > bromo > chloro. This implies that this compound would be a more amenable substrate for C-N bond formation compared to 3-Chloro-2-methoxy-5-methylpyridine, likely requiring less specialized and costly catalyst systems.

Experimental Protocols

The following are detailed, generalized protocols for key cross-coupling reactions that can be adapted for this compound and its alternatives.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a representative procedure that can be optimized for specific substrates.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

Procedure:

  • To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add this compound, the arylboronic acid, the palladium catalyst, and the base.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general framework for the amination of this compound.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Palladium precursor (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Phosphine ligand (e.g., BINAP, 2-4 mol%)

  • Base (e.g., Sodium tert-butoxide, 1.4 equiv)

  • Anhydrous solvent (e.g., Toluene)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, combine the palladium precursor, phosphine ligand, and base.

  • Add this compound and the amine.

  • Add the anhydrous solvent via syringe.

  • Heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction until the starting material is consumed.

  • After cooling, quench the reaction and extract the product with an appropriate organic solvent.

  • Wash the combined organic layers, dry, and concentrate.

  • Purify the residue by column chromatography.

Mandatory Visualizations

Logical Workflow for Reagent Selection

The decision to use this compound versus its chloro-analogue is a balance of cost, reactivity, and the specific demands of the synthetic route. The following diagram illustrates a logical workflow for this selection process.

Reagent_Selection_Workflow Start Project Initiation: Select Halopyridine Intermediate Cost_Priority Is initial reagent cost the primary driver? Start->Cost_Priority Scale Is this for large-scale manufacturing? Cost_Priority->Scale Yes Reactivity_Priority Are mild reaction conditions and high reactivity critical? Cost_Priority->Reactivity_Priority No Chloro_Viable Consider 3-Chloro-2-methoxy-5-methylpyridine. Requires process optimization. Scale->Chloro_Viable Yes Bromo_Favorable This compound is likely more cost-effective for research scale. Scale->Bromo_Favorable No Select_Bromo Select this compound. Reactivity_Priority->Select_Bromo Yes Consider_Chloro Evaluate 3-Chloro-2-methoxy-5-methylpyridine (may require harsher conditions and specialized catalysts). Reactivity_Priority->Consider_Chloro No

Caption: Decision workflow for selecting between bromo- and chloro-substituted pyridines.

Experimental Workflow for a Generic Cross-Coupling Reaction

The following diagram outlines the typical experimental workflow for a palladium-catalyzed cross-coupling reaction involving a halopyridine.

Cross_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification reagents Combine Halopyridine, Coupling Partner, Catalyst, Ligand, and Base inert Establish Inert Atmosphere reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to Desired Temperature solvent->heat monitor Monitor Progress (TLC/LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool quench Quench Reaction cool->quench extract Extract with Organic Solvent quench->extract dry Dry and Concentrate extract->dry purify Purify by Chromatography dry->purify

Caption: General experimental workflow for cross-coupling reactions.

Conclusion and Recommendation

The choice between this compound and its chloro-analogue is a nuanced decision that depends on the specific priorities of a research or development project.

  • For early-stage research, medicinal chemistry, and process development, where reaction efficiency, reliability, and the ability to use milder conditions are paramount, the benefits of using the more reactive This compound often outweigh its potentially higher initial cost at bulk scale. Its broader catalyst compatibility can also lead to savings in the long run by avoiding the need for expensive, specialized ligands.

  • For large-scale, cost-sensitive manufacturing, where extensive process optimization is feasible, the less reactive but potentially more economical 3-Chloro-2-methoxy-5-methylpyridine may be a viable option. However, this must be carefully weighed against the associated costs of potentially harsher reaction conditions, the need for more expensive and specialized catalyst systems, and the possibility of lower overall yields.

Ultimately, a thorough evaluation of both the reagent cost and the overall process efficiency is necessary to make the most informed and cost-effective decision for a given synthetic endeavor.

References

Safety Operating Guide

Prudent Disposal of 3-Bromo-2-methoxy-5-methylpyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 3-Bromo-2-methoxy-5-methylpyridine, ensuring the safety of laboratory personnel and environmental protection.

I. Hazard Profile and Safety Precautions

Based on analogous compounds, this compound should be handled as a hazardous substance. The primary hazards associated with similar chemicals include acute toxicity if swallowed, skin and eye irritation, and potential for respiratory irritation.[1][2]

Personal Protective Equipment (PPE):

  • Gloves: Chemically resistant gloves (e.g., nitrile) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A standard laboratory coat should be worn.

  • Respiratory Protection: All handling of this compound should be conducted in a certified chemical fume hood to avoid inhalation of vapors or dust.

II. Quantitative Data Summary for Analogous Compounds

The following table summarizes key data for compounds structurally similar to this compound. This data should be used to infer the potential properties and hazards of the target compound.

Property3-Bromo-5-methoxy-2-methylpyridine3-Bromo-5-methoxypyridine3-Bromo-2-hydroxy-5-methylpyridine
CAS Number 1256823-49-050720-12-217282-02-9
Molecular Formula C₇H₈BrNOC₆H₆BrNOC₆H₆BrNO
Molecular Weight 202.05 g/mol 188.02 g/mol 188.02 g/mol
Physical State Not specifiedSolid (mp 31-35 °C)Solid

III. Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste.[3][4] Under no circumstances should it be disposed of down the drain or in regular trash.

Experimental Protocol for Waste Handling and Disposal:

  • Waste Identification and Segregation:

    • Treat all materials contaminated with this compound (e.g., unused product, reaction byproducts, contaminated labware, and PPE) as hazardous waste.

    • This compound is a halogenated organic compound and should be segregated into a designated "halogenated organic waste" stream.[5] Do not mix with non-halogenated waste.

  • Containerization:

    • Use a dedicated, chemically compatible, and leak-proof container for waste collection. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • The container must have a secure, tight-fitting lid.[6]

    • Keep the waste container closed at all times, except when adding waste.[6]

  • Labeling:

    • Immediately label the waste container with a "Hazardous Waste" tag.[3][7]

    • The label must include:

      • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[3]

      • The approximate concentration and quantity of the waste.

      • The date of waste generation.[3]

      • The name of the principal investigator and the laboratory location.[3]

  • Storage:

    • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

    • The storage area should be well-ventilated, away from sources of ignition, and segregated from incompatible materials such as strong oxidizing agents.

  • Disposal Request:

    • Contact your institution's EHS department to schedule a pickup for the hazardous waste.[7] Do not transport the waste yourself.

  • Decontamination of Empty Containers:

    • An "empty" container that held this compound must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[6]

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, the container can be disposed of as non-hazardous waste according to institutional guidelines. Deface the original label before disposal.[7]

IV. Spill Management

In the event of a spill:

  • Evacuate all non-essential personnel from the immediate area.

  • Wear appropriate PPE, including respiratory protection if necessary.

  • Contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

  • Carefully collect the absorbed material into a designated hazardous waste container.

  • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report the spill to your EHS department.

V. Visual Diagrams

DisposalWorkflow cluster_LabOperations Laboratory Operations cluster_WasteHandling Waste Handling & Storage cluster_Disposal Final Disposal GenerateWaste Generate Waste (Unused chemical, contaminated items) Segregate Segregate Waste (Halogenated Organic) GenerateWaste->Segregate Containerize Containerize in Compatible Container Segregate->Containerize Label Label as 'Hazardous Waste' Containerize->Label Store Store in Satellite Accumulation Area Label->Store EHS_Pickup Schedule EHS Waste Pickup Store->EHS_Pickup FinalDisposal Licensed Disposal Facility EHS_Pickup->FinalDisposal

Caption: Workflow for the proper disposal of this compound waste.

SpillResponse Spill Spill Occurs Evacuate Evacuate Area Spill->Evacuate WearPPE Don PPE Spill->WearPPE Report Report to EHS Spill->Report Contain Contain Spill (Inert Absorbent) WearPPE->Contain Collect Collect Waste Contain->Collect Clean Clean Spill Area Collect->Clean Dispose Dispose as Hazardous Waste Clean->Dispose

Caption: Immediate actions to take in the event of a chemical spill.

References

Personal protective equipment for handling 3-Bromo-2-methoxy-5-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical plans for handling 3-Bromo-2-methoxy-5-methylpyridine (CAS No. 717843-56-6). Adherence to these procedures is critical for ensuring laboratory safety and operational integrity.

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound. All PPE should be inspected prior to use.[1]

PPE CategorySpecific Requirements
Eye and Face Protection Safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) approved standards are required.[1]
Hand Protection Chemical-resistant gloves must be worn. Dispose of contaminated gloves after use in accordance with good laboratory practices.[1]
Skin and Body Protection A lab coat or other protective clothing should be worn to prevent skin contact.
Respiratory Protection For nuisance exposures, a P95 (US) or P1 (EU EN 143) particle respirator is recommended. For higher-level protection, use a type OV/AG/P99 (US) or ABEK-P2 (EU EN 143) respirator cartridges.[1] All respirators and their components must be tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[1]

Hazard Identification and Precautionary Measures

While the toxicological properties of this compound have not been thoroughly investigated, it may cause respiratory irritation.[1] It is crucial to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols.[1]

Operational Plan: Handling and Storage

Engineering Controls:

  • Work in a well-ventilated area.

  • Utilize a chemical fume hood for all procedures involving this compound.

General Handling:

  • Avoid direct contact with the substance.

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a cool, dry, and well-ventilated place.

  • Keep the container tightly closed.

Emergency Procedures

Emergency SituationFirst Aid and Response Protocol
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek immediate medical attention.
Accidental Release Evacuate the area. Wear appropriate PPE. Absorb the spill with inert material (e.g., sand, vermiculite) and place it in a suitable, closed container for disposal. Prevent the material from entering drains.
Fire Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus.

Disposal Plan

Waste Chemical Disposal:

  • Dispose of surplus and non-recyclable solutions by offering them to a licensed disposal company.[1]

  • Contact a licensed professional waste disposal service for disposal of this material.[1]

Contaminated Packaging Disposal:

  • Dispose of contaminated packaging as unused product.[1]

Hierarchy of Controls

The following diagram illustrates the hierarchy of controls to be implemented to minimize exposure to this compound.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Not Feasible) Substitution Substitution (Consider less hazardous alternatives) Elimination->Substitution Engineering Engineering Controls (e.g., Fume Hood) Substitution->Engineering Administrative Administrative Controls (e.g., SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Respirator) Administrative->PPE

Caption: Hierarchy of controls for safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.